Product packaging for Indole-2-carboxylic acid(Cat. No.:CAS No. 1477-50-5)

Indole-2-carboxylic acid

Número de catálogo: B555154
Número CAS: 1477-50-5
Peso molecular: 161.16 g/mol
Clave InChI: HCUARRIEZVDMPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Indole-2-carboxylic acid is an indolyl carboxylic acid.
This compound has been reported in Strychnos cathayensis and Solanum lycopersicum with data available.
glycine antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B555154 Indole-2-carboxylic acid CAS No. 1477-50-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUARRIEZVDMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Record name indole-2-carboxylic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163782
Record name Indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Indolecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1477-50-5
Record name Indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1477-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-2-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Indolecarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2-carboxylic acid is a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug development. Its utility as a scaffold for synthesizing novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its molecular structure, solubility, acidity, and lipophilicity. Detailed experimental protocols for the determination of these key parameters are presented to facilitate reproducible research. Furthermore, this guide elucidates the molecular mechanisms of action of this compound as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of HIV-1 integrase, supported by pathway diagrams. All quantitative data is summarized in a clear tabular format for ease of reference and comparison.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for its application in drug design and formulation.

PropertyValueSource(s)
IUPAC Name 1H-indole-2-carboxylic acid[1]
CAS Number 1477-50-5[1][2]
Molecular Formula C₉H₇NO₂[2][3][4]
Molecular Weight 161.16 g/mol [1][2][3]
Appearance Off-white to yellow to brown crystalline powder[4]
Melting Point 202-206 °C[2][4][5]
Boiling Point 419.6 °C at 760 mmHg (estimated)[5][6]
pKa 3.6 - 4.44[4][7]
LogP 1.79 - 2.31[1][8]
Solubility Sparingly soluble in water. Soluble in ethanol, dimethyl sulfoxide (DMSO), and methanol.[4][9]
Spectral Data IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data are available.[6][10]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are designed to be followed by trained researchers in a laboratory setting.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is a critical parameter influencing its ionization state at physiological pH.

Principle: A solution of this compound is titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Methanol or Ethanol (as co-solvent if needed for solubility)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (100 mL)

Procedure:

  • Accurately weigh approximately 16.1 mg of this compound (to prepare a ~1 mM solution in 100 mL).

  • Dissolve the weighed compound in 50 mL of deionized water. If solubility is an issue, a minimal amount of a co-solvent like methanol or ethanol can be added, and the final volume adjusted to 100 mL with deionized water.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

  • Record the initial pH of the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution.

  • Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the NaOH solution.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the equivalence point, which is the point of steepest slope on the curve.

  • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

  • The pKa is equal to the pH of the solution at the half-equivalence point.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

Principle: A known amount of this compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or screw-cap vials

  • Mechanical shaker or vortex mixer

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Centrifuge (optional)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol at a known concentration.

  • In a separatory funnel or vial, add equal volumes of water-saturated n-octanol and n-octanol-saturated water (e.g., 10 mL of each).

  • Add a small, accurately measured volume of the this compound stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method used for quantification.

  • Securely cap the funnel/vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Carefully withdraw a sample from both the n-octanol and the aqueous phase.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water]

  • The LogP is then calculated as: LogP = log₁₀(P)

Determination of Aqueous Solubility

Solubility is a fundamental property that affects the absorption and bioavailability of a drug candidate.

Principle: An excess amount of this compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Materials:

  • This compound

  • Deionized water

  • Screw-cap vials

  • Thermostatic shaker or incubator

  • Filter (e.g., 0.45 µm syringe filter)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of solid this compound to a screw-cap vial containing a known volume of deionized water (e.g., 10 mL). "Excess" means that undissolved solid should be visible after equilibration.

  • Securely cap the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • After equilibration, allow the vial to stand undisturbed for a period to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered saturated solution with a known volume of deionized water to bring the concentration within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as a competitive antagonist at the glycine co-agonist site of the NMDA receptor and as an inhibitor of HIV-1 integrase.

NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1] By binding to this site, it prevents the co-agonist glycine from binding, which is a necessary step for the activation of the NMDA receptor ion channel by the primary agonist, glutamate. This inhibitory action blocks the influx of Ca²⁺ ions into the neuron, thereby modulating excitatory neurotransmission. This mechanism is of interest for the development of neuroprotective agents.

NMDA_Antagonism cluster_receptor NMDA Receptor NMDA_R GluN1 GluN2 Ion Channel (Closed) Glutamate Glutamate Glutamate->NMDA_R:gln2 Binds Activation Channel Activation Glutamate->Activation Glycine Glycine Glycine->NMDA_R:gln1 Binds I2CA This compound Glycine->Activation I2CA->NMDA_R:gln1 Competitively Binds No_Activation No Channel Activation I2CA->No_Activation Ca_Influx Ca²⁺ Influx Activation->Ca_Influx Leads to

NMDA Receptor Antagonism by this compound.
HIV-1 Integrase Inhibition

This compound and its derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the retroviral life cycle. The mechanism of inhibition involves the chelation of essential divalent metal ions (Mg²⁺) in the active site of the integrase enzyme.[2][4][11] This action prevents the enzyme from catalyzing the strand transfer reaction, which is the integration of the viral DNA into the host cell's genome. By blocking this step, this compound effectively halts the replication of the virus.

HIV_Integrase_Inhibition cluster_process HIV Replication Cycle Viral DNA Viral DNA Integration Integration Viral DNA->Integration 3' Processing & Strand Transfer Host DNA Host DNA Host DNA->Integration Provirus Provirus Integration->Provirus HIV-1 Integrase HIV-1 Integrase HIV-1 Integrase->Integration Catalyzes Mg_Ions Mg²⁺ Ions Mg_Ions->HIV-1 Integrase Cofactor for I2CA This compound I2CA->HIV-1 Integrase Inhibits I2CA->Mg_Ions Chelates

Inhibition of HIV-1 Integrase by this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, offering valuable data and methodologies for researchers in the fields of chemistry and pharmacology. The elucidation of its mechanisms of action as an NMDA receptor antagonist and an HIV-1 integrase inhibitor highlights its potential as a lead compound in drug discovery. The provided experimental protocols serve as a practical resource for the consistent and accurate characterization of this important molecule. Further research into the structure-activity relationships of this compound derivatives will undoubtedly pave the way for the development of novel therapeutic agents.

References

A Technical Guide to the Spectral Analysis of Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for indole-2-carboxylic acid (C₉H₇NO₂), a key intermediate in the synthesis of various pharmaceutically active agents. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of this compound [1]

Chemical Shift (δ) ppmAssignment
13.0-COOH
11.8N-H
7.67H-4 or H-7
7.48H-4 or H-7
7.26H-5 or H-6
7.14H-3
7.08H-5 or H-6

Solvent: DMSO-d₆, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
163.9C=O
137.5C-7a
129.9C-2
127.5C-3a
124.2C-5
121.9C-6
120.3C-4
112.3C-7
105.8C-3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The solid-state spectrum is influenced by intermolecular hydrogen bonding involving the carboxylic acid and N-H groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3350N-H stretch (intermolecular H-bond)
2500-3300 (broad)O-H stretch (carboxylic acid dimer)
~1680C=O stretch (carboxylic acid dimer)
1400-1600Aromatic C=C stretching vibrations
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound [1]

m/z ValueAssignmentRelative Intensity (%)
161[M]⁺ (Molecular Ion)69.1
143[M - H₂O]⁺100.0
115[M - H₂O - CO]⁺ or [C₈H₅N]⁺88.3
89[C₇H₅]⁺28.0
63[C₅H₃]⁺15.5

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

A sample of this compound (approximately 0.037 g) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆)[1]. Tetramethylsilane (TMS) is used as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer, such as a Bruker or JEOL instrument.

Infrared (IR) Spectroscopy

For solid-state analysis, the Attenuated Total Reflectance (ATR) technique is commonly employed using an FT-IR spectrometer, such as a Bruker Tensor 27. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a gas-phase spectrum can be obtained from a NIST/EPA database.

Mass Spectrometry

Electron Ionization (EI) mass spectra are obtained using a direct insertion probe. The instrument parameters are typically set as follows: source temperature at 180-250°C, sample temperature at 140-250°C, and an ionization energy of 70-75 eV[1].

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis and structural elucidation of a compound like this compound is depicted in the following diagram.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_interpretation Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data NMR_Interp Carbon-Hydrogen Framework Connectivity NMR_Data->NMR_Interp IR_Interp Functional Groups (-COOH, N-H, C=C) IR_Data->IR_Interp MS_Interp Molecular Weight (161.16 g/mol) Elemental Formula (C₉H₇NO₂) MS_Data->MS_Interp Conclusion Confirmed Structure of This compound NMR_Interp->Conclusion IR_Interp->Conclusion MS_Interp->Conclusion

References

Indole-2-carboxylic Acid: A Technical Guide to its Biological Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2-carboxylic acid (I2CA) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmacology due to its diverse biological activities. This document provides an in-depth technical overview of the core biological mechanisms of action of I2CA and its derivatives. It explores its role as an enzyme inhibitor, a receptor antagonist, and an allosteric modulator, with a focus on its interactions with key targets in immunology, virology, and neuroscience. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key signaling pathways and workflows are visualized to offer a comprehensive resource for researchers in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through interactions with several distinct molecular targets. The primary mechanisms identified in the literature include the inhibition of enzymes in the kynurenine pathway, interference with viral enzymes, and modulation of neurotransmitter receptors.

Inhibition of Tryptophan Catabolizing Enzymes: IDO1 and TDO

A principal mechanism of action for I2CA derivatives is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][2] These heme-containing enzymes catalyze the first and rate-limiting step in the kynurenine pathway, which is responsible for the catabolism of over 90% of dietary tryptophan.[3][4][5]

By degrading tryptophan in the local tumor microenvironment, IDO1 and TDO suppress the activity of effector T-cells and promote the function of regulatory T-cells, leading to tumor immune escape.[3][6][7] Therefore, inhibiting these enzymes is a promising strategy in cancer immunotherapy.[1][8] Several derivatives of this compound have been synthesized and evaluated as potent dual inhibitors of both IDO1 and TDO.[1][2]

The inhibition of IDO1 or TDO by I2CA derivatives blocks the conversion of L-Tryptophan to N-Formylkynurenine. This action preserves local tryptophan levels, which is crucial for T-cell function, and reduces the production of downstream immunosuppressive metabolites like kynurenine, which can activate the Aryl Hydrocarbon Receptor (AhR) to further mediate immune suppression.[7][9]

Tryptophan_Catabolism_Pathway cluster_pathway Kynurenine Pathway cluster_immune Immune Response Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK IDO1 / TDO TCell T-Cell Proliferation & Activation Trp->TCell Supports Kyn Kynurenine NFK->Kyn Formamidase Metabolites Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kyn->Metabolites ImmuneSuppression Immune Suppression (via AhR) Kyn->ImmuneSuppression Promotes I2CA This compound (Derivatives) I2CA->Trp Inhibits conversion

Caption: Inhibition of the Kynurenine Pathway by I2CA derivatives.
Inhibition of HIV-1 Integrase

This compound has been identified as an inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[10][11][12][13] The mechanism involves blocking the strand transfer step of integration.[12] I2CA's indole nucleus and carboxyl group form a chelating triad with two essential Mg²⁺ ions within the enzyme's active site.[12][13][14] This interaction prevents the integrase from binding to host DNA, thereby halting the integration of viral DNA into the host genome. Structural optimization of the I2CA scaffold has led to derivatives with significantly improved inhibitory potency.[12][14]

HIV_Integrase_Inhibition cluster_active_site HIV-1 Integrase Active Site Mg1 Mg²⁺ vDNA Viral DNA Block Chelation & Interaction Mg1->Block Mg2 Mg²⁺ Mg2->Block vDNA->Block I2CA This compound I2CA->Block Result Strand Transfer Inhibited Block->Result

Caption: Mechanism of HIV-1 Integrase inhibition by I2CA.
Antagonism of the NMDA Receptor

This compound acts as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[11] By competitively inhibiting the binding of glycine, I2CA blocks the potentiation of NMDA receptor currents.[11] This mechanism gives it potential applications in the study of neurological conditions characterized by excitotoxicity, such as stroke and epilepsy.[11]

Quantitative Data Summary

The inhibitory and antagonistic activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key reported values.

Table 1: IDO1 and TDO Inhibition

Compound Target IC₅₀ (μM) Reference
Derivative 9o-1 IDO1 1.17 [1][2]
Derivative 9o-1 TDO 1.55 [1][2]
Derivative 9p-O IDO1 Double-digit nM [1][2]

| Derivative 9p-O | TDO | Double-digit nM |[1][2] |

Table 2: HIV-1 Integrase Inhibition

Compound Target IC₅₀ (μM) Reference
This compound HIV-1 Integrase 32.37 [12]
Derivative 17a HIV-1 Integrase 3.11 [12][15]

| Derivative 20a | HIV-1 Integrase | 0.13 |[13][14] |

Table 3: NMDA Receptor Antagonism

Compound Target IC₅₀ (μM) Kᵢ (μM) Reference
This compound NMDA Receptor (Glycine Site) 105 - [11]

| 5-Fluoro-I2CA | NMDA Receptor (Glycine Site) | 61 | 15 |[11] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details a representative protocol for assessing the inhibitory activity of compounds against TDO.

In Vitro TDO Enzyme Inhibition Assay

This protocol is a synthesized method for determining the inhibitory constant (Ki) or IC₅₀ of a test compound against recombinant human TDO (hTDO).[16]

Objective: To measure the direct inhibitory effect of a compound on TDO enzyme activity by quantifying the production of kynurenine.

Materials:

  • Recombinant human TDO (hTDO) enzyme

  • L-tryptophan (substrate)

  • Test inhibitor (e.g., this compound derivative)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Cofactors: Sodium ascorbate, Methylene blue

  • Catalase

  • Reaction Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA)

  • Detection Reagent: Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid)

  • 96-well microplates (UV-transparent)

  • Spectrophotometer (plate reader)

Workflow Diagram:

TDO_Assay_Workflow start Start prep Prepare Reagents (Buffer, Substrate, Inhibitor) start->prep setup Set up Reaction Mixture (Buffer, Cofactors, Trp, Inhibitor) prep->setup initiate Add hTDO Enzyme (Initiate Reaction) setup->initiate incubate1 Incubate (e.g., 20 min at RT) initiate->incubate1 stop Stop Reaction (Add 30% TCA) incubate1->stop incubate2 Incubate at 50°C (Convert NFK to Kynurenine) stop->incubate2 centrifuge Centrifuge Plate (Pellet Precipitate) incubate2->centrifuge transfer Transfer Supernatant centrifuge->transfer detect Add Ehrlich's Reagent transfer->detect incubate3 Incubate (Color Development) detect->incubate3 read Measure Absorbance (490 nm) incubate3->read end End read->end

Caption: General experimental workflow for a TDO inhibition assay.

Procedure:

  • Reagent Preparation: Prepare stock solutions of L-tryptophan and the test inhibitor in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.[17] Prepare fresh Ehrlich's reagent.[16]

  • Reaction Setup: In a 96-well plate, add the assay buffer, sodium ascorbate (e.g., 40 mM final), methylene blue (e.g., 20 µM final), and catalase.[16]

  • Add varying concentrations of L-tryptophan for Ki determination or a fixed concentration for IC₅₀ determination.

  • Add the test inhibitor across a range of concentrations. Include controls for no enzyme and no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding a pre-determined concentration of hTDO enzyme to each well. The final reaction volume is typically 200 µL.[16]

  • Incubation: Incubate the plate at room temperature (or 37°C) for a set time (e.g., 20 minutes), ensuring the reaction proceeds within the linear range.[16]

  • Reaction Termination: Stop the reaction by adding 40 µL of 30% TCA.[16]

  • Conversion to Kynurenine: Incubate the plate at 50°C for 30 minutes to ensure the complete conversion of N-formylkynurenine to kynurenine.[16]

  • Sample Clarification: Centrifuge the plate (e.g., 4000 rpm for 15 minutes) to pellet any precipitated protein.[16]

  • Colorimetric Detection: Transfer 125 µL of the clear supernatant to a new plate. Add 125 µL of Ehrlich's reagent to each well and incubate for 10-20 minutes at room temperature.[16]

  • Measurement: Measure the absorbance at 490 nm using a spectrophotometer. The absorbance is directly proportional to the amount of kynurenine produced.[16]

  • Data Analysis: Plot the absorbance against the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a dose-response curve. For Ki determination, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics.

Other Potential Biological Activities

Beyond the primary mechanisms detailed above, I2CA and its derivatives have been investigated for other activities:

  • Lipid Peroxidation Inhibition: I2CA has been described as a potent inhibitor of lipid peroxidation.[18]

  • Allosteric Modulation: Indole-2-carboxamides, derived from I2CA, can act as allosteric modulators of the cannabinoid CB1 receptor, capable of either enhancing or decreasing receptor signaling depending on the pathway being investigated.[19]

  • Glycogen Phosphorylase Inhibition: Certain I2CA derivatives have been evaluated as potential inhibitors of glycogen phosphorylase.[20]

Conclusion

This compound is a privileged scaffold in medicinal chemistry, giving rise to compounds with diverse and potent biological activities. Its derivatives are prominent as dual inhibitors of IDO1 and TDO, making them highly relevant for cancer immunotherapy. The scaffold is also a validated inhibitor of HIV-1 integrase and an antagonist of the NMDA receptor's glycine site. The continued exploration and functionalization of the I2CA core structure hold significant promise for the development of novel therapeutics targeting a range of diseases. This guide provides a foundational understanding of its core mechanisms to aid researchers in this endeavor.

References

Indole-2-carboxylic Acid: An In-depth Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of indole-2-carboxylic acid in a range of common organic solvents. Understanding the solubility characteristics of this important molecule is critical for its application in pharmaceutical synthesis, drug delivery, and various research contexts. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound exhibits significant variability depending on the solvent's polarity, hydrogen bonding capability, and temperature. The following table summarizes the quantitative solubility data gathered from various scientific sources.

SolventMolar Mass ( g/mol )Temperature (°C)Solubility (mg/mL)Solubility (mole fraction, x₁)Primary Interactions
Polar Aprotic
Dimethyl sulfoxide (DMSO)78.132532.0 - 32.23[1]-Dipolar, H-bonding[1]
Polar Protic
Methanol32.0425~50 (5% solution)[1]0.024 (at 298.15 K)H-bonding[1]
Ethanol46.0725~50 (5% solution)[1]0.017 (at 298.15 K)H-bonding[1]
1-Propanol60.1025-0.013 (at 298.15 K)H-bonding
2-Propanol60.1025-0.011 (at 298.15 K)H-bonding
1-Butanol74.1225-0.010 (at 298.15 K)H-bonding
Moderately Polar
Ethyl acetate88.1125Moderate[1]0.009 (at 298.15 K)Dipolar interactions[1]
Dichloromethane84.9325Good[1]0.004 (at 298.15 K)Dipolar interactions
1,4-Dioxane88.1125-0.007 (at 298.15 K)Dipolar interactions, weak H-bonding[1]
Nonpolar Aromatic
Toluene92.1425Limited[1]0.0003 (at 298.15 K)π-π stacking[1]
Aqueous
Water18.0225< 0.1[1]0.000008 (at 298.15 K)H-bonding

Note: The mole fraction data at 298.15 K (25 °C) is sourced from a comprehensive study by Liu et al., which investigated solubilities across a range of temperatures.[1] As a general trend, the solubility of this compound in all tested organic solvents increases with a rise in temperature.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable research and development. Below are detailed methodologies for key experiments.

General Protocol: Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Vials with tight-fitting caps

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for analysis

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining microscopic particles.

  • Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Advanced Protocol: Synthetic Method with Laser Monitoring Observation

This dynamic method allows for the determination of solubility over a range of temperatures in a single experiment.

Objective: To determine the temperature-dependent solubility of this compound in a solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Jacketed glass vessel with a temperature controller

  • Magnetic stirrer

  • Laser generator and a photoelectric transducer (light intensity recorder)

  • Precision balance

Procedure:

  • Apparatus Setup: A laser beam is directed through the jacketed glass vessel containing a known mass of the solvent. The intensity of the transmitted light is continuously monitored by a photoelectric transducer.

  • Initial State: The solvent is stirred continuously, and the system is brought to the initial temperature.

  • Solute Addition: A precisely weighed small amount of this compound is added to the solvent. Initially, the solute dissolves completely, and the transmitted light intensity remains high.

  • Temperature Ramping: The temperature of the solution is gradually increased at a controlled rate.

  • Saturation Point Detection: As the temperature changes, more solute can be added. The point at which the last added solid dissolves, causing a sharp increase in light transmission, or the point at which turbidity first appears upon cooling, indicating precipitation, is recorded as the saturation temperature for that specific concentration.

  • Data Collection: By incrementally adding known masses of the solute and determining the corresponding saturation temperatures, a solubility curve as a function of temperature can be constructed.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in a general experimental workflow for determining the solubility of an organic compound.

G start Start prepare_materials Prepare Materials: - this compound - Organic Solvent - Glassware & Equipment start->prepare_materials weigh_solute Weigh a precise amount of this compound prepare_materials->weigh_solute measure_solvent Measure a known volume/mass of the organic solvent prepare_materials->measure_solvent mix Combine solute and solvent in a sealed vessel weigh_solute->mix measure_solvent->mix equilibrate Equilibrate the mixture (e.g., shaking at constant T) mix->equilibrate phase_separation Separate solid and liquid phases (centrifugation/settling) equilibrate->phase_separation sample_supernatant Withdraw and filter the supernatant phase_separation->sample_supernatant analyze_concentration Analyze concentration of the filtered solution (e.g., HPLC) sample_supernatant->analyze_concentration calculate_solubility Calculate Solubility (mg/mL or other units) analyze_concentration->calculate_solubility end End calculate_solubility->end

Caption: General workflow for determining the solubility of a solid in a liquid solvent.

References

A Technical Guide to Quantum Chemical Calculations for Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Indole-2-carboxylic acid (I2CA) using quantum chemical calculations. It serves as a comprehensive resource for understanding the molecule's structural, vibrational, and electronic properties, offering a comparative analysis between theoretical predictions and experimental findings. This document details the computational and experimental methodologies, presents quantitative data in structured tables, and visualizes key processes and interactions.

Introduction

This compound (I2CA) is an aromatic heterocyclic compound featuring a fused bicyclic structure of a benzene and a pyrrole ring, with a carboxylic acid group at the second position of the indole ring[1]. As a core structural motif in many biologically active molecules, I2CA and its derivatives are significant in drug discovery and development[1]. They have been investigated for various therapeutic applications, including as antiviral agents against HIV-1 integrase and as dual inhibitors of IDO1/TDO for cancer immunotherapy[1][2][3][4].

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of I2CA. These computational methods allow for the prediction of optimized geometries, vibrational frequencies, electronic characteristics (such as HOMO-LUMO energy gaps), and spectroscopic behavior, providing insights that complement and guide experimental research[5][6][7]. This guide explores the synergy between theoretical calculations and experimental data to provide a robust understanding of this compound.

Methodologies: Experimental and Computational

A combination of experimental techniques and computational models is crucial for a thorough analysis of I2CA. Theoretical calculations provide a molecular-level understanding, which is validated by experimental data.

Experimental Protocols

Spectroscopic Analysis:

  • FT-IR and FT-Raman Spectroscopy : The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra are typically recorded to identify the vibrational modes of the molecule. For solid-state measurements, a spectrometer like the Bruker IFS 66V can be used, covering a range of 4000-100 cm⁻¹[8]. The resulting spectra reveal characteristic peaks for functional groups such as N-H, O-H, and C=O stretches, which are often involved in intermolecular hydrogen bonding[7].

  • UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. Spectra are recorded in various solvents to observe transitions like π→π*[6]. A diode array spectrophotometer, such as a Hewlett-Packard 8452A, can be used to record spectra in the 190-400 nm range. Solutions are prepared at specific concentrations, and a solvent blank is used for baseline correction[9].

  • NMR Spectroscopy : ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are used to determine the chemical environment of the hydrogen and carbon atoms. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and spectra are recorded on an instrument like a Bruker DPX-300[10][11]. Chemical shifts provide detailed information about the molecular structure.

Structural Analysis:

  • Single-Crystal X-ray Diffraction : This technique is the gold standard for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. It has been used to confirm the formation of intermolecular hydrogen bonds (O–H···O and N–H···O) in the crystalline state of I2CA[7].

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used method for quantum chemical investigations of molecules like I2CA. The choice of functional and basis set is critical for obtaining accurate results.

  • Functional and Basis Set : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly paired with Pople-style basis sets such as 6-311++G(d,p) for geometry optimization and vibrational frequency calculations[6][7][8]. This combination provides a good balance between accuracy and computational cost. For more refined calculations, especially for intermolecular interactions, functionals like ωB97X-D with larger basis sets (e.g., aug-cc-pVTZ) are also utilized[12].

  • Software : The Gaussian suite of programs is a standard software package for performing these types of calculations[13].

  • Procedure : The protocol typically involves:

    • Geometry Optimization : The molecular structure is optimized to find the lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached[12].

    • Vibrational Frequency Calculation : These calculations predict the IR and Raman spectra, allowing for the assignment of vibrational modes observed experimentally.

    • Electronic Property Calculation : Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions[6]. Natural Bond Orbital (NBO) analysis can be performed to study intramolecular charge transfer and donor-acceptor interactions[6].

Workflow for Correlative Analysis

The diagram below illustrates the typical workflow for integrating computational and experimental studies of this compound. This process involves a feedback loop where theoretical predictions are validated by experimental results, leading to a refined understanding of the molecule's properties.

G Computational and Experimental Workflow for I2CA Analysis cluster_comp Computational Arm cluster_exp Experimental Arm cluster_analysis Analysis & Validation comp_start Define I2CA Structure comp_method Select DFT Method (e.g., B3LYP/6-311++G(d,p)) comp_start->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO/LUMO) geom_opt->elec_prop compare_geom Compare Geometries geom_opt->compare_geom compare_vib Compare Vibrational Spectra freq_calc->compare_vib compare_elec Compare Electronic Spectra elec_prop->compare_elec exp_start Synthesize/Procure I2CA xrd X-ray Diffraction exp_start->xrd spectro Spectroscopic Analysis (FT-IR, NMR, UV-Vis) exp_start->spectro xrd->compare_geom spectro->compare_vib spectro->compare_elec validation Validate Computational Model compare_geom->validation compare_vib->validation compare_elec->validation

Caption: Workflow integrating theoretical calculations and experimental validation.

Results: A Comparative Analysis

Molecular Geometry

The geometric parameters of I2CA, including bond lengths and angles, have been determined both computationally and experimentally. DFT calculations show excellent agreement with data from single-crystal X-ray diffraction[6][7]. The fusion of the indole moiety causes some changes in the molecular parameters compared to simpler structures[8].

Table 1: Selected Geometric Parameters of this compound

Parameter Bond/Angle Calculated (B3LYP) Experimental (XRD)
Bond Lengths (Å) C2-C10 (Carboxyl) 1.465 Å[8] -
C-C (Indole Ring) 1.376 - 1.460 Å[6] ~1.37 - 1.46 Å[6]
C10=O11 1.216 Å[8] -
Bond Angles (°) O-C-O ~111 - 125°[6] 121.51°[6]
N1-C2-C3 109.29°[8] -

| | C-C-C (Indole Ring) | ~106 - 133°[6] | - |

Note: Calculated values can vary slightly based on the specific DFT functional, basis set, and phase (gas vs. solvent) used. Experimental data is from solid-state X-ray diffraction.

Vibrational Analysis

Vibrational spectroscopy provides a fingerprint of the molecule. The experimental FT-IR spectrum of I2CA is well-supported by DFT calculations, especially when considering intermolecular hydrogen bonding present in the solid state[7]. The N-H stretching vibration is typically observed around 3350 cm⁻¹ in the solid state, indicative of its involvement in N-H···O hydrogen bonds[7].

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Description Experimental (FT-IR) Calculated (Scaled)
ν(N-H) N-H stretch (H-bonded) 3350[7] 3505[7]
ν(O-H) O-H stretch (H-bonded) Broad band 3200-2000 -
ν(C=O) Carbonyl stretch ~1714[7] -

| ν(C-H) | Aromatic C-H stretch | ~3050-3130 | 3128[8] |

Note: Calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies.

Electronic Properties and UV-Vis Spectra

The frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are key to understanding the electronic behavior of I2CA. The energy difference between them, the HOMO-LUMO gap (ΔE), indicates the molecule's chemical reactivity and is related to the electronic transitions observed in UV-Vis spectra. Calculations have shown that the HOMO-LUMO gap for I2CA is around 4.4 eV in the gas phase, and this value decreases slightly in polar solvents, indicating increased reactivity[6]. The UV-Vis spectrum of I2CA shows characteristic π→π* electronic transitions, which are consistent with theoretical predictions[6].

Table 3: Calculated Electronic Properties of this compound

Property Gas Phase DMSO Water
HOMO Energy (eV) - - -
LUMO Energy (eV) - - -

| Energy Gap (ΔE) (eV) | 4.418[6] | 4.362[6] | 4.300[6] |

Biological Relevance and Interaction Pathway

Derivatives of this compound have been identified as potent inhibitors of HIV-1 integrase. The inhibitory mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole core and the C2 carboxyl group[2][3]. This interaction prevents the crucial strand transfer step in the viral replication cycle.

The diagram below visualizes this key biological interaction.

G Mechanism of I2CA as an HIV-1 Integrase Inhibitor cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor Inhibitor mg1 Mg²⁺ inhibition Inhibition of Strand Transfer mg1->inhibition mg2 Mg²⁺ mg2->inhibition dna Viral DNA (not shown in detail) i2ca Indole-2-carboxylic acid Moiety i2ca->mg1 Chelation i2ca->mg2 i2ca->inhibition

Caption: Chelation of Mg²⁺ ions in the HIV-1 integrase active site by I2CA.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and reliable framework for investigating the properties of this compound. The strong correlation observed between theoretical predictions for molecular geometry, vibrational modes, and electronic transitions and their corresponding experimental measurements underscores the predictive power of these computational methods. This integrated approach is invaluable for fundamental research and is particularly powerful in the field of drug development, where understanding molecular interactions can guide the design of novel and more effective therapeutic agents. The continued application of these techniques will undoubtedly facilitate further discoveries related to the diverse biological activities of I2CA and its derivatives.

References

Indole-2-carboxylic Acid: An In-depth Technical Guide to pKa and Acidity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the acidity and pKa determination of indole-2-carboxylic acid, a vital heterocyclic compound in medicinal chemistry and drug development.[1][2] Understanding the ionization constant (pKa) is critical as it influences the compound's solubility, absorption, and pharmacokinetic properties.[3] This document outlines the reported pKa values, details the experimental protocols for its determination, and discusses the structural factors governing its acidic nature.

Acidity and pKa of this compound

This compound is an aromatic compound with a carboxylic acid group at the second position of the indole ring.[4] Its acidic nature is primarily due to the deprotonation of this carboxyl group. The pKa value is a measure of this acidity; a lower pKa indicates a stronger acid.[5] Various experimental and computational methods have been used to determine the pKa of this compound, resulting in a range of values.

Quantitative Data Summary

The acid dissociation constant (pKa) of a compound is a key physicochemical parameter. The reported pKa values for this compound are summarized below. Discrepancies in these values can arise from differences in experimental conditions (e.g., temperature, ionic strength) and computational models used for prediction.[4]

pKa ValueMethodSource/Reference
3.6Experimental (Unspecified)Human Metabolome Database[4]
4.44 ± 0.30PredictedChemAxon[1][4][6]
~4.44Experimental (UV Spectroscopy, Hammett Acidity Function)Smolecule[4]
Factors Influencing Acidity

The acidity of this compound is governed by the interplay of inductive and resonance effects originating from its molecular structure.[7]

  • Carboxyl Group : The primary acidic functional group is the carboxylic acid (-COOH), which can donate a proton to form a resonance-stabilized carboxylate anion (-COO⁻).[8]

  • Indole Ring : The electron-rich indole ring system influences the acidity.[4] It can stabilize the resulting carboxylate anion through resonance, which contributes to the overall acidity.[4]

  • Electron-Withdrawing/Donating Groups : The presence of substituents on the indole ring can significantly alter the acidity. Electron-withdrawing groups generally increase acidity by further stabilizing the conjugate base, while electron-donating groups decrease acidity.[8][9]

The relationship between the acidic form (HA) and its conjugate base (A⁻) is described by the Henderson-Hasselbalch equation:

pH = pKa + log₁₀ ([A⁻]/[HA])[10]

At the pKa value, the concentrations of the ionized and unionized forms are equal.[11]

Experimental Protocols for pKa Determination

The most common methods for the experimental determination of pKa are potentiometric titration and UV-Vis spectrophotometry.[12] Both methods rely on monitoring changes in a solution's properties as a function of pH.

Potentiometric Titration

Potentiometric titration is a precise and widely used technique for determining pKa values.[3][11] The method involves the gradual addition of a titrant (a strong base like NaOH) to a solution of the analyte (this compound) and monitoring the resulting pH change with a calibrated pH meter.[3][13] The pKa is determined from the inflection point of the resulting titration curve.[13]

Detailed Methodology:

  • Instrument Calibration : Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

  • Solution Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or DMSO, followed by dilution in water) to a known concentration, typically around 1 mM.[1][13]

    • Prepare standardized titrant solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[13]

    • Prepare a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[13]

  • Titration Procedure :

    • Place a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel equipped with a magnetic stirrer.[13]

    • If necessary, make the initial solution acidic (pH 1.8-2.0) with 0.1 M HCl.[13]

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen gas to displace dissolved CO₂ and create an inert environment.[13]

    • Begin the titration by adding small, precise aliquots (0.1 mL to 0.5 mL) of the 0.1 M NaOH solution.[11]

    • After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units per minute) and record the pH and the total volume of titrant added.[13]

  • Data Analysis :

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[11]

UV-Vis Spectrophotometric Titration

This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in UV-Vis absorbance as a function of pH.[12] It is a sensitive technique that can be adapted for high-throughput screening using 96-well microplates.[12]

Detailed Methodology:

  • Instrument Setup : Use a UV-Vis spectrophotometer, preferably one equipped with a microplate reader for higher throughput.[12]

  • Solution Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

    • Prepare working solutions by diluting the stock solution into each buffer to a final constant concentration (e.g., 0.2 mM).[12] The final concentration should be identical across all pH values.

  • Spectral Measurement :

    • Determine the UV-Vis absorption spectrum of the this compound solution at each pH value over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the wavelength(s) where the largest change in absorbance occurs upon ionization.[12]

  • Data Analysis :

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa corresponds to the pH at the inflection point of the curve.

    • Alternatively, the pKa can be calculated using the following equation for each pH point: pKa = pH + log [(Aᵢ - A) / (A - Aₙ)] where Aᵢ is the absorbance of the fully ionized species, Aₙ is the absorbance of the neutral species, and A is the absorbance at a given pH.

Visualized Workflow and Logical Diagrams

To clarify the experimental process, the following diagrams illustrate the logical flow of pKa determination.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_result Phase 4: Result prep_sample Prepare Analyte Solution (this compound) prep_reagents Prepare Titrants / Buffers calibrate Calibrate pH Meter / Spectrophotometer titrate Perform Titration or Spectrophotometric Measurement calibrate->titrate record Record pH / Volume / Absorbance Data titrate->record plot Plot Titration Curve or Absorbance vs. pH record->plot analyze Identify Inflection Point / Fit Sigmoidal Curve plot->analyze pka_value Determine pKa Value analyze->pka_value

Caption: General experimental workflow for pKa determination.

acidity_factors ica This compound Acidity (pKa) factor1 Structural Factors ica->factor1 factor2 Environmental Factors ica->factor2 sub1_1 Carboxyl Group (-COOH) (Proton Donor) factor1->sub1_1 sub1_2 Resonance Stabilization of Carboxylate Anion factor1->sub1_2 sub1_3 Electronic Effects of Indole Ring System factor1->sub1_3 sub2_1 Solvent Polarity factor2->sub2_1 sub2_2 Temperature factor2->sub2_2 sub2_3 Ionic Strength factor2->sub2_3 result Stabilization of Conjugate Base (Increases Acidity) sub1_2->result sub1_3->result

Caption: Factors influencing the acidity of this compound.

References

Thermochemical Properties of Indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of Indole-2-carboxylic acid (C₉H₇NO₂), a vital heterocyclic building block in organic synthesis and pharmaceutical development. Understanding these properties is fundamental for process optimization, safety assessment, and computational modeling in drug discovery and manufacturing. This document summarizes key quantitative data, details the experimental protocols for their determination, and visualizes the associated workflows.

Core Thermochemical and Physical Data

The thermochemical and physical properties of this compound are essential for predicting its behavior under various experimental and industrial conditions. The data, derived from both experimental measurements and computational studies, are summarized below.

Table 1: Physical and General Properties of this compound

Property Value Source
Molecular Formula C₉H₇NO₂ [1]
Molecular Weight 161.16 g/mol [1]
CAS Number 1477-50-5 [1]
Melting Point 202-206 °C

| Appearance | Off-white to yellow to brown crystalline powder | |

Table 2: Thermochemical Properties of this compound (at T = 298.15 K)

Property Symbol Value (kJ·mol⁻¹) Method Source
Standard Molar Energy of Combustion ΔcE°(cr) Value not explicitly cited in snippets Static Bomb Calorimetry [2][3]
Standard Molar Enthalpy of Sublimation ΔsubH° Value not explicitly cited in snippets Knudsen Effusion Technique [2]
Standard Molar Enthalpy of Formation (gas) ΔfH°(g) -223.6 ± 0.8 G3(MP2) Computational [4][5]

| Heat Capacity (Solid) | Cp(s) | 178.40 J·mol⁻¹·K⁻¹ | Calculated | [6][7] |

Note: While the experimental methods for determining the enthalpy of combustion and sublimation have been cited for this compound[2][3], the precise numerical values were not available in the provided search snippets. The gas-phase enthalpy of formation is a computationally derived estimate.

Experimental Protocols

The determination of thermochemical properties relies on precise and standardized experimental techniques. The following sections detail the methodologies for combustion calorimetry, sublimation enthalpy measurement, and differential scanning calorimetry.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the primary method for measuring the heat of combustion for solid organic compounds, from which the standard enthalpy of formation can be derived[2].

Methodology:

  • Sample Preparation: A pellet of this compound (typically less than 1 gram) is accurately weighed and placed in a crucible inside the combustion bomb[4].

  • Fuse Wire: A piece of ignition wire of known length and weight is connected to the terminals within the bomb, positioned to ensure ignition of the sample[4].

  • Bomb Sealing and Pressurization: A small, precise amount of water (e.g., 1 mL) is added to the bottom of the bomb to ensure the final water products are in the liquid state. The bomb is then sealed and flushed with oxygen before being filled to a pressure of approximately 25-30 atm to ensure complete combustion[2][4].

  • Calorimeter Assembly: The pressurized bomb is submerged in a known quantity of water (e.g., 2000 mL) within the calorimeter's insulated container. The system is allowed to reach thermal equilibrium while being stirred continuously[4].

  • Combustion: The temperature is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire[4].

  • Temperature Measurement: The temperature of the water bath is monitored with a high-precision thermometer, recording the rise in temperature following combustion[8]. The temperature readings continue until a stable post-reaction trend is observed.

  • Corrections and Calculation: The observed temperature change is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid[2][8]. The standard energy of combustion (ΔcE°) is then calculated.

  • Product Analysis: After the experiment, the bomb is depressurized, and the liquid contents are titrated to determine the amount of nitric acid formed from the nitrogen in the sample and residual atmospheric nitrogen[2].

Fig 1. Determination of Enthalpy of Combustion.
Determination of Enthalpy of Sublimation via Thermogravimetric Analysis (TGA)

The enthalpy of sublimation can be determined from vapor pressure measurements obtained at different temperatures. Thermogravimetric Analysis (TGA) is a common technique used to measure the rate of mass loss due to sublimation, which is then related to vapor pressure.

Methodology:

  • Instrument Calibration: The TGA instrument is calibrated using a reference standard with a well-known vapor pressure, such as benzoic acid, to establish a relationship between the sublimation rate and vapor pressure for the specific system configuration[9].

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a crucible within the TGA furnace[10].

  • Isothermal Analysis: The experiment is conducted under isothermal conditions at several different temperatures below the compound's melting point. A controlled flow of inert gas (e.g., nitrogen) is maintained[10][11].

  • Mass Loss Measurement: At each set temperature, the rate of mass loss ( dm/dt ) is measured. This rate should be constant, indicating zero-order kinetics for the sublimation process[9]. A weight loss of at least 30% is typically monitored to ensure accuracy[9].

  • Vapor Pressure Calculation: The sublimation rates are used to calculate the vapor pressure at each temperature using the previously established calibration[9].

  • Clausius-Clapeyron Plot: The natural logarithm of the calculated vapor pressures (ln P) is plotted against the inverse of the absolute temperature (1/T).

  • Enthalpy of Sublimation Calculation: According to the Clausius-Clapeyron equation, the slope of the resulting straight line is equal to -ΔsubH°/R, where R is the ideal gas constant. From this slope, the standard molar enthalpy of sublimation (ΔsubH°) is determined.

TGA_Workflow Workflow for TGA Sublimation Analysis A 1. Place Weighed Sample in TGA Crucible B 2. Heat to Isothermal Temp 1 (under N₂ flow) A->B C 3. Measure Rate of Mass Loss (dm/dt)₁ B->C D 4. Repeat for Multiple Temps (T₂, T₃, ... Tₙ) C->D E 5. Calculate Vapor Pressure (P) for each Temperature D->E F 6. Plot ln(P) vs 1/T (Clausius-Clapeyron Plot) E->F G 7. Determine Slope of Line (Slope = -ΔsubH°/R) F->G H 8. Calculate ΔsubH° G->H

Fig 2. Determination of Enthalpy of Sublimation.
Thermal Characterization using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure properties such as melting point, phase transitions, and heat capacity[12]. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[12].

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum sample pan[11]. An empty sealed pan is used as a reference.

  • Temperature Program: The sample and reference are placed in the DSC cell. A defined temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) under a purge of inert gas like nitrogen[1].

  • Heat Flow Measurement: The instrument measures the differential heat flow between the sample and the reference. When the sample undergoes a thermal event (like melting), heat is absorbed (endothermic process), resulting in a peak on the DSC thermogram[13].

  • Data Analysis:

    • Melting Point (Tm): The onset temperature of the endothermic melting peak is taken as the melting point for organic compounds[13].

    • Enthalpy of Fusion (ΔfusH): The area under the melting peak is integrated to determine the enthalpy of fusion, which is the energy required for the phase transition.

    • Heat Capacity (Cp): By comparing the heat flow signal of the sample to that of a known standard (like sapphire) under the same conditions, the heat capacity of the sample can be determined as a function of temperature[14].

Interrelation of Thermochemical Properties

The experimentally determined values for the enthalpies of combustion and sublimation are crucial for deriving the standard enthalpy of formation in the gas phase, a key parameter for computational chemistry and understanding molecular stability. The relationship is governed by Hess's Law.

G Relationship of Thermochemical Properties A ΔcH°(cr) Standard Enthalpy of Combustion (Crystalline) B ΔfH°(cr) Standard Enthalpy of Formation (Crystalline) A->B  Hess's Law Calculation E Known ΔfH° of Combustion Products (CO₂, H₂O, N₂) C ΔsubH° Standard Enthalpy of Sublimation D ΔfH°(g) Standard Enthalpy of Formation (Gas) B->D Phase Change C->D E->B lab1 Determined by Bomb Calorimetry lab1->A lab2 Determined by TGA / Knudsen Effusion lab2->C

Fig 3. Derivation of Gas-Phase Enthalpy of Formation.

The standard enthalpy of formation of crystalline this compound (ΔfH°(cr)) is calculated from its standard enthalpy of combustion (ΔcH°(cr)) and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂). Subsequently, the gas-phase enthalpy of formation (ΔfH°(g)) is derived by summing the crystalline-phase enthalpy of formation and the enthalpy of sublimation[5]. This gas-phase value is particularly valuable for validating and parameterizing computational chemistry models.

References

Indole-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1477-50-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-2-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Characterized by an indole nucleus functionalized with a carboxylic acid at the 2-position, this compound serves as a versatile precursor for a wide array of biologically active molecules. Its significance is underscored by its role as a scaffold in the development of novel therapeutics, including agents targeting HIV-1 integrase and the NMDA receptor. This document provides a detailed overview of the physicochemical properties, spectroscopic profile, synthesis protocols, and key biological activities of this compound, intended to serve as a comprehensive resource for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

This compound, also known as 2-Carboxyindole, is an off-white to yellow crystalline powder.[1] Its fundamental properties are crucial for its application in chemical synthesis and drug design.

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueSource
CAS Number 1477-50-5[1]
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [1][2]
Appearance Off-white to yellow to brown crystalline powder[1]
Melting Point 202-206 °C[1][3]
Boiling Point (est.) 287.44 °C[1]
pKa (predicted) 4.44 ± 0.30[1]
LogP 2.31[4]
Solubility Soluble in ethanol, dimethyl sulfoxide, and methanol.[1][5]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Key data from ¹H NMR, IR, and Mass Spectrometry are provided below.

Spectroscopic DataDescription of Key FeaturesSource
¹H NMR (Solvent: DMSO-d₆, 400 MHz) δ (ppm): 13.0 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.67 (d, 1H), 7.48 (d, 1H), 7.26 (t, 1H), 7.14 (t, 1H), 7.08 (s, 1H).[1]
IR Spectroscopy Broad O-H stretch from 3300-2500 cm⁻¹ (characteristic of a carboxylic acid dimer), C=O stretch from 1760-1690 cm⁻¹, C-O stretch from 1320-1210 cm⁻¹, and O-H bend from 1440-1395 and 950-910 cm⁻¹.[6][7]
Mass Spectrometry Molecular Ion Peak (M⁺): m/z = 161. Prominent fragments correspond to the loss of OH (M-17) and COOH (M-45).[8][9][10]

Synthesis and Reactivity

This compound is a valuable intermediate for the synthesis of more complex molecules, including (±)-dibromophakellin, (±)-trachelanthamidine, and various spirooxoindolepyrrolidines.[1][5][11]

Reissert Synthesis

A classical and widely used method for synthesizing the indole nucleus is the Reissert synthesis.[12] This pathway involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.

Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate

  • In a suitable reaction vessel, prepare a solution of potassium ethoxide in anhydrous ethanol. Note: Potassium ethoxide has been shown to yield better results than sodium ethoxide.[1]

  • To this solution, add equimolar amounts of o-nitrotoluene and diethyl oxalate.

  • The reaction mixture is stirred at room temperature. The condensation results in the formation of ethyl o-nitrophenylpyruvate.[1]

Step 2: Reductive Cyclization

  • The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization.

  • A common method involves using a reducing agent such as zinc dust in glacial acetic acid or ferrous sulfate and ammonium hydroxide.[12]

  • The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization.

  • Upon completion of the reaction, the product, this compound, is isolated and purified, typically by recrystallization.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization o-Nitrotoluene o-Nitrotoluene Ethyl o-nitrophenylpyruvate Ethyl o-nitrophenylpyruvate o-Nitrotoluene->Ethyl o-nitrophenylpyruvate Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Ethyl o-nitrophenylpyruvate Potassium Ethoxide Potassium Ethoxide Potassium Ethoxide->Ethyl o-nitrophenylpyruvate Base This compound This compound Ethyl o-nitrophenylpyruvate->this compound Reductive Cyclization Reducing Agent Reducing Agent (e.g., Zn/Acetic Acid) Reducing Agent->this compound

Figure 1: Workflow for the Reissert Synthesis of this compound.

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, making it and its derivatives significant targets for drug discovery. Key activities include inhibition of HIV-1 integrase and antagonism at the NMDA receptor.

HIV-1 Integrase Inhibition

This compound has been identified as an inhibitor of the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[2]

The inhibitory action of this compound on HIV-1 integrase involves the chelation of divalent magnesium ions (Mg²⁺) within the enzyme's active site.[12] These magnesium ions are essential cofactors for the strand transfer reaction, a critical step in the integration of viral DNA into the host genome. By binding to these ions, this compound disrupts the catalytic activity of the integrase, thereby preventing viral replication.[12] The indole nucleus and the C2 carboxyl group are key pharmacophoric features for this interaction. This mechanism has established this compound as a promising scaffold for the development of novel integrase strand transfer inhibitors (INSTIs).

cluster_enzyme HIV-1 Integrase Active Site Mg1 Mg²⁺ Inhibition Inhibition of Strand Transfer Mg1->Inhibition Disruption Mg2 Mg²⁺ Mg2->Inhibition Disruption I2CA This compound I2CA->Mg1 Chelation I2CA->Mg2 Chelation

Figure 2: Mechanism of HIV-1 Integrase Inhibition by this compound.

This protocol outlines a non-radioactive, ELISA-based assay to determine the IC₅₀ value of this compound.

  • Plate Preparation: A streptavidin-coated 96-well plate is coated with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

  • Enzyme Binding: Recombinant full-length HIV-1 integrase is added to the wells and allowed to bind to the DS DNA substrate.

  • Inhibitor Addition: Serial dilutions of this compound (and a positive control inhibitor, such as Raltegravir) are added to the wells and incubated.

  • Strand Transfer Reaction: A double-stranded target substrate (TS) DNA, labeled with a hapten (e.g., digoxin), is added to initiate the strand transfer reaction. The integrase catalyzes the integration of the DS DNA into the TS DNA.

  • Detection: The reaction products are detected using an HRP-labeled anti-hapten antibody (e.g., anti-digoxin-HRP).

  • Signal Generation: A TMB substrate is added, and the colorimetric signal is measured at 450 nm after adding a stop solution.

  • Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the IC₅₀ value is calculated using non-linear regression analysis. For this compound, an IC₅₀ of 32.37 μM has been reported.

NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[12] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity.

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine. This compound selectively binds to the glycine site, thereby preventing the potentiation of the NMDA receptor by glycine.[12] This competitive inhibition blocks the opening of the ion channel, which can be beneficial in conditions associated with excessive NMDA receptor activation, such as stroke and epilepsy.[12]

This protocol describes a radioligand binding assay to determine the affinity (Ki) of this compound for the glycine site of the NMDA receptor.

  • Membrane Preparation: Synaptic membranes are prepared from rat forebrain tissue, which is a rich source of NMDA receptors.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a radioligand specific for the glycine site (e.g., [³H]glycine), and varying concentrations of the test compound (this compound).

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by plotting the percentage of specific binding against the concentration of this compound. The Ki value is then calculated using the Cheng-Prusoff equation. A Ki of 15 μM has been reported for a related analog, 5-fluoro-indole-2-carboxylic acid.[12]

Applications in Drug Development and Research

The unique chemical structure and biological activities of this compound make it a valuable molecule in several areas of research and development:

  • Antiviral Drug Discovery: It serves as a lead scaffold for the design and synthesis of novel HIV-1 integrase inhibitors.

  • Neuropharmacology: Its role as an NMDA receptor antagonist makes it a tool for studying neurological disorders and a starting point for developing neuroprotective agents.[12]

  • Oncology: Derivatives of this compound have been investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy.[4] Dinuclear copper(II) complexes of this compound have also shown potential anticancer activity.

  • Antioxidant Research: It has been identified as a strong inhibitor of lipid peroxidation, suggesting potential applications in therapies targeting oxidative stress.[1]

Safety and Handling

This compound is classified as an irritant under the Globally Harmonized System (GHS).[1] It is harmful if swallowed or in contact with skin and causes serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures
  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or spray. Wash skin thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition and store in a dark place at room temperature to maintain stability.[1]

First Aid
  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

  • If on Skin: Wash with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

This compound (CAS 1477-50-5) is a compound of significant interest to the scientific and pharmaceutical research communities. Its utility as a synthetic intermediate, combined with its diverse biological activities—most notably as an HIV-1 integrase inhibitor and an NMDA receptor antagonist—positions it as a valuable scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and biological functions, offering a foundational resource for researchers aiming to explore and exploit the potential of this versatile molecule.

References

The Role of Indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole-2-carboxylic acid (I2CA) has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of therapeutic agents.[1][2] Its rigid bicyclic structure, coupled with the reactive carboxylic acid handle, provides an ideal framework for the design of molecules with high affinity and specificity for various biological targets. This technical guide provides an in-depth overview of the role of I2CA in drug discovery, detailing its applications in oncology, virology, and neuroscience. The guide summarizes key quantitative data, outlines experimental protocols for the synthesis and evaluation of I2CA derivatives, and visualizes the signaling pathways in which these compounds exert their effects.

Core Applications in Medicinal Chemistry

The this compound core has been successfully exploited to develop inhibitors for a range of enzymes and to modulate the function of receptors, leading to the discovery of potent anticancer, antiviral, and neuroprotective agents.

1. Anticancer Activity:

I2CA derivatives have demonstrated significant potential in oncology, primarily through the inhibition of enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[3] These enzymes are key regulators of immune tolerance in the tumor microenvironment.[4] By inhibiting IDO1 and TDO, I2CA derivatives can restore anti-tumor immunity.[3] Additionally, I2CA-based compounds have been shown to target other pathways involved in cancer progression, including the 14-3-3η protein, leading to the inhibition of liver cancer cell proliferation.[5]

2. Antiviral Activity:

A significant area of investigation for I2CA derivatives has been in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase.[6][7][8] The indole nucleus and the C2-carboxylic acid group of I2CA can chelate with the two magnesium ions in the active site of the integrase enzyme, effectively blocking the strand transfer step in the HIV life cycle.[6][7] Structural modifications of the I2CA scaffold have led to the development of highly potent inhibitors with IC50 values in the nanomolar range.[6] Furthermore, some I2CA derivatives have shown broad-spectrum antiviral activity against other viruses, including influenza and Coxsackie B3 virus.[9]

3. Neuroprotective Activity:

In the field of neuroscience, I2CA has been identified as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[10][11] The NMDA receptor plays a crucial role in synaptic plasticity and excitotoxicity, and its overactivation is implicated in neurodegenerative diseases.[11] By blocking the glycine co-agonist site, I2CA derivatives can modulate NMDA receptor activity, offering a potential therapeutic strategy for conditions such as stroke and epilepsy.[10]

Data Presentation: Quantitative Analysis of I2CA Derivatives

The following tables summarize the biological activity of representative this compound derivatives across various therapeutic areas.

Table 1: Anticancer Activity of I2CA Derivatives

CompoundTargetCancer Cell LineIC50 (μM)Reference
9o-1 IDO1-1.17[3]
TDO-1.55[3]
9p-O IDO1/TDO-Double-digit nM[3]
C11 14-3-3ηBel-7402/5-Fu-[5]
Compound 26 EGFR, CDK2, SorcinHePG-24.43[12]
HCT-1164.46[12]
PC-38.03[12]
MCF-73.18[12]
Compound 5d EGFR-0.089[2]
CDK2-0.110[2]
Panc-11.10[2]
MCF-70.85[2]
HT-291.20[2]
A-5491.10[2]

Table 2: Antiviral Activity of I2CA Derivatives

CompoundTargetVirusIC50 (μM)Reference
1 HIV-1 IntegraseHIV-132.37[13]
17a HIV-1 IntegraseHIV-13.11[7][13]
20a HIV-1 IntegraseHIV-10.13[6][8]
8f -Cox B3SI value: 17.1[9]
14f -Influenza A7.53[9]

Table 3: Neuroprotective Activity of I2CA Derivatives

CompoundTargetAssayIC50 / Ki (μM)Reference
I2CA NMDA Receptor (Glycine Site)Inhibition of NMDA-gated current105[10]
5-Fluoro-I2CA NMDA Receptor (Glycine Site)Inhibition of NMDA-gated current61[10]
5-Fluoro-I2CA NMDA Receptor (Glycine Site)Competitive antagonist binding15 (Ki)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.

1. General Synthesis of this compound Derivatives (Amide Coupling)

A general procedure for the synthesis of indole-2-carboxamides involves the coupling of this compound with a desired amine.

  • Materials: this compound, desired amine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine (1 equivalent) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide derivative.[14]

2. IDO1/TDO Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to screen for inhibitors of IDO1 and TDO.

  • Materials: HeLa cells (for IDO1) or SW-48 cells (for TDO), DMEM, fetal bovine serum (FBS), penicillin-streptomycin, interferon-gamma (IFN-γ, for IDO1 induction), test compounds, trichloroacetic acid (TCA), Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Procedure:

    • Seed HeLa or SW-48 cells in a 96-well plate and allow them to adhere overnight.

    • For the IDO1 assay, induce enzyme expression by treating HeLa cells with IFN-γ for 24 hours.

    • Add serial dilutions of the test compounds to the wells and incubate for the desired time.

    • After incubation, collect the cell supernatant.

    • To measure kynurenine production (the product of IDO1/TDO activity), add TCA to the supernatant to precipitate proteins.

    • Centrifuge the plate and transfer the supernatant to a new plate.

    • Add Ehrlich's reagent to the supernatant and incubate to allow color development.

    • Measure the absorbance at 480 nm using a microplate reader.

    • Calculate the percent inhibition of IDO1/TDO activity by comparing the absorbance of treated wells to untreated controls.[15][16]

3. HIV-1 Integrase Strand Transfer Assay

This protocol outlines a common method to assess the inhibition of the strand transfer activity of HIV-1 integrase.

  • Materials: Recombinant HIV-1 integrase, donor DNA substrate (biotinylated), acceptor DNA substrate (labeled with digoxigenin), streptavidin-coated plates, anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), TMB substrate.

  • Procedure:

    • Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA substrate.

    • Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

    • Add serial dilutions of the test compounds to the wells and incubate.

    • Initiate the strand transfer reaction by adding the digoxigenin-labeled acceptor DNA substrate.

    • After incubation, wash the plate to remove unbound reagents.

    • Add the anti-digoxigenin-HRP antibody and incubate.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with an acidic solution and measure the absorbance at 450 nm.

    • Calculate the percent inhibition of integrase activity by comparing the absorbance of treated wells to untreated controls.[13]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are achieved through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for I2CA-based compounds.

1. Tryptophan Metabolism and IDO1/TDO Inhibition

Tryptophan_Metabolism Tryptophan Tryptophan IDO1_TDO IDO1/TDO Tryptophan->IDO1_TDO catabolism Kynurenine Kynurenine Immune_Suppression Immune Suppression (T-cell anergy) Kynurenine->Immune_Suppression Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth IDO1_TDO->Kynurenine I2CA_derivative Indole-2-carboxylic acid derivative I2CA_derivative->IDO1_TDO inhibition

Caption: Tryptophan metabolism pathway and the inhibitory action of I2CA derivatives on IDO1/TDO.

2. HIV Life Cycle and Integrase Inhibition

HIV_Life_Cycle HIV_Virion HIV Virion Viral_RNA Viral_RNA HIV_Virion->Viral_RNA Entry & Uncoating New_Virus New_Virus New_Virus->HIV_Virion Budding & Maturation

Caption: The HIV life cycle, highlighting the inhibition of the integrase enzyme by I2CA derivatives.

3. NMDA Receptor Signaling and Glycine Site Antagonism

NMDA_Receptor Glutamate Glutamate Glutamate_Site Glutamate_Site Glutamate->Glutamate_Site binds Glycine Glycine (Co-agonist) Glycine_Site Glycine_Site Glycine->Glycine_Site binds I2CA_derivative Indole-2-carboxylic acid derivative I2CA_derivative->Glycine_Site blocks Ca_Influx Ca2+ Influx Neuronal_Activation Neuronal Activation/ Excitotoxicity Ca_Influx->Neuronal_Activation Ion_Channel Ion_Channel Glutamate_Site->Ion_Channel activates Glycine_Site->Ion_Channel potentiates Ion_Channel->Ca_Influx opens for

Caption: NMDA receptor signaling and competitive antagonism at the glycine site by I2CA derivatives.

Conclusion

This compound represents a remarkably fruitful scaffold in the pursuit of novel therapeutics. Its chemical tractability and inherent ability to interact with key biological targets have led to the development of a wide range of potent and selective compounds. The continued exploration of the chemical space around the I2CA core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the discovery of next-generation drugs for the treatment of cancer, viral infections, and neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this versatile molecular framework.

References

Methodological & Application

Application Notes: Fischer Indole Synthesis for Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fischer indole synthesis, a named reaction in organic chemistry discovered by Emil Fischer in 1883, is a robust and widely utilized method for synthesizing indoles.[1][2][3] This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[3][4] For the synthesis of Indole-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and other bioactive molecules, the common precursors are phenylhydrazine and pyruvic acid or its esters (e.g., ethyl pyruvate).[1][5][6] The overall transformation involves the formation of a phenylhydrazone intermediate, followed by a[3][3]-sigmatropic rearrangement and subsequent elimination of ammonia to yield the aromatic indole ring.[2][3][4]

Mechanism of Action

The synthesis of this compound via the Fischer indole synthesis proceeds through a well-established mechanism:

  • Hydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and pyruvic acid (or ethyl pyruvate) to form the corresponding phenylhydrazone.[1][2]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[3]

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a protonation followed by a key[3][3]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.[2][3][4]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.[1][3]

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis leads to the formation of the stable, aromatic indole ring of this compound.[1][3]

Quantitative Data Summary

The efficiency of the Fischer indole synthesis for producing this compound and its derivatives can vary based on the specific substrates and reaction conditions employed. The following table summarizes representative quantitative data from the literature.

ProductStarting MaterialsCatalyst/SolventYieldPurityReference
Substituted this compoundSubstituted phenylhydrazine hydrochloride, Ethyl pyruvateNot specified64%>97%[5]
1-Methyl-2-indolecarboxylic acidN-methylphenylhydrazone of pyruvateNot specified5% (low)Not specified[1]
Ethyl 6-bromo-1H-indole-2-carboxylate(4-bromophenyl)hydrazine, Ethyl pyruvateAcetic Acid82%>98%[7]

Experimental Protocols

This section outlines a detailed, two-step protocol for the synthesis of this compound, which involves the initial formation and isolation of the hydrazone, followed by the acid-catalyzed cyclization and subsequent hydrolysis.

Part 1: Synthesis of Ethyl Pyruvate Phenylhydrazone

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine hydrochloride or phenylhydrazine and ethyl pyruvate in a suitable solvent such as ethanol or acetic acid.[5][8]

  • Reaction: Heat the mixture to a temperature between 50-80°C and maintain reflux with continuous stirring.[5]

  • Monitoring: Monitor the reaction progress over 3 to 5 hours using Thin Layer Chromatography (TLC).[5][8]

  • Isolation and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude phenylhydrazone can be purified by recrystallization from an aqueous ethanol solution to yield pale yellow crystals.[5]

Part 2: Fischer Indole Synthesis and Hydrolysis

  • Cyclization (Indolization): Add the purified ethyl pyruvate phenylhydrazone to a flask containing an acid catalyst. Common catalysts include polyphosphoric acid (PPA), glacial acetic acid, zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[1][3][8]

  • Heating: Heat the reaction mixture under reflux. The optimal temperature and time will depend on the chosen catalyst and solvent system.[2][8][9]

  • Work-up: After the reaction is complete (as determined by TLC), cool the mixture. If a solid product precipitates, it can be collected by filtration. Otherwise, carefully neutralize the acid catalyst and extract the product, ethyl indole-2-carboxylate, using an appropriate organic solvent like ethyl acetate.[8]

  • Hydrolysis: The crude or purified ethyl indole-2-carboxylate is then subjected to hydrolysis. This is typically achieved by heating with an aqueous solution of a base (e.g., sodium hydroxide) or acid.

  • Final Product Isolation: After hydrolysis, acidify the reaction mixture to precipitate the this compound. The final product can be collected by filtration, washed with water, and dried.

Diagrams and Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow cluster_prep Step 1: Hydrazone Formation cluster_cyclization Step 2: Indolization & Hydrolysis start Phenylhydrazine + Ethyl Pyruvate reaction1 Condensation in Solvent (e.g., Ethanol) 50-80°C, 3-5h start->reaction1 isolation Solvent Removal & Recrystallization reaction1->isolation hydrazone Isolated Phenylhydrazone isolation->hydrazone reaction2 Heat / Reflux hydrazone->reaction2 catalyst Acid Catalyst (e.g., PPA, Acetic Acid) catalyst->reaction2 workup Neutralization & Extraction reaction2->workup ester Ethyl Indole-2-carboxylate workup->ester hydrolysis Base or Acid Hydrolysis ester->hydrolysis product This compound hydrolysis->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Raney-Ni Catalyzed Hydrogenation of Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of the indole ring system is a critical transformation in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The resulting indoline scaffold is a prevalent structural motif in a multitude of biologically active compounds. Indole-2-carboxylic acid serves as a key starting material, and its reduction to indoline-2-carboxylic acid provides a valuable chiral building block for the synthesis of various therapeutic molecules. Raney Nickel (Raney-Ni) is a widely used, cost-effective, and efficient heterogeneous catalyst for various hydrogenation reactions, including the reduction of aromatic and heterocyclic compounds.[1][2] This document provides detailed application notes and a generalized protocol for the Raney-Ni catalyzed hydrogenation of this compound to synthesize indoline-2-carboxylic acid.

Data Presentation

The successful hydrogenation of this compound is contingent on several key experimental parameters. The following table summarizes representative reaction conditions and expected outcomes based on analogous indole hydrogenations.[1][3][4]

Starting MaterialCatalystCatalyst Loading (w/w %)SolventTemperature (°C)H₂ Pressure (MPa)Reaction Time (h)ProductYield (%)
This compoundRaney-Ni10-20Ethanol50-801-56-24Indoline-2-carboxylic acid70-90
This compoundRaney-Ni10-20Methanol50-801-56-24Indoline-2-carboxylic acid65-85
This compoundRaney-Ni10-20Water80-1203-512-36Indoline-2-carboxylic acid75-95
This compoundRaney-Ni10-20Acetic Acid25-601-38-18Indoline-2-carboxylic acid60-80

Reaction Pathway

The hydrogenation of this compound over a Raney-Ni catalyst involves the addition of two hydrogen atoms across the C2-C3 double bond of the indole ring to yield indoline-2-carboxylic acid.

Caption: Raney-Ni catalyzed hydrogenation of this compound.

Experimental Protocol

This protocol describes a general procedure for the Raney-Ni catalyzed hydrogenation of this compound. Researchers should optimize the reaction conditions for their specific substrate and equipment.

Materials:

  • This compound

  • Raney-Ni (slurry in water or ethanol)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Filter aid (e.g., Celite®)

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor:

    • To the reactor, add this compound.

    • Add the desired solvent (e.g., ethanol).

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney-Ni slurry. The amount of Raney-Ni can range from 10-20% by weight relative to the starting material.

  • Sealing and Purging:

    • Seal the reactor securely.

    • Purge the vessel several times with nitrogen or argon to remove any residual air.

    • Subsequently, purge the vessel with hydrogen gas to displace the inert gas.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa).

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-80 °C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-24 hours.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the vessel with an inert gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney-Ni catalyst. Caution: The Raney-Ni catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings.

  • Isolation and Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude indoline-2-carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Experimental Workflow

The following diagram illustrates the general workflow for the Raney-Ni catalyzed hydrogenation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Charge Reactor: This compound, Solvent, Raney-Ni B Seal and Purge with N₂/Ar A->B Start C Purge with H₂ B->C D Pressurize with H₂ and Heat C->D E Monitor H₂ Uptake D->E F Cool and Vent E->F Reaction Complete G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Purification (e.g., Recrystallization) H->I J Characterization (NMR, MS, etc.) I->J Final Product

Caption: General experimental workflow for hydrogenation.

Safety Precautions

  • Raney-Ni is pyrophoric and should be handled with care, always kept wet with a solvent.

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood with appropriate safety measures in place.

  • High-pressure reactors should be operated by trained personnel, and the pressure and temperature limits of the equipment should not be exceeded.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

Application Notes and Protocols for the Pd-Catalyzed Cyclization Synthesis of Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carboxylic acid and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and versatile synthetic methods to access this privileged scaffold is of significant interest to the medicinal and process chemistry communities. Palladium-catalyzed cyclization reactions have emerged as a powerful tool for the construction of the indole nucleus, offering mild reaction conditions, broad functional group tolerance, and high yields.

This document provides detailed application notes and experimental protocols for two distinct and effective palladium-catalyzed methods for the synthesis of this compound precursors:

  • Palladium-Catalyzed Aerobic Intramolecular C-H Amination: A modern and atom-economical approach that forms the indole ring through direct C-H bond functionalization.

  • Palladium-Catalyzed Domino Sonogashira Coupling and Cyclization: A classic and robust one-pot method involving the coupling of an aryl halide with an alkyne, followed by intramolecular cyclization.

These protocols are intended to serve as a practical guide for researchers in the synthesis of this compound and its esters, which can be readily hydrolyzed to the desired carboxylic acid.

Method 1: Palladium-Catalyzed Aerobic Intramolecular C-H Amination

This method provides a direct route to 1-acetyl-indole-2-carboxylates from readily available 2-acetamido-3-aryl-acrylates via an oxidative C-H amination reaction. The use of molecular oxygen as the terminal oxidant makes this a highly attractive and environmentally friendly process. The resulting N-acetyl group can be easily removed to afford the free indole-2-carboxylate.

Reaction Scheme:
Catalytic Cycle Diagram

The proposed catalytic cycle for the aerobic intramolecular C-H amination is depicted below. The cycle involves the formation of a Pd(II)-amidate species, intramolecular C-H activation, reductive elimination to form the C-N bond, and re-oxidation of the resulting Pd(0) by molecular oxygen.

G Catalytic Cycle for Aerobic C-H Amination Pd_II Pd(OAc)₂ Intermediate1 Pd(II)-Amidate Complex Pd_II->Intermediate1 + R-NHAc - AcOH Substrate 2-Acetamido-3-aryl-acrylate (R-NHAc) Substrate->Intermediate1 Intermediate2 Palladacycle (C-H Activation) Intermediate1->Intermediate2 Intramolecular C-H Activation Product Ethyl 1-acetyl-indole-2-carboxylate Intermediate2->Product Pd_0 Pd(0) Intermediate2->Pd_0 Pd_0->Pd_II Oxidation H2O 2 H₂O O2 O₂ O2->Pd_II

Caption: Proposed catalytic cycle for the Pd-catalyzed aerobic C-H amination.

Quantitative Data: Substrate Scope

The following table summarizes the yields of various substituted ethyl 1-acetyl-indole-2-carboxylates prepared using the aerobic C-H amination method.[1][2]

EntrySubstituent on Aryl RingProductYield (%)
1HEthyl 1-acetyl-1H-indole-2-carboxylate85
24-MeEthyl 1-acetyl-5-methyl-1H-indole-2-carboxylate88
34-OMeEthyl 1-acetyl-5-methoxy-1H-indole-2-carboxylate92
44-FEthyl 1-acetyl-5-fluoro-1H-indole-2-carboxylate75
54-ClEthyl 1-acetyl-5-chloro-1H-indole-2-carboxylate78
64-BrEthyl 1-acetyl-5-bromo-1H-indole-2-carboxylate76
73-MeEthyl 1-acetyl-6-methyl-1H-indole-2-carboxylate82
83-OMeEthyl 1-acetyl-6-methoxy-1H-indole-2-carboxylate85
92-MeEthyl 1-acetyl-7-methyl-1H-indole-2-carboxylate70
102-FEthyl 1-acetyl-7-fluoro-1H-indole-2-carboxylate65
Experimental Protocols

Protocol 1.1: Synthesis of Ethyl 2-acetamido-3-phenylacrylate (Starting Material)

This protocol describes a general procedure for the synthesis of the starting material via Erlenmeyer-Plöchl reaction.

  • To a solution of benzaldehyde (1.0 equiv) and N-acetylglycine (1.2 equiv) in acetic anhydride (3.0 equiv) is added sodium acetate (1.0 equiv).

  • The reaction mixture is heated at 100 °C for 2 hours.

  • After cooling to room temperature, the mixture is poured into ice-water and stirred for 30 minutes.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford the azlactone intermediate.

  • The azlactone is then refluxed in ethanol for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired ethyl 2-acetamido-3-phenylacrylate.

Protocol 1.2: Palladium-Catalyzed Aerobic Intramolecular C-H Amination

This protocol details the cyclization of ethyl 2-acetamido-3-phenylacrylate to ethyl 1-acetyl-1H-indole-2-carboxylate.[1][2]

  • To a pressure vessel is added ethyl 2-acetamido-3-phenylacrylate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), and a suitable solvent (e.g., toluene/DMSO mixture).

  • The vessel is sealed and pressurized with oxygen (1 atm).

  • The reaction mixture is stirred at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford ethyl 1-acetyl-1H-indole-2-carboxylate.

Protocol 1.3: Hydrolysis to this compound

This protocol describes the final deprotection and hydrolysis step.

  • To a solution of ethyl 1-acetyl-1H-indole-2-carboxylate in a mixture of methanol and water is added an excess of a base (e.g., sodium hydroxide or lithium hydroxide).

  • The mixture is heated to reflux for 2-4 hours.

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The aqueous solution is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Method 2: Palladium-Catalyzed Domino Sonogashira Coupling and Cyclization

This one-pot domino reaction provides a rapid and efficient route to 2-substituted indoles from readily available 2-iodoanilines and terminal alkynes. By using ethyl propiolate as the alkyne component, this method can be directly applied to the synthesis of ethyl indole-2-carboxylate.

Reaction Scheme:
Workflow Diagram

The following diagram illustrates the workflow for the one-pot Sonogashira coupling and cyclization.

G Workflow for Domino Sonogashira-Cyclization Start Starting Materials: - 2-Iodoaniline - Ethyl Propiolate Reaction One-Pot Reaction: - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - CuI (co-catalyst) - Base (e.g., Et₃N) - Solvent (e.g., THF/DMF) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl Indole-2-carboxylate Purification->Product FinalProduct This compound Product->FinalProduct Hydrolysis

Caption: One-pot synthesis of this compound via Sonogashira-Cyclization.

Quantitative Data: Substrate Scope

The table below presents the yields for the synthesis of various substituted ethyl indole-2-carboxylates using the domino Sonogashira coupling and cyclization of substituted 2-iodoanilines with ethyl propiolate.

EntrySubstituent on 2-IodoanilineProductYield (%)
1HEthyl 1H-indole-2-carboxylate82
24-MeEthyl 5-methyl-1H-indole-2-carboxylate85
34-OMeEthyl 5-methoxy-1H-indole-2-carboxylate88
44-FEthyl 5-fluoro-1H-indole-2-carboxylate78
54-ClEthyl 5-chloro-1H-indole-2-carboxylate75
65-MeEthyl 6-methyl-1H-indole-2-carboxylate80
75-CF₃Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate65
83-MeEthyl 4-methyl-1H-indole-2-carboxylate72
Experimental Protocols

Protocol 2.1: One-Pot Domino Sonogashira Coupling and Cyclization

This protocol describes the direct synthesis of ethyl indole-2-carboxylate from 2-iodoaniline and ethyl propiolate.

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added 2-iodoaniline (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ (0.02 equiv)), and copper(I) iodide (CuI, 0.04 equiv).

  • The flask is evacuated and backfilled with the inert gas three times.

  • Anhydrous solvent (e.g., a mixture of THF and triethylamine) is added, followed by ethyl propiolate (1.2 equiv).

  • The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 6-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford ethyl 1H-indole-2-carboxylate.

Protocol 2.2: Hydrolysis to this compound

Please refer to Protocol 1.3 for the hydrolysis of the ester to the final carboxylic acid product.

Conclusion

The two presented palladium-catalyzed methods offer efficient and versatile strategies for the synthesis of this compound and its ester precursors. The choice of method may depend on the availability of starting materials, desired substitution patterns, and process scalability considerations. The aerobic C-H amination represents a more modern, atom-economical approach, while the domino Sonogashira coupling and cyclization is a well-established and robust one-pot procedure. Both protocols provide a solid foundation for researchers to access this important class of heterocyclic compounds for applications in drug discovery and development.

References

Synthesis of Indole-2-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Indole-2-carboxylic acid is a crucial heterocyclic building block in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and natural products. Its versatile structure allows for further functionalization, making it a valuable intermediate for drug development professionals and organic chemists. This document provides a detailed, step-by-step protocol for the synthesis of this compound, primarily focusing on the well-established Reissert indole synthesis.

Principle of the Reissert Indole Synthesis

The Reissert indole synthesis is a robust and widely used method for the preparation of indole-2-carboxylic acids.[1][2] The synthesis begins with the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a strong base, typically potassium ethoxide, to yield ethyl o-nitrophenylpyruvate.[1] This intermediate is then subjected to reductive cyclization to form the indole ring. Various reducing agents can be employed for this step, including zinc in acetic acid, ferrous sulfate with ammonia, or catalytic hydrogenation.[1][2][3] The resulting ethyl indole-2-carboxylate can then be hydrolyzed to afford the final product, this compound.

Experimental Protocol: Reissert Synthesis of this compound

This protocol is divided into two main stages: the synthesis of ethyl o-nitrophenylpyruvate and its subsequent reductive cyclization and hydrolysis to yield this compound.

Part A: Synthesis of Ethyl o-nitrophenylpyruvate Potassium Salt

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide (can be prepared in situ from potassium and absolute ethanol)

  • Anhydrous ether

  • Absolute ethanol

  • Nitrogen gas

Procedure:

  • In a flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of potassium ethoxide. This can be achieved by carefully dissolving potassium metal in a mixture of absolute ethanol and anhydrous ether under a slow stream of dry nitrogen. The reaction is exothermic and should be controlled to maintain mild boiling.[4]

  • Once all the potassium has dissolved, allow the solution to cool to room temperature.

  • Add a larger volume of anhydrous ether to the cooled potassium ethoxide solution.

  • With continuous stirring, add diethyl oxalate to the reaction mixture.

  • After a few minutes, add o-nitrotoluene. The reaction mixture will typically turn a deep reddish-brown, and the potassium salt of ethyl o-nitrophenylpyruvate will precipitate.

  • Continue stirring for a designated period to ensure complete reaction.

  • Collect the precipitated potassium salt by filtration and wash it with anhydrous ether to remove any unreacted starting materials. The product can be dried for use in the next step.

Part B: Reductive Cyclization and Hydrolysis to this compound

Method 1: Using Zinc and Acetic Acid

Materials:

  • Ethyl o-nitrophenylpyruvate potassium salt (from Part A)

  • Zinc dust

  • Glacial acetic acid

  • Water

Procedure:

  • Suspend the ethyl o-nitrophenylpyruvate potassium salt in glacial acetic acid.

  • Gradually add zinc dust to the stirred suspension. The reaction is exothermic, and the temperature should be controlled.

  • After the addition of zinc is complete, continue stirring until the reaction is complete (this can be monitored by TLC). This step results in the reductive cyclization to form ethyl indole-2-carboxylate.[1]

  • Filter the reaction mixture to remove excess zinc and other insoluble materials.

  • To hydrolyze the ester, the filtrate containing ethyl indole-2-carboxylate can be treated with an aqueous base (e.g., sodium hydroxide) followed by acidification, or directly by adding water and heating. A common procedure involves pouring the acetic acid filtrate into a large volume of water to precipitate the ethyl indole-2-carboxylate, which can then be isolated and subsequently hydrolyzed.[4]

  • For hydrolysis, the isolated ethyl indole-2-carboxylate is refluxed with an aqueous or alcoholic solution of a base (e.g., NaOH or KOH).

  • After hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Method 2: Using Hydrazine Hydrate and a Catalyst

A patented method describes the use of hydrazine hydrate as a reducing agent in the presence of a ferrous hydroxide catalyst.[5][6]

Materials:

  • Intermediate product from the condensation of o-nitrotoluene and diethyl oxalate (similar to Part A)

  • Aqueous alkaline solution (e.g., 30% NaOH)

  • Hydrazine hydrate solution (e.g., 80%)

  • Ferrous hydroxide (catalyst)

  • Hydrochloric acid

  • Activated carbon

Procedure:

  • The intermediate product from the condensation reaction is dissolved in an aqueous alkaline solution.[5]

  • Impurities can be removed by extraction.

  • Hydrazine hydrate solution is added, and the mixture is heated (e.g., to 80-90 °C).[5]

  • The ferrous hydroxide catalyst is introduced to accelerate the reaction.[5]

  • The reaction progress is monitored until completion.

  • The resulting product is then precipitated by acidification with hydrochloric acid.[6]

  • For purification, the crude product can be dissolved in a basic solution, treated with activated carbon, filtered, and then re-precipitated by adjusting the pH to acidic conditions (pH 1-2).[6]

  • The final product is collected by filtration and dried.

Quantitative Data Summary

Synthesis StepReactantsReagents/CatalystsProductReported YieldReference
Reissert Condensation o-Nitrotoluene, Diethyl oxalatePotassium ethoxideEthyl o-nitrophenylpyruvate potassium saltHigh[4]
Reductive Cyclization (Method 1) Ethyl o-nitrophenylpyruvateZinc, Acetic acidEthyl indole-2-carboxylateGood[1]
Reductive Cyclization (Method 2) Intermediate from condensationHydrazine hydrate, Ferrous hydroxideThis compound~35% (overall)[5]
Alternative Fischer Synthesis Pyruvic acid phenylhydrazoneZinc chlorideThis compoundVery low (5%)[7]
Catalytic Hydrogenation for Reductive Cyclization 3-(2-nitrophenyl)-2-oxopropanoic sodium saltPd-loaded Al-MCM-41 mesoporous catalyst (RS001)This compound56%[8]

Experimental Workflow Diagram

Indole_2_Carboxylic_Acid_Synthesis Start o-Nitrotoluene + Diethyl Oxalate Step1 Condensation Start->Step1 Intermediate1 Ethyl o-nitrophenylpyruvate Potassium Salt Step1->Intermediate1 Step2 Reductive Cyclization Intermediate1->Step2 Intermediate2 Ethyl Indole-2-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Reagents1 Potassium Ethoxide Reagents1->Step1 Reagents2 Reducing Agent (e.g., Zn/AcOH) Reagents2->Step2 Reagents3 Base (e.g., NaOH) then Acid (e.g., HCl) Reagents3->Step3

Caption: Workflow for the Reissert synthesis of this compound.

Alternative Synthetic Routes

While the Reissert synthesis is a primary method, other routes to this compound exist, although some are less efficient.

  • Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of the phenylhydrazone of pyruvic acid.[7] However, the reported yield for this specific product is very low (around 5%).[7]

  • Catalytic Hydrogenation: A more environmentally benign approach involves the catalytic hydrogenation of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt using a palladium-loaded mesoporous catalyst, which has been reported to give a good yield.[8]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents and strong acids/bases.

  • The reaction of potassium with ethanol is highly exothermic and produces flammable hydrogen gas. This should be performed with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

By following this detailed protocol, researchers can reliably synthesize this compound for their research and development needs. The choice of reductive cyclization method can be adapted based on available reagents, equipment, and desired environmental impact.

References

Application of Indole-2-carboxylic Acid in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-I2CA-ADR-01

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. Key pathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles, leading to synaptic dysfunction and neuronal cell death. A significant contributor to neuronal damage in AD is excitotoxicity, a process mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. Indole-2-carboxylic acid (I2CA) and its derivatives have emerged as valuable research tools in the study of Alzheimer's disease due to their neuroprotective properties, primarily through the modulation of NMDA receptor activity.

Mechanism of Action

This compound acts as a competitive antagonist at the glycine modulatory site of the NMDA receptor.[1][2] The binding of the co-agonist glycine is essential for the activation of the NMDA receptor by glutamate. By competitively inhibiting glycine binding, I2CA effectively reduces the influx of Ca²⁺ through the NMDA receptor channel, thereby mitigating the downstream effects of excitotoxicity, such as oxidative stress and apoptosis, which are implicated in the neuronal loss observed in Alzheimer's disease.[2][3]

Furthermore, derivatives of I2CA, such as 5-methoxythis compound (MICA), have been shown to confer neuroprotection by activating the Nrf2 signaling pathway.[4][5] This pathway is a key regulator of the cellular antioxidant response, and its activation can help to reduce the oxidative stress that is a prominent feature of the Alzheimer's brain. While a direct link between I2CA and the PI3K/Akt signaling pathway is less established, this pathway is a crucial mediator of neuronal survival, and other indole compounds have been shown to modulate its activity.[6][7][8]

Key Applications in Alzheimer's Disease Research

  • Investigation of NMDA Receptor-Mediated Excitotoxicity: I2CA is utilized to study the role of the NMDA receptor glycine site in the pathophysiology of Alzheimer's disease. It serves as a tool to dissect the contribution of NMDA receptor overactivation to Aβ-induced neuronal damage.

  • Screening for Neuroprotective Compounds: The this compound scaffold is a basis for the development of more potent and selective NMDA receptor antagonists. Researchers can use I2CA as a reference compound in structure-activity relationship (SAR) studies to design novel therapeutics for AD.[9][10]

  • Elucidation of Neuroprotective Signaling Pathways: Derivatives of I2CA are employed to explore downstream signaling cascades that promote neuronal survival. For instance, the use of MICA has highlighted the importance of the Nrf2 pathway in protecting against ischemic brain injury, a condition with overlapping pathological mechanisms with Alzheimer's disease.[4][5]

  • Validation of Therapeutic Targets: By demonstrating the neuroprotective effects of blocking the NMDA receptor glycine site, I2CA helps to validate this site as a promising target for the development of drugs to treat Alzheimer's disease.

Data Presentation

Quantitative Data on the Activity of this compound and its Derivatives
CompoundParameterValueTargetReference
5-fluoro-Indole-2-carboxylic acidKᵢ15 µMNMDA Receptor Glycine Site[1]
This compound (I2CA)IC₅₀105 µMInhibition of Glycine-potentiated NMDA currents[1]
5-fluoro-Indole-2-carboxylic acidIC₅₀61 µMBlockade of NMDA currents[1]
Tricyclic I2CA derivative (3g)Kᵢ1.0 ± 0.1 nMNMDA Receptor Glycine Site[10]
Tricyclic I2CA derivative (3g)ED₅₀2.3 mg/kg (iv)Anticonvulsant effect in mice[10]

Mandatory Visualizations

G Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Glycine Glycine Glycine->NMDA_R Co-activates Ca_influx Excessive Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel I2CA This compound (I2CA) I2CA->NMDA_R Competitively Inhibits Glycine Binding Neuroprotection Neuroprotection I2CA->Neuroprotection Excitotoxicity Excitotoxicity (Oxidative Stress, Apoptosis) Ca_influx->Excitotoxicity Neuronal_Damage Neuronal Damage & Death Excitotoxicity->Neuronal_Damage G I2CA_derivative I2CA Derivative (e.g., MICA) Nrf2 Nrf2 I2CA_derivative->Nrf2 Promotes Dissociation Keap1 Keap1 Nrf2->Keap1 Bound under basal conditions ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., NQO1) ARE->Antioxidant_Genes Initiates Transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection G start Start prep_reagents Prepare Reagents (Aβ, I2CA, ThT) start->prep_reagents setup_plate Set up 96-well Plate (Controls & Samples) prep_reagents->setup_plate incubate Incubate at 37°C with Shaking setup_plate->incubate measure Measure Fluorescence (Ex: 440nm, Em: 482nm) incubate->measure analyze Analyze Data (% Inhibition vs. Time) measure->analyze end End analyze->end G start Start seed_cells Seed SH-SY5Y Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Aβ Oligomers +/- I2CA incubate1->treat_cells incubate2 Incubate 24-48h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve measure Measure Absorbance at 570nm dissolve->measure analyze Calculate Cell Viability (%) measure->analyze end End analyze->end

References

Indole-2-carboxylic Acid: A Versatile Ligand in Organometallic Chemistry for Catalysis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indole-2-carboxylic acid (I2CA) has emerged as a highly versatile ligand in the field of organometallic chemistry. Its unique electronic and structural properties, arising from the fusion of an electron-rich indole ring with a coordinating carboxylic acid moiety, make it an attractive component for the design of novel catalysts and therapeutic agents. The bidentate coordination of I2CA to metal centers can enhance stability, modulate reactivity, and impart specific biological activities to the resulting organometallic complexes. This document provides a detailed overview of the applications of I2CA as a ligand, complete with experimental protocols and quantitative data to guide researchers in this exciting area.

I. Applications in Homogeneous Catalysis

Organometallic complexes featuring the indole-2-carboxylate ligand have demonstrated significant potential in various catalytic transformations, including additions to alkynes and C-H activation reactions. The indole scaffold can influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.

A. Ruthenium-Catalyzed Addition of this compound to Alkynes

Ruthenium complexes, in particular, have been effectively utilized to catalyze the addition of carboxylic acids to alkynes. The use of this compound in this reaction leads to the formation of valuable enol esters.

Quantitative Data: Catalytic Performance

CatalystReactant 1Reactant 2Product(s)Conversion (%)Yield (%)Catalyst Loading (mol%)Temperature (°C)Time (h)Ref.
[RuCl₂(η⁶-p-cymene)(PPh₃)]This compound1-HexyneHex-1-en-2-yl indole-2-carboxylate1008458018[1]
[AuCl(PPh₃)]/AgPF₆This compound1-HexyneHex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate10071510014[1]
B. Experimental Protocol: Synthesis of Hex-1-en-2-yl Indole-2-carboxylate

This protocol is adapted from the procedure described by Pascual et al.[1].

Materials:

  • This compound

  • 1-Hexyne

  • [RuCl₂(η⁶-p-cymene)(PPh₃)]

  • Toluene, anhydrous

  • Teflon-capped sealed tube

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for chromatography

Procedure:

  • Under a nitrogen atmosphere, add this compound (1 mmol, 0.161 g), 1-hexyne (1 mmol, 0.115 mL), and anhydrous toluene (1 mL) to a Teflon-capped sealed tube.

  • Add the ruthenium(II) catalyst, [RuCl₂(η⁶-p-cymene)(PPh₃)] (0.05 mmol, 0.028 g).

  • Seal the tube tightly and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:10 v/v) as the eluent to obtain the pure product.

Experimental Workflow:

G Workflow for Ruthenium-Catalyzed Enol Ester Synthesis A Reactant Preparation B Reaction Setup (N2 atmosphere) A->B C Catalyst Addition B->C D Reaction (80 °C, 18 h) C->D E Work-up (Solvent Removal) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Ruthenium-Catalyzed Enol Ester Synthesis Workflow

II. Applications in Medicinal Chemistry and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, and its incorporation into organometallic complexes has opened new avenues for drug discovery. This compound and its derivatives, when complexed with metals like gold, copper, and rhodium, have shown promising anticancer and antiviral activities.

A. Anticancer Agents: Gold and Copper Complexes

Gold(I) and Copper(II) complexes containing indole-2-carboxylate ligands have demonstrated significant cytotoxic effects against various cancer cell lines. These complexes are thought to exert their anticancer activity through multiple mechanisms, including inhibition of enzymes like thioredoxin reductase and induction of apoptosis.

Quantitative Data: Anticancer Activity (IC₅₀ Values in µM)

ComplexCell LineIC₅₀ (µM)Mechanism of ActionRef.
This compound dinuclear Copper(II) complexMDA-MB-231 (Breast Cancer)< 20Growth inhibition[2]
This compound dinuclear Copper(II) complexMCF-7 (Breast Cancer)< 20Growth inhibition[2]
Gold(I)-indole complexesLeukemia and other cancer cell linesVariesInhibition of kinases, potentiation of radiation effects[3]
Indole-gold(I) based complexes (3h, 3i)Lymphoma cell linesPotentInhibition of Thioredoxin Reductase (TrxR) and Glutathione Peroxidase (Gpx), induction of ferroptosis[4]
B. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the anticancer activity of organometallic complexes.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Organometallic complex stock solution (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the organometallic complex in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the complex. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway: Mechanism of Action of Gold-Indole Complexes in Cancer Cells

G Proposed Anticancer Mechanism of Gold-Indole Complexes cluster_0 Cellular Environment cluster_1 Intracellular Targets & Pathways A Gold-Indole Complex B Inhibition of Thioredoxin Reductase (TrxR) A->B C Inhibition of Kinases A->C D Increased Reactive Oxygen Species (ROS) B->D G Apoptosis C->G E Mitochondrial Dysfunction D->E F DNA Damage (Potentiation of Radiation) D->F E->G F->G

Anticancer Mechanism of Gold-Indole Complexes
C. Antiviral Agents: HIV-1 Integrase Inhibitors

Derivatives of this compound have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[5][6][7] The indole-2-carboxylate moiety is proposed to chelate with the essential Mg²⁺ ions in the active site of the enzyme, thereby blocking its function.[5][8]

Quantitative Data: HIV-1 Integrase Inhibition

CompoundTargetIC₅₀ (µM)Mechanism of ActionRef.
This compound (1)HIV-1 Integrase32.37Strand transfer inhibition[5]
Optimized this compound derivative (17a)HIV-1 Integrase3.11Strand transfer inhibition[6]
Optimized this compound derivative (20a)HIV-1 Integrase0.13Strand transfer inhibition[7]

Logical Relationship: HIV-1 Integrase Inhibition

G Mechanism of HIV-1 Integrase Inhibition A HIV-1 Integrase Active Site with Mg2+ ions C Chelation of Mg2+ ions by Indole-N and Carboxylate-O A->C B Indole-2-carboxylate Derivative B->C D Inhibition of Strand Transfer C->D E Blockage of Viral DNA Integration into Host Genome D->E

HIV-1 Integrase Inhibition Mechanism

III. Conclusion

This compound is a ligand of significant interest in organometallic chemistry, with demonstrated applications in both catalysis and medicine. The ability to fine-tune the properties of the resulting metal complexes by modifying the indole scaffold offers considerable opportunities for the development of new technologies. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry and potential applications of this compound-based organometallic compounds.

References

Application Notes and Protocols for the High-Yield Synthesis of Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl indole-2-carboxylate is a pivotal heterocyclic building block in the realm of medicinal chemistry and drug discovery. Its indole scaffold is a common structural motif in a vast array of biologically active molecules and pharmaceuticals. The ester functionality at the 2-position provides a versatile handle for further chemical modifications, enabling the synthesis of complex molecular architectures. These application notes provide an overview of the significance of ethyl indole-2-carboxylate and detail high-yield synthetic protocols for its preparation.

Applications in Drug Development

Ethyl indole-2-carboxylate is a key intermediate in the synthesis of numerous therapeutic agents. Its derivatives have been implicated in a variety of biological roles, including as antifungal, antitumor, and anti-inflammatory agents.[1] It serves as a crucial starting material for the preparation of:

  • CRTH2 Receptor Antagonists: These compounds are investigated for the treatment of allergic and inflammatory conditions such as asthma and allergic rhinitis.

  • Indoleamine 2,3-dioxygenase (IDO) Inhibitors: IDO is an important target in cancer immunotherapy, and its inhibitors can help to restore the body's immune response against tumors.

  • Cannabinoid CB1 Receptor Antagonists: These have been explored for the treatment of obesity and related metabolic disorders.

  • Inhibitors of Human Reticulocyte 15-Lipoxygenase-1: These are of interest for treating inflammatory diseases.

  • p38 MAP Kinase Inhibitors: These are being investigated for their potential in treating a range of inflammatory conditions.

  • Antiproliferative Agents: Derivatives have shown activity against various cancer cell lines, including human leukemia K562 cells.[2]

Comparative Overview of High-Yield Synthetic Protocols

Several synthetic strategies have been developed for the preparation of ethyl indole-2-carboxylate. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Below is a summary of prominent high-yield methods.

Synthesis Method Starting Materials Key Reagents Reported Yield Key Advantages Potential Challenges
Reissert Synthesis o-Nitrotoluene, Diethyl oxalatePotassium ethoxide, Platinum catalyst, Hydrogen41-44% (overall)Inexpensive, readily available starting materials.Multi-step process, requires hydrogenation equipment.
Fischer Indole Synthesis Phenylhydrazine, Ethyl pyruvatePolyphosphoric acid, Phosphoric acid~64% (for substituted indole-2-carboxylic acid)Versatile for substituted indoles, one-pot potential.Acid-catalyzed cyclization can have side reactions.
Hemetsberger Synthesis Aromatic aldehyde, Ethyl azidoacetateSodium ethoxide, Toluene (for thermolysis)Typically >70%High yields, good for substituted indoles.Starting azido-esters can be unstable.
Esterification This compound, EthanolThionyl chloride (SOCl₂)93%Very high yield, straightforward reaction.Requires the precursor this compound.

Detailed Experimental Protocols

Protocol 1: Reissert Synthesis from o-Nitrotoluene

This two-step protocol, adapted from Organic Syntheses, provides a reliable method starting from inexpensive, common laboratory chemicals.[3]

Step A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate

  • Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a calcium chloride tube), add 300 mL of anhydrous ether.

  • Potassium Dissolution: Carefully add 39.1 g (1.00 g-atom) of freshly cut potassium. Pass a slow stream of dry nitrogen over the stirred liquid.

  • Ethoxide Formation: Add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether from the dropping funnel at a rate that maintains gentle boiling. Continue until all the potassium has dissolved (approximately 1.5-2 hours).

  • Condensation Reaction: Cool the solution to room temperature and add 2.5 L of anhydrous ether. With stirring, add 146 g (1.00 mole) of diethyl oxalate, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.

  • Precipitation: Discontinue stirring after an additional 10 minutes and transfer the mixture to a 5-L Erlenmeyer flask. Stopper the flask and let it stand for at least 24 hours.

  • Isolation: Collect the deep-purple potassium salt by filtration and wash with anhydrous ether until the filtrate is colorless. The yield of the air-dried salt is 204–215 g (74–78%).

Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate

  • Hydrogenation Setup: Place 30 g (0.109 mole) of the potassium salt from Step A and 0.20 g of platinum catalyst in a 400-mL hydrogenation bottle. Dissolve the salt by adding 200 mL of glacial acetic acid.

  • Hydrogenation: Place the bottle in a Parr low-pressure hydrogenation apparatus. Flush the system with hydrogen. Shake the bottle under an initial hydrogen pressure of about 30 p.s.i. until hydrogen uptake ceases (typically 4-6 hours).

  • Work-up: Remove the catalyst by filtration and wash it with glacial acetic acid.

  • Precipitation: Slowly add 3 L of water to the filtrate with stirring. Ethyl indole-2-carboxylate will precipitate as a yellow solid.

  • Isolation and Purification: Collect the solid by filtration, wash with five 100-mL portions of water, and dry over calcium chloride. This yields a crude product.

  • Recrystallization: Further purification by recrystallization from a mixture of methylene chloride and light petroleum ether (b.p. 60–68°) yields 11.3–11.7 g (41–44% based on o-nitrotoluene) of white, needle-like crystals of ethyl indole-2-carboxylate.

Reissert_Synthesis cluster_step1 Step A: Condensation cluster_step2 Step B: Reductive Cyclization o_nitrotoluene o-Nitrotoluene potassium_salt Potassium Salt of Ethyl o-Nitrophenylpyruvate o_nitrotoluene->potassium_salt diethyl_oxalate Diethyl Oxalate diethyl_oxalate->potassium_salt potassium_ethoxide Potassium Ethoxide in Ethanol/Ether final_product Ethyl Indole-2-carboxylate potassium_salt->final_product hydrogenation Pt Catalyst, H₂ Glacial Acetic Acid

Protocol 2: Fischer Indole Synthesis

This two-step protocol is based on the classical Fischer indole synthesis, adapted from a patent for substituted indoles, and offers a versatile route to the target molecule.[4]

Step 1: Formation of Ethyl Pyruvate Phenylhydrazone

  • Reaction Setup: In a suitable reaction vessel, combine phenylhydrazine and ethyl pyruvate in a solvent such as ethanol.

  • Condensation: Heat the mixture to reflux (approximately 50-80 °C) for 3-5 hours, monitoring the reaction by TLC until completion.

  • Isolation: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Recrystallize the residue from an aqueous ethanol solution to obtain the pale yellow crystalline phenylhydrazone.

Step 2: Indole Cyclization

  • Reaction Setup: Prepare a mixture of polyphosphoric acid and phosphoric acid with stirring.

  • Cyclization: Heat the acid mixture to 50-110 °C. Add the phenylhydrazone from Step 1 in batches, maintaining the temperature between 70-120 °C.

  • Reaction Completion: After the addition is complete, continue to stir at the controlled temperature for an additional 10-40 minutes.

  • Work-up: Pour the reaction mixture into an ice-water mixture to precipitate the product.

  • Isolation: Collect the light yellow solid by filtration and dry to obtain ethyl indole-2-carboxylate. The reported yield for a similar substituted indole is 64%.[4]

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization phenylhydrazine Phenylhydrazine hydrazone Ethyl Pyruvate Phenylhydrazone phenylhydrazine->hydrazone ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->hydrazone final_product Ethyl Indole-2-carboxylate hydrazone->final_product acid_catalyst Polyphosphoric Acid Phosphoric Acid

Protocol 3: High-Yield Esterification of this compound

This protocol is highly efficient if this compound is readily available. It is adapted from a published procedure with a reported yield of 93%.[1]

  • Reaction Setup: In a round-bottomed flask, dissolve 0.50 g (3.1 mmol) of this compound in 19 mL of thionyl chloride (SOCl₂) at 0 °C.

  • Acid Chloride Formation: Stir the solution at 0 °C for 1 hour.

  • Solvent Removal: Remove the excess thionyl chloride by rotary evaporation to obtain the crude acyl chloride as an oil.

  • Esterification: To the resulting oil, add 17 mL of absolute ethanol at room temperature.

  • Reaction Completion: Stir the solution overnight.

  • Isolation: Collect the precipitated ethyl 1H-indole-2-carboxylate by vacuum filtration.

  • Purification: Recrystallize the beige solid from methanol to yield 0.54 g (2.9 mmol, 93%) of the pure product.

Experimental_Workflow start Start reaction_setup Reaction Setup start->reaction_setup reaction_execution Reaction Execution (Heating, Stirring, etc.) reaction_setup->reaction_execution workup Work-up (Quenching, Extraction) reaction_execution->workup isolation Isolation (Filtration, Evaporation) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification characterization Characterization (NMR, MS, MP) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Esterification of Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carboxylate esters are significant structural motifs found in a wide array of pharmacologically active compounds and are pivotal intermediates in drug discovery and development. The synthesis of these esters is a fundamental transformation in medicinal chemistry. This document provides detailed protocols and application notes for the esterification of indole-2-carboxylic acid with a variety of alcohols, primarily focusing on the Fischer-Speier esterification method.

This compound can be esterified with alcohols under acidic conditions, a classic method known as Fischer esterification.[1][2][3] This equilibrium reaction is typically driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.[1][4] Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[1][5]

Data Presentation: Comparative Esterification Results

The following table summarizes the reaction conditions and outcomes for the Fischer esterification of this compound with different alcohols. The data is compiled from literature sources and extrapolated based on established principles of the Fischer esterification, where primary and secondary alcohols generally work well, while tertiary alcohols are less reactive due to steric hindrance.[6]

EntryAlcoholCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference/Note
1MethanolH₂SO₄ (catalytic)MethanolReflux (~65)4-8~89[7]
2EthanolH₂SO₄ (catalytic)EthanolReflux (~78)4-8~65-95[5][8]
3IsopropanolH₂SO₄ (catalytic)IsopropanolReflux (~82)8-16~79 (for a derivative)[8] (yield for a substituted indole-2-carboxylate)
4tert-ButanolH₂SO₄ (catalytic)tert-ButanolReflux (~83)24-48Low to moderateSteric hindrance makes the reaction difficult.
5Benzyl Alcoholp-TsOH (catalytic)TolueneReflux (~111)8-16Moderate to highWater removal with a Dean-Stark trap is recommended.[9]

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol describes a general method for the acid-catalyzed esterification of this compound with a primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate or other suitable extraction solvent

  • Hexane or petroleum ether for recrystallization

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol, which will also serve as the solvent (typically 10-20 equivalents or as the bulk solvent).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If the alcohol is a low-boiling solvent (e.g., methanol, ethanol), remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product.

Mandatory Visualizations

G General Workflow for Esterification A Reactants: this compound + Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux B->C D Reaction Monitoring (TLC) C->D E Work-up: Neutralization & Extraction D->E Reaction Complete F Purification (Recrystallization/Chromatography) E->F G Product: Indole-2-carboxylate Ester F->G

Caption: General workflow for the esterification of this compound.

Caption: Chemical reaction for Fischer esterification.

References

Application Notes & Protocols: Amide Coupling Reactions with Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carboxamides are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The efficient synthesis of these molecules is paramount for further research and development. This document provides detailed application notes and protocols for the amide coupling of Indole-2-carboxylic acid with various amines, utilizing common and effective coupling reagents.

Introduction to Amide Coupling with this compound

The formation of an amide bond between this compound and a primary or secondary amine is a fundamental transformation in the synthesis of indole-2-carboxamide derivatives. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed to promote this reaction, each with its own advantages in terms of efficiency, reaction conditions, and suppression of side reactions.

Commonly employed coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and phosphonium salts like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). The choice of reagent and reaction conditions can significantly impact the yield and purity of the desired amide product.

Comparative Data of Coupling Reagents

The selection of an appropriate coupling reagent is crucial for a successful amide coupling reaction. The following table summarizes various conditions and reported yields for the synthesis of Indole-2-carboxamides using different coupling agents, based on published literature.

Coupling Reagent/SystemAmine SubstrateBaseSolventTemperatureTime (h)Yield (%)Reference
EDC·HCl / HOBtVarious aminesDIPEACH₂Cl₂ or DMFRoom Temp.3 - 1210 - 76[1]
DCC / DMAPAmine-CH₂Cl₂Room Temp.Overnight-[2]
HATUVarious substituted indole-2-carboxylic acidsEt₃NDMF45 °COvernight26.5 - 72[3]
BOPAppropriate aminesDIPEADCM---[4]
EDC·HCl / DMAPThis compound and amine-----[5]

Note: Yields can be highly dependent on the specific amine and any substituents on the indole ring. The data presented is a range from various examples.

Experimental Protocols

Herein are detailed protocols for common amide coupling reactions involving this compound.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a widely used and cost-effective method for the synthesis of indole-2-carboxamides.[1][5]

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate solvent (DCM or DMF).

  • Add the desired amine (1.0 - 1.2 eq).

  • To this mixture, add HOBt (1.2 eq) and DIPEA (2.0 - 3.0 eq).

  • Stir the solution at room temperature and then add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to stir at room temperature for 3 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired indole-2-carboxamide.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient coupling reagent, often used for more challenging substrates or when rapid reaction times are desired.[3]

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Triethylamine (Et₃N) or DIPEA

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 - 1.5 eq) to the solution.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Finally, add Et₃N or DIPEA (2.0 - 4.6 eq) dropwise to the stirring solution.

  • Stir the reaction mixture at the specified temperature (e.g., 45 °C) overnight. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the pure indole-2-carboxamide.

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis of indole-2-carboxamides via amide coupling.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Indole-2-carboxylic_acid This compound Reaction_Mixture Reaction Mixture (Stirring at appropriate temperature) Indole-2-carboxylic_acid->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA, Et3N) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Indole-2-carboxamide Purification->Final_Product

Caption: General workflow for indole-2-carboxamide synthesis.

Mechanism of Carbodiimide-Mediated Amide Coupling

The diagram below outlines the key steps in the activation of the carboxylic acid and subsequent amide bond formation using a carbodiimide reagent like EDC in the presence of HOBt.

Carbodiimide_Mechanism Indole_COOH This compound O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Indole_COOH->O_Acylisourea + EDC EDC EDC Urea_Byproduct Urea Byproduct HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - Urea HOBt HOBt Amide_Product Indole-2-carboxamide HOBt_Ester->Amide_Product + R-NH2 - HOBt Amine R-NH2

Caption: Carbodiimide/HOBt amide coupling mechanism.

References

Indole-2-Carboxylic Acid: A Versatile Precursor for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key focus of drug discovery is the development of effective anti-inflammatory agents with improved efficacy and safety profiles. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Indole-2-carboxylic acid, in particular, has emerged as a valuable starting material for the synthesis of potent anti-inflammatory compounds. These derivatives often target key mediators of the inflammatory cascade, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), nitric oxide (NO), and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). This document provides detailed application notes and protocols for the synthesis and evaluation of anti-inflammatory agents derived from this compound.

Data Presentation: Anti-Inflammatory Activity of this compound Derivatives

The following tables summarize the in vitro anti-inflammatory activity of various this compound derivatives, providing a clear comparison of their potency.

Table 1: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide in LPS-Stimulated RAW 264.7 Macrophages

CompoundModification on Indole-2-CarboxamideTNF-α Inhibition (%) @ 10 µMIL-6 Inhibition (%) @ 10 µMNO Inhibition IC₅₀ (µM)Reference
1a N-(4-methoxyphenyl)55.261.8> 20[1][2]
1b N-(4-chlorophenyl)68.472.115.3[1][2]
1c N-(4-fluorophenyl)65.170.517.8[1][2]
1d N-(pyridin-2-yl)45.350.2> 20[1][2]
13b benzimidazole[2,1-b]thiazole derivative-IC₅₀ = 2.294 µMIC₅₀ = 10.992 µM[3]
13d benzimidazole[2,1-b]thiazole derivative-IC₅₀ = 4.715 µMIC₅₀ = 19.969 µM[3]
13e benzimidazole[2,1-b]thiazole derivative---[3]
13f benzimidazole[2,1-b]thiazole derivative-IC₅₀ = 1.539 µM-[3]

Note: '-' indicates data not available.

Table 2: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin (Reference) 0.11.8-0.056[4]
Celecoxib (Reference) >1000.04->2500[4]
Indole Derivative A 15.20.85.419Fictional Example
Indole Derivative B 25.81.23.121.5Fictional Example

Note: '-' indicates data not available. Fictional examples are for illustrative purposes.

Experimental Protocols

Protocol 1: General Synthesis of Indole-2-Carboxamides from this compound

This protocol describes a general method for the amide coupling of this compound with a desired amine using a coupling agent.

Materials:

  • This compound

  • Substituted amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the substituted amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indole-2-carboxamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

This compound This compound Reaction Reaction This compound->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Coupling Agents (EDC, HOBt) Coupling Agents (EDC, HOBt) Coupling Agents (EDC, HOBt)->Reaction Base (DIPEA) Base (DIPEA) Base (DIPEA)->Reaction Solvent (DCM/DMF) Solvent (DCM/DMF) Solvent (DCM/DMF)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Indole-2-carboxamide Indole-2-carboxamide Workup & Purification->Indole-2-carboxamide

General workflow for the synthesis of Indole-2-carboxamides.
Protocol 2: In Vitro Anti-Inflammatory Activity Assay - Inhibition of LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

This protocol details the procedure for evaluating the ability of this compound derivatives to inhibit the production of pro-inflammatory cytokines in a cell-based assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone). Incubate for 1 hour.

  • LPS Stimulation: After the pre-incubation period, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Supernatant Collection: After 24 hours, centrifuge the plates and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ values for the most active compounds.

cluster_0 Cell Culture & Plating cluster_1 Treatment & Stimulation cluster_2 Analysis Culture RAW 264.7 cells Culture RAW 264.7 cells Seed cells in 96-well plate Seed cells in 96-well plate Culture RAW 264.7 cells->Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Pre-treat with Test Compounds Pre-treat with Test Compounds Incubate overnight->Pre-treat with Test Compounds Stimulate with LPS Stimulate with LPS Pre-treat with Test Compounds->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect Supernatant Collect Supernatant Incubate for 24h->Collect Supernatant Measure TNF-α & IL-6 (ELISA) Measure TNF-α & IL-6 (ELISA) Collect Supernatant->Measure TNF-α & IL-6 (ELISA) Data Analysis (% Inhibition, IC50) Data Analysis (% Inhibition, IC50) Measure TNF-α & IL-6 (ELISA)->Data Analysis (% Inhibition, IC50)

Workflow for the in vitro anti-inflammatory assay.

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS or TNF-α, activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation. The released NF-κB then translocates to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Many this compound derivatives exert their anti-inflammatory effects by inhibiting key components of this pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active released Proteasome Proteasome IkB_P->Proteasome degradation Nucleus Nucleus NFkB_active->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes induces Indole_Derivatives Indole-2-carboxylic Acid Derivatives Indole_Derivatives->IKK inhibit Indole_Derivatives->NFkB_active inhibit translocation

The NF-κB signaling pathway and potential inhibition points.

References

Troubleshooting & Optimization

Troubleshooting low yield in Fischer indole synthesis of Indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Fischer indole synthesis of Indole-2-carboxylic acid, specifically targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Fischer indole synthesis for producing this compound?

The Fischer indole synthesis is a classic organic reaction used to synthesize the indole ring system. To produce this compound, phenylhydrazine (or a substituted derivative) is reacted with pyruvic acid or an ester of pyruvic acid (like ethyl pyruvate) in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia to form the indole ring.[1][2] If an ester of pyruvic acid is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.

Q2: My reaction yield is very low. What are the most common causes?

Low yields in the Fischer indole synthesis of this compound can stem from several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too weak may not facilitate the reaction efficiently, while a catalyst that is too strong can lead to degradation of the starting materials or the product.[3]

  • Sub-optimal Temperature: The reaction is sensitive to temperature. High temperatures can promote the formation of tar and other polymeric side products, while temperatures that are too low can result in an incomplete reaction.[3]

  • Poor Quality of Starting Materials: Impurities in the phenylhydrazine or pyruvic acid can interfere with the reaction. It is often recommended to use freshly distilled or purified phenylhydrazine.[3]

  • Side Reactions: Competing side reactions can significantly lower the yield of the desired product.

  • Incomplete Hydrolysis: If you are using an ester of pyruvic acid, incomplete hydrolysis of the resulting indole-2-carboxylate ester will lead to a lower yield of the final carboxylic acid.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Suggestion Rationale
Incorrect Acid Catalyst Experiment with different Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for this synthesis.[1][3]The optimal catalyst is substrate-dependent. PPA can act as both a catalyst and a dehydrating agent, driving the reaction forward.
Sub-optimal Temperature Optimize the reaction temperature. For the cyclization step, a temperature range of 70-120°C is often employed.[4]Careful temperature control is necessary to balance reaction rate with the minimization of side product formation.
Poor Phenylhydrazine Quality Use freshly distilled phenylhydrazine or its hydrochloride salt, which is often more stable.[3]Impurities in phenylhydrazine can inhibit the reaction or lead to undesired side products.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider a longer reaction time or a slight increase in temperature.Ensuring the reaction goes to completion is crucial for maximizing the yield.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Suggestion Rationale
Tar and Polymer Formation Use milder reaction conditions, such as a less concentrated acid or a lower reaction temperature.[3]Harsh acidic conditions and high temperatures can lead to the polymerization of starting materials and intermediates.
Formation of Abnormal Products Be cautious with certain substituted phenylhydrazines and catalysts. For example, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH can yield ethyl 6-chloroindole-2-carboxylate as a major byproduct.[5]The reaction mechanism can be altered by the electronic and steric effects of substituents on the phenylhydrazine ring, leading to unexpected products.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion Rationale
Product is an oil or difficult to crystallize For the final this compound, try a phased crystallization by adjusting the pH. Dissolve the crude product in a basic solution, treat with activated carbon to remove colored impurities, filter, and then slowly acidify the filtrate to precipitate the purified product.[6]The solubility of this compound is pH-dependent. This method allows for the separation of impurities with different acidity.
Inseparable Impurities If recrystallization is ineffective, consider column chromatography on silica gel. A mobile phase consisting of a gradient of ethyl acetate in hexane or dichloromethane with a small amount of methanol can be effective.[7]Chromatographic methods provide a higher degree of separation for complex mixtures.

Quantitative Data

The yield of the Fischer indole synthesis of this compound and its esters is highly dependent on the reaction conditions. Below is a summary of yields reported in the literature under various conditions.

Starting Materials Catalyst/Solvent Temperature Yield Reference
Phenylhydrazine hydrochloride, Ethyl pyruvateBismuth nitrate / Polyphosphoric acid, EthanolRefluxHigh[8]
Substituted phenylhydrazine, Ethyl pyruvatePolyphosphoric acid, Phosphoric acid70-120°C64% (overall)[4]
Ethyl pyruvate 2-methoxyphenylhydrazoneH₂SO₄ / EtOHNot specifiedNormal product[5]
Ethyl pyruvate 2-methoxyphenylhydrazoneHCl / EtOHNot specifiedAbnormal product (main)[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Indole-2-carboxylate

This protocol is adapted from a one-pot procedure.[8]

Step 1: In situ Formation of Phenylhydrazone

  • To a solution of phenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1 equivalent) in methanol, add bismuth nitrate (20 mol%).

  • Reflux the reaction mixture on a water bath. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract the crude hydrazone with ethyl acetate.

  • Wash the combined organic extracts with brine and then water, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

Step 2: Fischer Indole Cyclization

  • To the crude phenylhydrazone, add polyphosphoric acid (3-fold excess) and ethanol.

  • Heat the mixture with stirring. The optimal temperature may need to be determined empirically but is often in the range of 80-120°C.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude ethyl indole-2-carboxylate by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl Indole-2-carboxylate to this compound

This is a general procedure for alkaline hydrolysis.[9]

  • Dissolve the ethyl indole-2-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., potassium hydroxide or sodium hydroxide).

  • Reflux the mixture for 5-6 hours, or until TLC indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ether) to remove any unreacted ester.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the this compound.

  • Filter the solid product, wash it with cold water, and dry it.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials reactant reactant intermediate intermediate product product catalyst catalyst conditions conditions Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Condensation Pyruvic_Acid Pyruvic Acid / Ester Pyruvic_Acid->Hydrazone Condensation Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization (+H⁺) Rearranged [3,3]-Sigmatropic Rearrangement Product Enehydrazine->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Rearomatization & Cyclization Indole_Ester Indole-2-carboxylate Ester Cyclized->Indole_Ester -NH₃ Indole_Acid Indole-2-carboxylic Acid Indole_Ester->Indole_Acid Hydrolysis cat1 Acid Catalyst (e.g., PPA, H₂SO₄) cat1->Hydrazone cond1 Heat cond1->Rearranged

Caption: Mechanism of the Fischer Indole Synthesis of this compound.

Troubleshooting_Workflow start_end start_end decision decision process process result result start Start Experiment check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_catalyst Optimize Acid Catalyst (Type & Concentration) check_yield->optimize_catalyst Yes purify_recrystallization Recrystallization (Solvent Screen, pH Adjustment) check_purity->purify_recrystallization Yes success Successful Synthesis check_purity->success No optimize_temp Optimize Temperature & Reaction Time optimize_catalyst->optimize_temp check_reagents Check Starting Material Quality optimize_temp->check_reagents check_reagents->start purify_chromatography Column Chromatography purify_recrystallization->purify_chromatography Still Impure purify_recrystallization->success Pure purify_chromatography->success end End success->end

Caption: A general workflow for troubleshooting low yield in Fischer indole synthesis.

References

Common side products in the synthesis of Indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of Indole-2-carboxylic acid.

Troubleshooting Guide: Common Side Products and Their Mitigation

The synthesis of this compound can be accompanied by the formation of several side products, which can complicate purification and reduce the overall yield. This guide details the most common impurities encountered in the two primary synthesis routes: the Fischer Indole Synthesis and the Reissert Indole Synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a pyruvate derivative. While versatile, this method is prone to several side reactions.

Identified Side Products and Mitigation Strategies:

Side Product(s) Favorable Conditions for Formation Recommended Mitigation Strategies Expected Outcome
Aniline and other N-N bond cleavage products Use of strong protic acids (e.g., H₂SO₄, HCl). Electron-donating groups on the carbonyl starting material.Employ milder Lewis acid catalysts such as Zinc Chloride (ZnCl₂) or Boron Trifluoride (BF₃).[1] Optimize reaction temperature to the lowest effective level.Minimized cleavage of the hydrazone N-N bond, leading to a higher yield of the desired indole.
Regioisomeric Indoles Use of unsymmetrical ketones (e.g., ethyl methyl ketone) as the starting carbonyl compound.Utilize a symmetrical starting ketone if the desired substitution pattern allows. If an unsymmetrical ketone is necessary, carefully select the acid catalyst and reaction conditions to favor the formation of the desired regioisomer. Steric hindrance can sometimes direct the cyclization.Improved regioselectivity, simplifying purification and increasing the yield of the target isomer.
Aldol Condensation Products Basic or acidic conditions can catalyze the self-condensation of the starting aldehyde or ketone.Ensure the reaction is carried out under strictly controlled pH and temperature. Add the carbonyl compound slowly to the reaction mixture.Reduced formation of polymeric and dimeric byproducts from the starting carbonyl compound.
Friedel-Crafts Type Products Highly activated aromatic rings in either the phenylhydrazine or the carbonyl compound. Strong acid catalysts.Use a less activating solvent. Employ a milder acid catalyst.Prevention of unwanted alkylation or acylation on the aromatic rings.
Reissert Indole Synthesis

The Reissert synthesis typically involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvate. The choice of reducing agent is critical in this second step.

Identified Side Products and Mitigation Strategies:

Side Product(s) Favorable Conditions for Formation Recommended Mitigation Strategies Expected Outcome
3-Hydroxy-1,2,3,4-tetrahydro-2-quinolone derivatives Catalytic reduction of the intermediate 2-nitrophenylpyruvate, particularly with certain catalysts like PtO₂ in ethanol.[2] This is more prominent in the synthesis of 7-substituted indoles.[2][3]Alternative reduction methods such as Zinc in acetic acid (Zn/AcOH) can favor the desired indole formation.[3][4] Continuous-flow hydrogenation with careful optimization of parameters can also improve selectivity.[3]Suppression of the competing cyclization pathway that leads to the quinolone byproduct, thereby increasing the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is failing, and I'm observing significant amounts of aniline in my crude product. What is happening?

A1: The presence of aniline is a strong indicator of N-N bond cleavage in the phenylhydrazone intermediate. This side reaction is often promoted by strong protic acids and electron-donating substituents on the carbonyl compound. To mitigate this, we recommend switching to a milder Lewis acid catalyst like zinc chloride and optimizing the reaction temperature to be as low as possible while still allowing the reaction to proceed.

Q2: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of two indole isomers. How can I improve the selectivity?

A2: The formation of regioisomers is a common challenge with unsymmetrical ketones due to the possibility of forming two different enamine intermediates. The ratio of these isomers can sometimes be influenced by the choice of acid catalyst and the reaction temperature. Steric hindrance can also play a role in favoring one isomer over the other. If possible, redesigning the synthesis to use a symmetrical ketone is the most straightforward solution. Otherwise, systematic screening of catalysts and conditions is necessary to optimize for the desired regioisomer.

Q3: In my Reissert synthesis of a 7-substituted this compound, I am getting a significant amount of a quinolone byproduct. How can I avoid this?

A3: The formation of a 3-hydroxy-1,2,3,4-tetrahydro-2-quinolone derivative is a known side reaction in the Reissert synthesis, especially when synthesizing 7-substituted indoles.[2][3] This occurs during the reductive cyclization of the intermediate 2-nitrophenylpyruvate. Certain catalytic hydrogenation conditions, for instance using PtO₂ in ethanol, can favor this pathway.[2] To favor the desired indole product, consider using alternative reducing agents like zinc powder in acetic acid.[3][4]

Experimental Protocols

Protocol 1: Minimizing N-N Bond Cleavage in Fischer Indole Synthesis using Zinc Chloride

This protocol is a general guideline for the synthesis of this compound from phenylhydrazine and pyruvic acid, aiming to minimize N-N bond cleavage.

Materials:

  • Phenylhydrazine

  • Pyruvic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol. Slowly add pyruvic acid (1 equivalent) to the solution while stirring. A precipitate of the phenylhydrazone should form. The reaction is often exothermic and may require cooling.

  • Cyclization: To the suspension of the phenylhydrazone, add anhydrous zinc chloride (1.5 - 2 equivalents).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water.

  • Isolation: The crude this compound will precipitate. If the product remains in solution, acidify with dilute hydrochloric acid to facilitate precipitation.

  • Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Protocol 2: Minimizing Quinolone Formation in Reissert Synthesis using Zinc/Acetic Acid

This protocol describes the reductive cyclization of ethyl 2-(2-nitrophenyl)-3-oxobutanoate to ethyl Indole-2-carboxylate, avoiding conditions that favor quinolone formation.

Materials:

  • Ethyl 2-(2-nitrophenyl)-3-oxobutanoate (or similar o-nitrophenylpyruvate derivative)

  • Zinc dust

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the ethyl 2-(2-nitrophenyl)-3-oxobutanoate in a mixture of ethanol and glacial acetic acid.

  • Addition of Zinc: To the stirred solution, add zinc dust portion-wise at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Reaction Monitoring: After the addition of zinc is complete, continue stirring and heating the mixture at reflux until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and filter to remove excess zinc and other inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl Indole-2-carboxylate.

  • Hydrolysis: The resulting ester can be hydrolyzed to this compound by standard procedures (e.g., refluxing with aqueous sodium hydroxide followed by acidification).

Visualizing Troubleshooting Logic

The following diagram illustrates the decision-making process when troubleshooting common side products in the synthesis of this compound.

Troubleshooting_Indole_Synthesis start Start: Synthesis of This compound synthesis_choice Choose Synthesis Route start->synthesis_choice fischer Fischer Indole Synthesis synthesis_choice->fischer Phenylhydrazine + Pyruvate reissert Reissert Synthesis synthesis_choice->reissert o-Nitrotoluene + Diethyl Oxalate fischer_issue Identify Side Product(s) fischer->fischer_issue reissert_issue Identify Side Product reissert->reissert_issue nn_cleavage N-N Cleavage (e.g., Aniline) fischer_issue->nn_cleavage Aniline detected regioisomers Regioisomers fischer_issue->regioisomers Isomer mixture other_fischer_side_products Aldol/Friedel-Crafts Products fischer_issue->other_fischer_side_products Other impurities nn_solution Use Lewis Acid (e.g., ZnCl₂) Lower Temperature nn_cleavage->nn_solution regio_solution Use Symmetrical Ketone or Optimize Conditions regioisomers->regio_solution other_fischer_solution Control pH and Temperature Use Milder Acid other_fischer_side_products->other_fischer_solution end_product Pure this compound nn_solution->end_product regio_solution->end_product other_fischer_solution->end_product quinolone Quinolone Derivative reissert_issue->quinolone quinolone_solution Use Alternative Reduction (e.g., Zn/AcOH) quinolone->quinolone_solution quinolone_solution->end_product

Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Optimizing Indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several methods are commonly employed for the synthesis of this compound. The choice of method often depends on the available starting materials, desired scale, and substituent requirements. Key methods include:

  • The Reissert Indole Synthesis: This classic method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid or its ester.[1][2][3]

  • The Fischer Indole Synthesis: This versatile method utilizes the reaction of a phenylhydrazine with pyruvic acid, followed by acid-catalyzed cyclization to form the indole ring.[4][5][6][7][8]

  • The Madelung Synthesis: This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[3][9][10][11]

Q2: My this compound synthesis is resulting in a very low yield. What are the general factors to consider?

A2: Low yields in organic synthesis can arise from a multitude of factors. A systematic approach to troubleshooting is essential.[12][13][14][15] Key areas to investigate include:

  • Reagent and Solvent Quality: Ensure the purity and dryness of all reagents and solvents. Impurities or residual water can lead to unwanted side reactions.[7][12]

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can significantly impact the yield.[12][16][17]

  • Incomplete Reactions: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[12][16][18]

  • Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.[12][19]

Q3: How can I purify the crude this compound?

A3: The primary methods for purifying crude this compound are recrystallization and column chromatography.

  • Recrystallization: This is a common and effective method for purification. The choice of solvent is critical; a good solvent will dissolve the compound when hot but not when cold.[19][20] A mixture of ethanol and water is often a suitable solvent system.[19]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A mobile phase consisting of a gradient of ethyl acetate in hexane or dichloromethane is often effective.[19]

  • Acid-Base Extraction: This technique can be used to remove non-acidic impurities. The crude product is dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[19]

Q4: What analytical techniques are used to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the purity of this compound and identifying any impurities.[21][22][23][24][25] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and purity assessment.

Troubleshooting Guides

Guide 1: The Reissert Indole Synthesis

This method involves the condensation of o-nitrotoluene and diethyl oxalate, followed by reductive cyclization.

Problem: Low yield of the initial condensation product (ethyl o-nitrophenylpyruvate).

Possible Cause Troubleshooting Action
Ineffective base Use a strong, anhydrous base like potassium ethoxide. Sodium ethoxide may be less effective.
Moisture in the reaction Ensure all glassware is oven-dried and use anhydrous solvents.
Insufficient reaction time Allow the reaction to proceed for at least 24 hours to ensure complete formation of the potassium salt.

Problem: Low yield during the reductive cyclization step.

Possible Cause Troubleshooting Action
Inefficient reduction of the nitro group Several reducing agents can be used, including ferrous sulfate with ammonia, zinc dust in acetic acid, or catalytic hydrogenation (e.g., Pd/C).[2][23] The choice of reducing agent may need to be optimized.
Side reactions during reduction The reaction conditions for the reduction (temperature, pressure, solvent) should be carefully controlled to minimize side reactions.
Incomplete cyclization Ensure the reaction conditions (e.g., heating) are sufficient to promote the intramolecular cyclization after the nitro group has been reduced.
Guide 2: The Fischer Indole Synthesis

This method involves the reaction of phenylhydrazine with pyruvic acid.

Problem: The reaction fails or gives a very low yield.

Possible Cause Troubleshooting Action
Inappropriate acid catalyst The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄) are critical and may require empirical optimization.[7]
Steric hindrance Bulky substituents on either the phenylhydrazine or the pyruvic acid can hinder the reaction.[7]
Unstable hydrazone intermediate In some cases, the intermediate hydrazone may be unstable. It is often best to form the hydrazone in situ without isolation.[4][7]
Reaction temperature is too high or too low The Fischer indole synthesis is sensitive to temperature. The optimal temperature should be determined experimentally.[7][16]

Problem: Formation of significant side products.

Possible Cause Troubleshooting Action
[4][4]-Sigmatropic rearrangement is not favored Electron-donating groups on the phenylhydrazine can sometimes lead to N-N bond cleavage as a side reaction instead of the desired cyclization.[7]
Aldol condensation of pyruvic acid Under certain acidic conditions, pyruvic acid can undergo self-condensation.
Friedel-Crafts type side reactions The strong acid catalyst can sometimes promote unwanted aromatic substitution reactions.[16][18]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Indole-2-carboxylate via Reissert Method

This protocol is adapted from Organic Syntheses.[26]

Step A: Preparation of the Potassium Salt of Ethyl o-nitrophenylpyruvate

  • In a 5-L three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, add 300 mL of anhydrous ether and 39.1 g of freshly cut potassium.

  • Slowly add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether to maintain a gentle reflux until all the potassium has dissolved.

  • Cool the solution to room temperature and add 2.5 L of anhydrous ether.

  • Add 146 g of diethyl oxalate with stirring, followed by 137 g of o-nitrotoluene after 10 minutes.

  • After an additional 10 minutes of stirring, pour the mixture into a 5-L Erlenmeyer flask, stopper it, and let it stand for at least 24 hours.

  • Filter the deep-purple potassium salt and wash it with anhydrous ether until the filtrate is colorless. The yield of the air-dried salt is typically 74-78%.[26]

Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate

  • In a hydrogenation bottle, dissolve 30 g of the potassium salt in 200 mL of glacial acetic acid.

  • Add 0.20 g of platinum catalyst.

  • Hydrogenate the mixture in a Parr low-pressure apparatus at an initial pressure of about 30 p.s.i. until hydrogen uptake ceases.

  • Filter to remove the catalyst and wash it with glacial acetic acid.

  • Slowly add 3 L of water to the filtrate with stirring to precipitate the ethyl indole-2-carboxylate as a yellow solid.

  • Filter the solid, wash with water, and dry. The yield is typically 41-44% based on o-nitrotoluene.[26]

Step C: Hydrolysis to this compound

  • Reflux the ethyl indole-2-carboxylate with an excess of aqueous or alcoholic sodium hydroxide or potassium hydroxide until the ester is completely saponified.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Filter the solid, wash with cold water, and dry.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as an ethanol/water mixture.[19]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[19]

  • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Synthesis Method Starting Materials Key Reagents/Catalysts Typical Reaction Temperature Typical Yield Reference
Reissert Synthesis o-Nitrotoluene, Diethyl oxalate1. Potassium ethoxide2. PtO₂/H₂ or Fe/AcOH1. Room Temp2. Room Temp41-44% (ester)[26]
Fischer Indole Synthesis Phenylhydrazine, Pyruvic acidZnCl₂, PPA, or H₂SO₄Elevated (e.g., 80-100 °C)Varies, can be low[5][7]
Madelung Synthesis N-acyl-o-toluidineStrong base (e.g., NaOEt, K-t-butoxide)High (200-400 °C)Varies[3][9]

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Verify Reagent and Solvent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions monitor_reaction Monitor Reaction Progress (TLC/HPLC) start->monitor_reaction optimize Optimize Conditions (Temp, Time, Catalyst) check_reagents->optimize Impure or wet check_conditions->optimize Suboptimal monitor_reaction->check_conditions Incomplete Reaction check_workup Evaluate Work-up and Purification monitor_reaction->check_workup Reaction Complete side_reactions Investigate Potential Side Reactions monitor_reaction->side_reactions Multiple Spots check_workup->optimize Product Loss side_reactions->check_conditions

Caption: A logical workflow for troubleshooting low reaction yields.

Fischer_Indole_Mechanism cluster_0 Fischer Indole Synthesis Mechanism phenylhydrazine Phenylhydrazine + Pyruvic Acid hydrazone Phenylhydrazone phenylhydrazine->hydrazone Condensation enamine Ene-hydrazine (Tautomer) hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H+ catalyst diimine Di-imine Intermediate rearrangement->diimine cyclization Intramolecular Cyclization diimine->cyclization aminal Cyclic Aminal cyclization->aminal elimination Elimination of Ammonia aminal->elimination indole Indole-2-carboxylic Acid elimination->indole

Caption: Mechanism of the Fischer Indole Synthesis.

References

Technical Support Center: Purification of Crude Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Indole-2-carboxylic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield of Purified Product

Q: I am experiencing a significantly lower than expected yield of this compound after purification. What are the potential causes and how can I improve my recovery?

A: Low yields can be attributed to several factors throughout the purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Precipitation/Crystallization: The pH of the solution is critical for the complete precipitation of this compound. Ensure the pH is adjusted to the isoelectric point of the molecule, which is typically in the acidic range (pH 2-3), to minimize its solubility in the aqueous phase.[1] Using a pH meter for accurate adjustment is highly recommended.

  • Solubility in Wash Solvents: The purified product may have some solubility in the solvents used for washing the crystals. To minimize this loss, always use ice-cold washing solvents and use the minimum volume necessary to remove impurities.[1]

  • Co-precipitation with Impurities: If the crude material contains a high level of impurities, they may co-precipitate with the desired product, leading to a lower yield of pure this compound. In such cases, a preliminary purification step, such as an acid-base extraction, might be necessary before recrystallization.

  • Mechanical Losses: Transferring the product between vessels can lead to significant losses. Ensure all equipment is properly scraped and rinsed with a minimal amount of cold solvent to recover as much product as possible.[1]

Issue 2: Discoloration of the Final Product

Q: My purified this compound is colored (e.g., yellow, brown, or pinkish) instead of being a white or off-white solid. What causes this discoloration and how can I remove it?

A: Discoloration in the final product is a common issue and is often due to the presence of colored impurities or degradation products.

  • Oxidation: Indole derivatives can be sensitive to air and light, leading to the formation of colored oxidation products.[2] It is advisable to store the crude and purified material under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

  • Residual Impurities: Colored impurities from the synthesis, such as nitro-aromatic compounds if they were used as starting materials, can be carried through the purification process.

  • Degradation: Exposure to strong acids or bases, or excessive heat during purification, can cause degradation of the this compound, leading to colored byproducts.[1]

Troubleshooting Steps for Discoloration:

  • Activated Carbon Treatment: Dissolving the colored product in a suitable hot solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities.[1][3] After a short period of heating, the charcoal is removed by hot filtration. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.

  • Recrystallization: Performing one or more recrystallizations from a suitable solvent system can help to separate the colored impurities from the product.

  • Column Chromatography: For persistent color issues, purification by column chromatography over silica gel can be a very effective method for separating colored impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-nitrotoluene and diethyl oxalate, as well as side-products formed during the reaction.[4] Depending on the synthetic route, other potential impurities could be intermediates or byproducts of their degradation.

Q2: Which purification method is best for my crude this compound?

A2: The best purification method depends on the nature and quantity of the impurities present.

  • Recrystallization is a good first choice for removing small amounts of impurities and for obtaining highly crystalline material.

  • Acid-base extraction is very effective for separating acidic this compound from neutral or basic impurities.[5][6][7]

  • Column chromatography is the most powerful technique for separating complex mixtures of impurities that are difficult to remove by other methods.[1][8]

  • A phased crystallization using triethylamine has also been reported as an effective method. This involves forming the triethylamine salt of the carboxylic acid, which can be selectively precipitated and then reconverted to the pure acid.[3]

Q3: How do I choose a suitable solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][9] Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures of these with water.[1] A small-scale solvent screen with a few milligrams of your crude product is the best way to determine the optimal solvent or solvent system.

Q4: My compound streaks on the TLC plate. How can I fix this?

A4: Streaking of carboxylic acids on a silica gel TLC plate is a common problem due to the interaction of the acidic proton with the silica. To resolve this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to the developing solvent.[1][10] This will suppress the deprotonation of the carboxylic acid and result in a more defined spot.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath for at least 30 minutes.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO2 evolution.

  • Extraction: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer as its sodium salt. Drain the aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.

  • Washing (Optional): The organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid, with stirring until the pH of the solution is acidic (pH ~2).[5] this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.[1]

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient is from hexane to ethyl acetate. To prevent streaking, it is often beneficial to add a small percentage of acetic or formic acid (0.5-1%) to the eluent.[1][8]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[1]

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >99% (after multiple recrystallizations)[3]70-90%Simple, good for removing minor impurities, yields crystalline product.Can have lower yields if product is somewhat soluble in cold solvent; may not remove closely related impurities.
Acid-Base Extraction >98%85-95%Excellent for removing neutral and basic impurities.[6][7]Does not remove acidic impurities; requires use of acids and bases.
Column Chromatography >99%60-85%Highly effective for separating complex mixtures and closely related impurities.[1]More time-consuming, requires larger volumes of solvent, can have lower yields due to product retention on the column.
Phased Crystallization (Triethylamine Salt) HighHigh[3]Mild conditions, easy to control, high yield and purity.[3]Requires the use of triethylamine and subsequent removal.

Table 2: Analytical Methods for Purity Assessment

Analytical MethodTypical ConditionsExpected Results for Pure Compound
HPLC (Reverse Phase) Column: C18[11] Mobile Phase: Acetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid)[12] Detection: UV at an appropriate wavelengthA single major peak corresponding to this compound.
TLC (Normal Phase) Stationary Phase: Silica Gel Mobile Phase: Ethyl acetate/Hexane with 0.5-1% acetic acid[1]A single spot with a consistent Rf value.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Minor Impurities AcidBase Acid-Base Extraction Crude->AcidBase Neutral/Basic Impurities Column Column Chromatography Crude->Column Complex Mixture Pure Pure this compound Recrystallization->Pure AcidBase->Pure Column->Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Tree Start Problem with Purified Product LowYield Low Yield? Start->LowYield Discoloration Discolored Product? Start->Discoloration LowYield->Discoloration No CheckpH Check Precipitation pH (2-3) LowYield->CheckpH Yes Charcoal Activated Carbon Treatment Discoloration->Charcoal Yes ColdWash Use Ice-Cold Wash Solvents CheckpH->ColdWash Recrystallize Recrystallize Again Charcoal->Recrystallize Column Consider Column Chromatography Recrystallize->Column

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Indole-2-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Yield in Fischer Indole Synthesis

  • Question: My Fischer indole synthesis of this compound from phenylhydrazine and pyruvic acid is resulting in a very low yield or failing completely. What are the possible reasons and how can I improve it?

  • Answer: Low yields in the Fischer indole synthesis are a common issue and can stem from several factors.[1] A systematic approach to troubleshooting is recommended.

    • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to reaction conditions.[1]

      • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include zinc chloride (ZnCl₂), polyphosphoric acid (PPA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[1][2] The optimal catalyst and its concentration often need to be determined empirically.[1]

      • Temperature and Reaction Time: The reaction is sensitive to both temperature and duration.[1] Systematically varying these parameters can help optimize the yield.

    • Purity of Starting Materials: Impurities in the phenylhydrazine or pyruvic acid can lead to unwanted side reactions.[1] Ensure the purity of your reactants before starting the reaction.

    • Substituent Effects: Electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[1]

    • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]

    • Side Reactions: The acidic conditions can promote side reactions such as Friedel-Crafts type reactions if other aromatic rings are present.[1] N-N bond cleavage is a significant competing pathway that can lead to byproducts like aniline derivatives.[1]

Issue 2: Significant Side Product Formation

  • Question: I am observing a significant number of side products in my synthesis of this compound. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of side products is a common challenge. The nature of these byproducts depends on the chosen synthesis route.

    • In Fischer Indole Synthesis:

      • N-N Bond Cleavage: As mentioned, this is a major side reaction, particularly with electron-donating substituents on the arylhydrazine, which can lead to the formation of aniline derivatives.[1]

      • Friedel-Crafts Type Reactions: The acidic environment can cause unwanted reactions with other aromatic moieties in your starting materials.[1]

    • In Reductive Cyclization of o-Nitrophenylpyruvic Acid Derivatives:

      • Incomplete Reduction: The reduction of the nitro group may be incomplete, leading to intermediates like nitroso and hydroxylamine species which can dimerize to form azo compounds.[3]

      • Over-reduction: Other functional groups in the molecule might be sensitive to the reducing agent.[3] Careful selection of the reducing agent is crucial. For instance, catalytic hydrogenation (e.g., H₂/Pd-C) is often a clean method, but for substrates with halogens, Raney nickel might be a better choice to avoid dehalogenation.[3]

    • Minimization Strategies:

      • Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and catalyst concentration can favor the desired reaction pathway.[1]

      • Choice of Reagents: Select the most appropriate acid catalyst or reducing agent for your specific substrate.

      • Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups.[1]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final this compound product. What are some common purification challenges and how can I address them?

  • Answer: Purification can be challenging due to the properties of the product and the presence of impurities.

    • Recrystallization: this compound is a crystalline solid.[4] Recrystallization from a suitable solvent is a common and effective purification method. Solvents like ethanol, dimethyl sulfoxide, and methanol are mentioned as suitable for dissolving this compound.[4]

    • Chromatography: If recrystallization is insufficient, column chromatography can be employed. However, the presence of a carboxylic acid group can lead to tailing on silica gel. The use of a solvent system containing a small amount of acetic acid or methanol can help to mitigate this issue.

    • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most frequently cited methods for synthesizing this compound are:

  • Fischer Indole Synthesis: This classic method involves the reaction of an arylhydrazine (like phenylhydrazine) with pyruvic acid in the presence of an acid catalyst.[1][4][5] The resulting this compound can then be decarboxylated to yield the parent indole.[1]

  • Reductive Cyclization: This route typically involves the reduction of an o-nitrophenylpyruvic acid derivative.[6] For example, ethyl o-nitrophenylpyruvate can be synthesized and then undergo reductive cyclization to form ethyl indole-2-carboxylate, which is then hydrolyzed to the carboxylic acid.[6]

  • Hydrolysis of Indole-2-carboxylate Esters: this compound can be obtained with high efficiency through the alkaline hydrolysis of its corresponding esters, such as ethyl indole-2-carboxylate or 2-carbethoxyindole.[4][6]

Q2: How do substituents on the starting materials affect the yield of the Fischer Indole Synthesis?

A2: Substituents can have a significant electronic and steric impact on the reaction:

  • Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction rather than the desired cyclization.[1]

  • Electron-withdrawing groups , such as fluorine, on the phenylhydrazine ring can also affect the reaction by influencing the rate and success of the key[4][4]-sigmatropic rearrangement step.[7]

  • Bulky substituents on either the arylhydrazine or the carbonyl compound can cause steric hindrance, which can hinder the reaction.[1]

Q3: What are the key parameters to optimize for improving the yield?

A3: To improve the yield, consider optimizing the following parameters:

  • Choice and Concentration of Acid Catalyst: This is a critical parameter in the Fischer indole synthesis that often requires empirical optimization.[1]

  • Reaction Temperature and Time: These conditions are highly sensitive and should be systematically varied to find the optimal balance for product formation and minimizing side reactions.[1]

  • Purity of Reactants: Using highly pure starting materials is essential to prevent side reactions caused by impurities.[1]

  • Choice of Synthesis Route: Depending on the desired substitution pattern on the indole ring, some synthesis methods are inherently more efficient than others.[1]

Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method?

A4: The direct synthesis of the parent indole using acetaldehyde in the Fischer method is problematic and often fails.[1] A common and more reliable alternative is to use pyruvic acid as the carbonyl compound to synthesize this compound, which can then be decarboxylated by heating to obtain the unsubstituted indole.[1][6]

Quantitative Data Summary

The following table summarizes reported yields for different synthesis methods of this compound and its derivatives under various conditions.

Synthesis MethodStarting MaterialsCatalyst/ReagentConditionsProductYield (%)Reference(s)
Fischer Indole SynthesisPhenylhydrazine, Pyruvic acidZinc chloride (ZnCl₂)HeatingThis compoundLow (5%)[4]
Reductive Cyclizationo-Nitrotoluene, Diethyl oxalateSodium ethoxide, Hydrazine hydrate, Ferrous hydroxideCondensation, Distillation, ReductionThis compoundHigh[8]
Reductive Cyclizationo-Nitrotoluene, Diethyl oxalateFerrous sulfateReductionThis compound28%[8]
Reductive Cyclization (Hydrogenation)o-Nitrotoluene, Diethyl oxalateHydrogen, Catalyst55-60 °C, 10MPaThis compound35%[8]
Esterification3-Bromo-1H-indole-2-carboxylic acid, EthanolConcentrated H₂SO₄80 °C, 2 hEthyl 3-bromo-1H-indole-2-carboxylate85%[9]
Vilsmeier-Haack ReactionEthyl 5-nitro-1H-indole-2-carboxylate--Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate95%[10]
Buchwald-Hartwig ReactionEthyl 3-bromo-1H-indole-2-carboxylate, AnilinesPd(OAc)₂, Cs₂CO₃, Xphos1,4-dioxane, 110 °C, 2-4 hEthyl 3-(arylamino)-1H-indole-2-carboxylates60-86%[10]
HydrolysisEthyl 6-((arylamino)...)-indole-2-carboxylateNaOH, MeOH, H₂O80 °C, 1-3 h6-((arylamino)...)-indole-2-carboxylic acid35-50%[10]

Experimental Protocols

1. Fischer Indole Synthesis of this compound

This protocol is a general representation and may require optimization.

  • Step 1: Hydrazone Formation. In a suitable reaction flask, dissolve equimolar amounts of phenylhydrazine and pyruvic acid in a solvent such as acetic acid.[4] Heat the mixture to form the phenylhydrazone. In many cases, the isolated hydrazone is not necessary, and the reaction can proceed directly to the next step.[1]

  • Step 2: Indolization. To the mixture from Step 1 (or the isolated phenylhydrazone), add an acid catalyst (e.g., ZnCl₂, PPA, HCl, or H₂SO₄).[1][2] Heat the reaction mixture under reflux for several hours (typically 2-4 hours) with constant stirring.[5]

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent.

2. Synthesis of Ethyl Indole-2-carboxylate via Reductive Cyclization

This protocol is based on the procedure from Organic Syntheses.[6]

  • Step 1: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate. A solution of potassium ethoxide is prepared by dissolving potassium metal in absolute ethanol under a nitrogen atmosphere. After cooling, diethyl oxalate and then o-nitrotoluene are added. The resulting potassium salt is collected by filtration.

  • Step 2: Reductive Cyclization. The potassium salt is dissolved in glacial acetic acid in a hydrogenation bottle. A platinum catalyst is added, and the mixture is hydrogenated in a Parr low-pressure apparatus until hydrogen uptake ceases.[6]

  • Step 3: Isolation of Ethyl Indole-2-carboxylate. The catalyst is removed by filtration. The filtrate is then poured into a large volume of water with stirring to precipitate the ethyl indole-2-carboxylate as a yellow solid. The product is collected by filtration, washed with water, and dried.[6]

3. Hydrolysis of Ethyl Indole-2-carboxylate to this compound

  • Step 1: Saponification. Dissolve ethyl indole-2-carboxylate in a suitable solvent like ethanol. Add an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide.[4] Heat the mixture to reflux for several hours until the ester is completely hydrolyzed (monitor by TLC).

  • Step 2: Acidification and Isolation. After cooling the reaction mixture, carefully acidify it with a mineral acid (e.g., HCl) to a pH of 1-2. The this compound will precipitate out of the solution.

  • Step 3: Purification. Collect the precipitated solid by filtration, wash it thoroughly with cold water to remove any remaining salts, and then dry it. The product can be further purified by recrystallization if necessary.

Visualizations

Troubleshooting_Fischer_Indole_Synthesis start Low or No Yield in Fischer Indole Synthesis check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Purity of Starting Materials start->check_purity check_substituents Analyze Substituent Effects start->check_substituents check_side_reactions Investigate Side Products start->check_side_reactions sub_conditions1 Inappropriate Acid Catalyst/Concentration check_conditions->sub_conditions1 sub_conditions2 Suboptimal Temperature or Reaction Time check_conditions->sub_conditions2 sub_purity Impurities in Phenylhydrazine or Pyruvic Acid check_purity->sub_purity sub_substituents1 Steric Hindrance check_substituents->sub_substituents1 sub_substituents2 Detrimental Electronic Effects check_substituents->sub_substituents2 sub_side_reactions N-N Bond Cleavage or Friedel-Crafts Reactions check_side_reactions->sub_side_reactions solution_conditions1 Optimize Catalyst Type and Concentration sub_conditions1->solution_conditions1 solution_conditions2 Systematically Vary Temperature and Time sub_conditions2->solution_conditions2 solution_purity Purify Starting Materials sub_purity->solution_purity solution_substituents Consider Alternative Synthesis Route sub_substituents1->solution_substituents sub_substituents2->solution_substituents solution_side_reactions Modify Conditions to Minimize Side Reactions sub_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Synthesis_Workflow_Indole_2_Carboxylic_Acid cluster_fischer Fischer Indole Synthesis cluster_reductive Reductive Cyclization cluster_hydrolysis Ester Hydrolysis f_start Phenylhydrazine + Pyruvic Acid f_hydrazone Phenylhydrazone Formation f_start->f_hydrazone f_indolization Acid-Catalyzed Indolization f_hydrazone->f_indolization f_product This compound f_indolization->f_product r_start o-Nitrotoluene + Diethyl Oxalate r_intermediate Ethyl o-Nitrophenylpyruvate r_start->r_intermediate r_cyclization Reductive Cyclization r_intermediate->r_cyclization r_ester Ethyl Indole-2-carboxylate r_cyclization->r_ester r_hydrolysis Hydrolysis r_ester->r_hydrolysis r_product This compound r_hydrolysis->r_product h_start Ethyl Indole-2-carboxylate h_hydrolysis Alkaline Hydrolysis h_start->h_hydrolysis h_product This compound h_hydrolysis->h_product

Caption: Common synthesis routes for this compound.

References

Proper handling and storage conditions for Indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark place.[1][2] For long-term stability, it is recommended to store the compound in a tightly sealed container at ambient temperatures, protected from light and moisture.[2][3] Some sources suggest refrigeration (4°C) to further ensure stability, especially for derivatives like this compound ethyl ester.[4]

Q2: What are the appropriate solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. The most common and effective solvents are ethanol, dimethyl sulfoxide (DMSO), and methanol.[1][2][5] It is sparingly soluble in water.[2] When preparing stock solutions, especially for biological assays, using a water-miscible organic solvent like DMSO is a common practice.[6] However, ensure the final concentration of the organic solvent is compatible with your experimental system to avoid toxicity.[6]

Q3: My this compound has changed color. Is it still usable?

A3: this compound can appear as an off-white to yellow or even brown crystalline powder.[1] A slight yellow or brownish tint is generally acceptable. However, a significant color change, such as darkening upon storage, may indicate degradation. Indole compounds are susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities.[3] If a significant color change is observed, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.

Q4: How should I handle this compound safely in the laboratory?

A4: this compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][3] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][8] Avoid generating dust and direct contact with the skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[3][8]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • The compound precipitates out of solution during the experiment.

  • Inconsistent results in biological assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Low intrinsic aqueous solubility Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Ensure the final organic solvent concentration is low enough to not affect your experiment (typically <0.5%).[6]
pH of the buffer For carboxylic acids, solubility is pH-dependent.[9] this compound is more soluble at a pH above its pKa (~3.5-4.5). Adjusting the pH of your buffer to a slightly basic or neutral pH may improve solubility.[6]
Compound precipitation over time Prepare solutions fresh before each experiment to minimize the chances of precipitation. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C) and check for any signs of precipitation before use.
Issue 2: Compound Degradation and Instability

Symptoms:

  • Appearance of new peaks in HPLC analysis over time.

  • Loss of biological activity in stored solutions.

  • Noticeable color change of the solid or solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Oxidation The electron-rich indole ring is prone to oxidation.[3] Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) if possible. For solutions, consider adding an antioxidant, such as ascorbic acid, if compatible with your experiment.[3]
Photodegradation Indole compounds can be sensitive to light.[3] Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4]
Temperature-induced degradation Elevated temperatures can accelerate degradation.[3] Store stock solutions at low temperatures (-20°C or -80°C) for long-term storage.[3] Avoid repeated freeze-thaw cycles.
Extreme pH Strong acidic or basic conditions can lead to hydrolysis or other degradation pathways.[3] Whenever possible, maintain solutions at a neutral pH.[3]

Quantitative Data Summary

PropertyValueSource
Appearance Off-white to yellow to brown crystalline powder[1]
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
Melting Point 202-206 °C[1]
Solubility Soluble in ethanol, DMSO, methanol; sparingly soluble in water[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flask or vial

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight = 161.16 g/mol ). For example, for 10 mL of a 10 mM solution, you would need 16.116 mg.

  • Weigh the calculated amount of this compound using an analytical balance and transfer it to a volumetric flask or vial.

  • Add a small amount of anhydrous DMSO to the flask to dissolve the solid.

  • Vortex the solution until the solid is completely dissolved.

  • Add DMSO to reach the final desired volume.

  • Store the stock solution in a tightly sealed, light-protected container at -20°C.

Visualizations

storage_workflow Proper Storage Workflow for this compound start Receive this compound check_container Check container integrity start->check_container store_conditions Store in a cool, dry, dark place check_container->store_conditions protect_light Use amber vial or wrap in foil store_conditions->protect_light seal_tightly Ensure container is tightly sealed protect_light->seal_tightly long_term Long-term storage? seal_tightly->long_term refrigerate Store at 4°C or -20°C long_term->refrigerate Yes ambient Store at ambient temperature long_term->ambient No end Ready for use refrigerate->end ambient->end solubility_troubleshooting Troubleshooting Solubility Issues start Poor solubility in aqueous buffer use_cosolvent Use a co-solvent (e.g., DMSO)? start->use_cosolvent prepare_stock Prepare concentrated stock in co-solvent use_cosolvent->prepare_stock Yes adjust_ph Adjust buffer pH? use_cosolvent->adjust_ph No dilute Dilute stock into aqueous buffer prepare_stock->dilute check_solvent_conc Ensure final co-solvent concentration is low dilute->check_solvent_conc success Solubility improved check_solvent_conc->success increase_ph Increase pH to > pKa (~4) adjust_ph->increase_ph Yes prepare_fresh Prepare solution fresh before use adjust_ph->prepare_fresh No check_compatibility Check pH compatibility with experiment increase_ph->check_compatibility check_compatibility->success prepare_fresh->success

References

Technical Support Center: Overcoming Poor Solubility of Indole-2-carboxylic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indole-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation of your solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers at neutral pH?

This compound has a chemical structure that includes a largely nonpolar indole ring system. This hydrophobic nature outweighs the hydrophilic character of the single carboxylic acid group, leading to limited solubility in water and neutral aqueous buffers.[1] At neutral pH, the carboxylic acid group is predominantly in its protonated (-COOH) form, which is less polar than its deprotonated, salt form (-COO⁻).

Q2: What is the pKa of this compound and why is it important for solubility?

The pKa of the carboxylic acid group of this compound is approximately 3.6-4.4. The pKa is the pH at which the protonated and deprotonated forms of the carboxylic acid are present in equal amounts. Understanding the pKa is critical because the solubility of ionizable compounds like this compound is highly pH-dependent. By adjusting the pH of the aqueous buffer to be significantly above the pKa, the equilibrium will shift towards the more soluble deprotonated (carboxylate) form.

Q3: What are the most common methods to improve the solubility of this compound in aqueous buffers?

The two primary methods for enhancing the aqueous solubility of this compound are:

  • pH Adjustment: Increasing the pH of the buffer to deprotonate the carboxylic acid and form a more soluble salt.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent to reduce the overall polarity of the solvent system.

These methods can also be used in combination for particularly challenging concentrations.

Q4: Which organic solvents are recommended for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO), ethanol, and methanol are effective solvents for this compound.[1] DMSO is particularly effective, with a solubility of up to 100 mg/mL.[2] For biological experiments, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer, ensuring the final concentration of the organic solvent is low enough (typically <0.5% for DMSO in cell-based assays) to not affect the experimental results.[3]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in aqueous buffers.

IssuePossible Cause(s)Recommended Solution(s)
Compound does not dissolve in aqueous buffer (e.g., PBS at pH 7.4). The pH of the buffer is not high enough to deprotonate the carboxylic acid. The concentration of the compound is too high for its intrinsic aqueous solubility.1. Adjust the pH: Increase the pH of the buffer to at least 2 units above the pKa (i.e., pH > 6.4). A pH of 7.4 should be sufficient for moderate concentrations. For higher concentrations, a more alkaline pH may be necessary.2. Use a Co-solvent: Prepare a concentrated stock solution in DMSO or ethanol and dilute it into your aqueous buffer.
Compound precipitates out of solution after initial dissolution. The solution is supersaturated. The pH of the final solution has dropped, causing the compound to protonate and precipitate. The concentration of the organic co-solvent is too low to maintain solubility upon dilution.1. Verify and maintain pH: Ensure the final pH of your solution is stable and sufficiently high.2. Increase co-solvent concentration: If using a co-solvent, you may need to increase its final concentration (while remaining within limits acceptable for your experiment).3. Gentle Warming: Briefly warming the solution may help redissolve the precipitate, but be cautious as it may precipitate again upon cooling.
The pH of the solution changes after adding this compound. This compound is an acidic compound and will lower the pH of a weakly buffered solution upon addition.Use a buffer with sufficient buffering capacity for the amount of this compound being added. Alternatively, re-adjust the pH of the final solution after the compound has been dissolved.
Preparing a high-concentration stock in aqueous buffer is difficult. The desired concentration exceeds the solubility limit of the compound in that specific buffer, even with pH adjustment.For high concentrations, preparing a stock solution in an organic solvent like DMSO is the most reliable method. Subsequent dilution into the aqueous buffer should be done with vigorous stirring to avoid localized precipitation.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to dissolve this compound in an aqueous buffer by increasing the pH.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound.

  • Add the powder to the aqueous buffer.

  • While stirring, add 1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the this compound is completely dissolved.

  • Once dissolved, carefully adjust the pH to the desired final value for your experiment. Note that lowering the pH significantly may cause the compound to precipitate.

Protocol 2: Solubilization using a Co-solvent

This protocol is recommended for preparing working solutions for biological assays where a low concentration of an organic solvent is acceptable.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO or ethanol (e.g., 10 mg/mL or 50 mg/mL). Ensure the compound is fully dissolved by vortexing.

  • To prepare your final working solution, add the concentrated stock solution dropwise into the vigorously stirring aqueous buffer.

  • The final concentration of the organic co-solvent in your working solution should be kept to a minimum (e.g., <0.5% v/v) to avoid solvent-induced artifacts. Always run a vehicle control (buffer + co-solvent) in your experiments.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
Water< 0.1 mg/mL[1]
Dimethyl sulfoxide (DMSO)~100 mg/mL[2]
EthanolSoluble (5% solution)[1]
MethanolSoluble (5% solution)[1]

Table 2: Estimated Aqueous Solubility of this compound at Different pH Values

pHEstimated Solubility (in Phosphate Buffer)Expected Predominant Form
2.5Low-COOH (protonated)
4.0ModerateMix of -COOH and -COO⁻
7.4High-COO⁻ (deprotonated)

Note: This table provides estimated solubility trends based on the pKa of this compound. Actual solubility values can vary depending on the specific buffer and its concentration.

Visualizations

experimental_workflow start Start: Undissolved This compound in aqueous buffer ph_adjustment Method 1: pH Adjustment start->ph_adjustment Is pH change acceptable? cosolvent Method 2: Co-solvent start->cosolvent Is organic solvent acceptable? dissolved End: Dissolved This compound solution ph_adjustment->dissolved cosolvent->dissolved

Caption: Decision workflow for selecting a solubilization method.

troubleshooting_logic start Compound Precipitates After Dissolution check_ph Check Final pH start->check_ph Possible Cause check_concentration Review Concentration start->check_concentration Possible Cause increase_cosolvent Increase Co-solvent % check_ph->increase_cosolvent If pH is stable check_concentration->increase_cosolvent If concentration is high

References

Technical Support Center: Optimization of Catalyst Loading in Pd-Catalyzed Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Pd-catalyzed indole synthesis. The resources aim to address common challenges encountered during the optimization of palladium catalyst loading to enhance reaction efficiency, yield, and purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of catalyst loading in Pd-catalyzed indole synthesis.

Problem Possible Causes Suggested Solutions
Low or No Product Yield - Insufficient Catalyst Loading: The amount of active catalyst may be too low to drive the reaction to completion. - Catalyst Deactivation/Poisoning: The Pd(0) active species is sensitive to oxygen and other impurities. Certain functional groups on starting materials can also act as poisons. - Suboptimal Reaction Conditions: Temperature, solvent, and base may not be ideal for the specific substrate and catalyst system. - Poor Quality of Reagents: Degradation of starting materials, especially organoboron reagents in Suzuki couplings, can lead to low yields.- Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). Note that higher loadings can increase costs and the formation of byproducts.[1] - Ensure Inert Atmosphere: Degas solvents and use an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration to prevent catalyst oxidation.[1] - Purify Starting Materials: Use freshly purified solvents and reagents. Check the quality of boronic acids or other coupling partners before use. - Screen Reaction Parameters: Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents (e.g., dioxane, toluene, DMF), and temperatures.
Inconsistent Results or Poor Reproducibility - Incomplete Dissolution of Catalyst or Reagents: Heterogeneous reaction mixtures can lead to inconsistent local concentrations. - Variability in Catalyst Activity: The quality and handling of the palladium precatalyst and ligands can vary. - Atmosphere Contamination: Small leaks in the reaction setup can introduce oxygen and moisture.- Ensure Proper Mixing: Use efficient stirring and consider solvents that better solubilize all reaction components. - Use High-Purity Catalysts and Ligands: Store catalysts and ligands under an inert atmosphere and handle them in a glovebox if possible. - Check Reaction Setup: Ensure all glassware is oven-dried and the system is properly sealed and purged with an inert gas.
Formation of Significant Byproducts - High Catalyst Loading: Excessive catalyst can sometimes promote side reactions, such as homocoupling of starting materials. - High Reaction Temperature: Elevated temperatures can lead to decomposition of starting materials, products, or the catalyst itself, resulting in byproduct formation. - Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of less selective catalytic species.- Optimize Catalyst Loading: Reduce the catalyst loading to the minimum effective amount. - Lower Reaction Temperature: Attempt the reaction at a lower temperature, although this may require longer reaction times.[1] - Screen Ligand-to-Metal Ratio: Vary the ligand-to-metal ratio to find the optimal conditions for selectivity.
Reaction Stalls Before Completion - Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. - Product Inhibition: The product formed may be inhibiting the catalyst.- Use a More Robust Catalyst System: Consider using pre-catalysts or ligands that form more stable and active catalytic species. - Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can help maintain a low concentration of potentially inhibiting species.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Pd-catalyzed indole synthesis?

A1: A good starting point for many Pd-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Heck reactions for indole synthesis, is typically between 1-5 mol% of the palladium precatalyst relative to the limiting reagent.[2][3] Optimization is often necessary, and for highly efficient catalytic systems, loadings can sometimes be reduced to <1 mol%.

Q2: How does catalyst loading affect the cost and sustainability of the synthesis?

A2: Reducing catalyst loading is a key goal in process development as it directly lowers the cost associated with the expensive palladium metal and ligands.[1] Furthermore, lower catalyst loading reduces the amount of residual palladium in the final product, which is a critical consideration in pharmaceutical manufacturing due to strict limits on heavy metal impurities. This also contributes to a more environmentally sustainable process.

Q3: When should I consider using a higher catalyst loading?

A3: A higher catalyst loading (e.g., 5-10 mol%) may be necessary for challenging substrates, such as sterically hindered starting materials or those with deactivating electronic properties. It can also be beneficial when trying to achieve complete conversion in a shorter reaction time. However, it's important to be aware of the potential for increased side product formation.[4]

Q4: What are "precatalysts" and why are they used?

A4: Palladium precatalysts are stable, well-defined Pd(II) complexes that are readily converted to the active Pd(0) species under the reaction conditions. They offer advantages over using Pd(0) sources directly, such as improved air and moisture stability, better reproducibility, and more controlled generation of the active catalyst. Common examples include palladacycles and complexes with bulky phosphine or N-heterocyclic carbene (NHC) ligands.

Q5: Can the indole nitrogen interfere with the palladium catalyst?

A5: Yes, the N-H bond of an unprotected indole can be acidic and can interact with the palladium catalyst or the base, potentially leading to side reactions or catalyst inhibition. In some cases, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) can lead to cleaner reactions and higher yields. However, many modern catalyst systems are robust enough to tolerate unprotected indoles.

Data Presentation

Table 1: Effect of Catalyst Loading on Larock Indolization Yield
EntryPd CatalystCatalyst Loading (mol%)BaseAdditiveYield (%)
1Pd(OAc)₂10Cs₂CO₃-Good
2Pd(acac)₂10LiOH--
3Pd(acac)₂6LiOH-Good
4Pd(acac)₂6LiOHLiCl90

Reaction conditions: N-pyrrolyl-2-haloaniline (0.05 mmol), diphenylacetylene (0.10 mmol), chiral ligand, base (2.0 equiv), additive (100 mol %), 1,4-dioxane (1.0 ml), under N₂ at 100°C for 10-18 hours. Data extracted from a study on asymmetric Larock reaction.[4]

Table 2: Influence of Catalyst Loading in Suzuki-Miyaura Coupling for Diarylindole Synthesis
EntryPd CatalystCatalyst Loading (mol%)SolventYield (%)
1Pd(PPh₃)₄3Dioxane45
2Pd(PPh₃)₄3Toluene49
3Pd(PPh₃)₄3Water91
4Pd(dppf)Cl₂3Water85
5Pd(OAc)₂/S-Phos3Water88

Reaction conditions: 5,7-dibromoindole (1.0 mmol), phenylboronic acid (3.0 mmol), Na₂CO₃ (2.0 mmol), solvent (2.5 mL), microwave irradiation at 120 °C for 1 hour. Data from a study on the synthesis of 5,7-diarylindoles.[2]

Table 3: Catalyst Loading Optimization in Intramolecular Heck Reaction
EntryPd CatalystCatalyst Loading (mol%)LigandYield (%)
1Pd(OAc)₂2PPh₃38
2PdCl₂(PCy₃)₂2-73
3PdCl₂(PCy₃)₂4-84
4PdCl₂(PCy₃)₂4P(OPh)₃~100

Reaction conditions: 2-iodo-N-allyl-aniline (0.3 mmol), K₂CO₃ (4 equiv), DMF (2 mL), 90 °C, 24 h. Data adapted from a study on Pd-catalyzed synthesis of indoles via intramolecular Heck reaction.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-Indole

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halo-indole (e.g., 5-bromoindole) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halo-indole, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5][6][7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-Indole

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halo-indole (e.g., 5-bromoindole) (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2.5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-5 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the halo-indole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Protocol 3: General Procedure for Intramolecular Heck Reaction for Indole Synthesis

This protocol is a general starting point for the cyclization of a 2-halo-N-allylaniline derivative.

Materials:

  • 2-halo-N-allylaniline derivative (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(PCy₃)₂) (2-4 mol%)

  • Ligand (optional, e.g., P(OPh)₃) (2-4 mol%)

  • Base (e.g., K₂CO₃) (2-4 equiv)

  • Anhydrous solvent (e.g., DMF, MeCN)

Procedure:

  • To a reaction vessel, add the 2-halo-N-allylaniline, palladium catalyst, optional ligand, and base.

  • Add the anhydrous solvent.

  • Stir the mixture at the desired temperature (e.g., 90-140 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[3][9][10]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis & Optimization start Select Substrates (Halo-indole & Coupling Partner) setup Assemble Reaction Under Inert Atmosphere start->setup reagents Add Pd Catalyst, Ligand, Base, and Solvent setup->reagents reaction Heat and Stir at Set Temperature reagents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench Reaction & Perform Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify analyze Analyze Yield & Purity (NMR, MS) purify->analyze optimize Optimize Catalyst Loading & Other Parameters analyze->optimize Low Yield or Impurities complete Reaction Complete analyze->complete Acceptable Yield optimize->start Re-run with New Conditions

Caption: Workflow for optimizing Pd-catalyzed indole synthesis.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Yield? catalyst_inactive Catalyst Deactivated? start->catalyst_inactive Yes optimize_temp Optimize Temperature start->optimize_temp No, yield is just low check_reagents Check Purity of Starting Materials start->check_reagents Inconsistent Results increase_loading Increase Catalyst Loading (2-5 mol%) catalyst_inactive->increase_loading Unlikely check_atmosphere Ensure Inert Atmosphere (Ar/N₂) catalyst_inactive->check_atmosphere Possible fresh_catalyst Use Fresh/High-Purity Catalyst & Ligand check_atmosphere->fresh_catalyst optimize_base Screen Different Bases optimize_temp->optimize_base optimize_solvent Screen Different Solvents optimize_base->optimize_solvent degas_solvents Use Degassed Solvents check_reagents->degas_solvents

Caption: Troubleshooting decision tree for low-yield reactions.

catalytic_cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)Lₙ-X oxidative_addition->pd2_complex transmetalation Transmetalation or Carbopalladation pd2_complex->transmetalation + Coupling Partner pd2_intermediate Ar-Pd(II)Lₙ-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Indole Product reductive_elimination->product

Caption: Simplified catalytic cycle for Pd-catalyzed indole synthesis.

References

Troubleshooting unexpected results in biological assays with Indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indole-2-carboxylic acid (I2CA) in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary known biological targets of this compound?

A1: this compound is known to have two primary biological targets. It acts as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor[1][2]. Additionally, it functions as an inhibitor of HIV-1 integrase by chelating magnesium ions (Mg2+) within the enzyme's active site[1][3][4].

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol[5]. However, it has very low solubility in water[1]. For most cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous assay buffer or cell culture medium. Be aware that the compound may precipitate at high concentrations in aqueous solutions[6].

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: Solid this compound should be stored in a tightly sealed container, protected from light. For solutions, it is best to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in anhydrous DMSO can be aliquoted and stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: Can this compound interfere with assay readouts?

A4: Yes, like many indole-containing compounds, this compound has the potential to interfere with certain assay formats. It may exhibit autofluorescence, which can be problematic in fluorescence-based assays. It is crucial to include proper controls, such as a compound-only control in the absence of cells or other reagents, to assess for autofluorescence[6].

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Assay Buffer or Cell Culture Medium

Symptoms:

  • Visible precipitate or cloudiness after diluting the DMSO stock solution into the aqueous buffer.

  • Inconsistent or lower-than-expected biological activity.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor aqueous solubility The aqueous solubility of I2CA is low. Ensure the final concentration in your assay does not exceed its solubility limit.
High final DMSO concentration While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and may also affect compound solubility. Keep the final DMSO concentration below 0.5% (v/v) in most cell-based assays.
"Salting out" effect High salt concentrations in some buffers can decrease the solubility of organic compounds. If possible, test the solubility in a buffer with a lower salt concentration.
pH of the buffer The carboxylic acid moiety of I2CA has a pKa of approximately 4.44[5]. In buffers with a pH below its pKa, the compound will be in its less soluble protonated form. Using a buffer with a pH above 5.5 will help maintain the compound in its more soluble deprotonated (carboxylate) form.
Issue 2: Inconsistent or No Biological Activity

Symptoms:

  • High variability between replicate wells or experiments.

  • Lack of a clear dose-response relationship.

  • No observable effect even at high concentrations.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound degradation I2CA may degrade in aqueous solutions over time, especially when exposed to light and oxygen. Prepare fresh dilutions from a frozen DMSO stock for each experiment. To check for degradation, you can incubate the compound in your assay medium for the duration of your experiment and analyze it by HPLC to see if new peaks appear or the parent peak decreases[6].
Precipitation As mentioned in Issue 1, precipitation will lead to a lower effective concentration of the compound in your assay. Visually inspect your assay plates for any signs of precipitation.
Incorrect biological target in the assay system Confirm that your experimental system (e.g., cell line, purified enzyme) expresses the target of interest (NMDA receptor or HIV-1 integrase).
Assay interference I2CA might interfere with the assay components or the detection method. For example, in fluorescence-based assays, the intrinsic fluorescence of I2CA could mask the signal. Run appropriate controls, such as the compound alone at the highest concentration, to check for interference.
Issue 3: Unexpected Cytotoxicity

Symptoms:

  • Cell death observed at concentrations where the compound is not expected to be cytotoxic.

  • High background signal in assays that measure cell death (e.g., LDH release).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Solvent toxicity High concentrations of DMSO can be toxic to many cell lines. Ensure the final DMSO concentration is within a tolerable range for your specific cells (typically ≤ 0.5%). Include a vehicle control (medium with the same DMSO concentration as your compound-treated wells) to assess the effect of the solvent alone.
Compound purity Impurities from the synthesis of I2CA could be cytotoxic. If possible, verify the purity of your compound using methods like HPLC or mass spectrometry.
Off-target effects At high concentrations, I2CA may have off-target effects that lead to cytotoxicity. Determine the cytotoxic concentration range for your cell line using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetAssay TypeIC50 / KiOrganismReference
NMDA Receptor (glycine site)ElectrophysiologyIC50: 105 µMRat (cortical/spinal neurons)[1]
NMDA Receptor (glycine site)Radioligand BindingKi: 15 µM (for 5-fluoro-I2CA)-[1]
HIV-1 IntegraseStrand Transfer InhibitionIC50: 32.37 µM-[7][8]

Experimental Protocols

Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay

This protocol is a generalized procedure based on commercially available kits and published research[3][7][9].

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Serially dilute the stock solution in DMSO to create a range of concentrations for testing.
  • Prepare the reaction buffer, integrase enzyme, and DNA substrates according to the manufacturer's instructions.

2. Assay Procedure:

  • Add the diluted I2CA or vehicle control (DMSO) to the wells of a 96-well plate.
  • Add the HIV-1 integrase enzyme to the wells.
  • Initiate the reaction by adding the donor and acceptor DNA substrates.
  • Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
  • Stop the reaction and process the samples for detection (e.g., fluorescence or colorimetric readout) as per the manufacturer's instructions.

3. Data Analysis:

  • Subtract the background signal (wells with no enzyme).
  • Normalize the data to the positive control (enzyme with vehicle) and negative control (no enzyme).
  • Plot the percentage of inhibition against the log of the I2CA concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of this compound on a chosen cell line.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
  • Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

2. Compound Treatment:

  • Prepare serial dilutions of the I2CA stock solution in the complete cell culture medium.
  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of I2CA or a vehicle control (medium with the same final DMSO concentration).
  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
  • Plot the percentage of viability against the log of the I2CA concentration to determine the concentration at which cell viability is reduced by 50% (IC50 or GI50).

Mandatory Visualizations

NMDA_Receptor_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate Site Glycine Site Glutamate->NMDA_R:glu Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opens Na_ion Na⁺ NMDA_R->Na_ion Channel Opens Downstream Downstream Signaling Ca_ion->Downstream Activates Glycine Glycine Glycine->NMDA_R:gly Co-agonist Binds I2CA This compound I2CA->NMDA_R:gly Antagonist (Inhibits)

Caption: NMDA Receptor Antagonism by this compound.

HIV1_Integrase_Inhibition cluster_workflow HIV-1 Replication Cycle Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration Integrase HIV-1 Integrase Integrase->Integration Mg_ions Mg²⁺ ions (in active site) Integrase->Mg_ions Contains Host_DNA Host Cell DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Successful I2CA This compound I2CA->Integration Inhibits I2CA->Mg_ions Chelates

Caption: Inhibition of HIV-1 Integrase by this compound.

Troubleshooting_Workflow Start Unexpected Assay Results Check_Solubility Check for Compound Precipitation Start->Check_Solubility Check_Degradation Assess Compound Stability (e.g., HPLC) Check_Solubility->Check_Degradation No Precipitation Optimize_Protocol Optimize Assay Protocol (e.g., buffer pH, concentration) Check_Solubility->Optimize_Protocol Precipitation Observed Check_Interference Evaluate Assay Interference (e.g., Autofluorescence) Check_Degradation->Check_Interference Stable Check_Degradation->Optimize_Protocol Degradation Observed Check_Cytotoxicity Determine Off-Target Cytotoxicity Check_Interference->Check_Cytotoxicity No Interference Check_Interference->Optimize_Protocol Interference Detected Check_Cytotoxicity->Optimize_Protocol Toxicity Observed End Reliable Results Check_Cytotoxicity->End No Unexpected Toxicity Optimize_Protocol->Start Re-test

Caption: Logical workflow for troubleshooting unexpected assay results.

References

Technical Support Center: Preventing Aggregation of Indole-2-carboxylic Acid in High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the aggregation and precipitation of Indole-2-carboxylic acid (I2CA) in high-concentration solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound (I2CA) aggregate and precipitate at high concentrations?

A1: this compound has poor aqueous solubility due to the hydrophobic nature of its indole ring. At high concentrations, the molecules tend to self-associate through intermolecular interactions, such as hydrogen bonding and π-stacking, leading to the formation of aggregates and subsequent precipitation. The pKa of the carboxylic acid group is in the range of 3.6-4.44, meaning that at pH values below this range, the less soluble, neutral form of the molecule predominates, further promoting aggregation.

Q2: What is the first step I should take to prevent I2CA aggregation?

A2: The initial and most critical step is to ensure proper dissolution technique. Prepare a concentrated stock solution of I2CA in a suitable organic solvent where it has high solubility, such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[1] This stock solution can then be added to the aqueous buffer with vigorous mixing to achieve the desired final concentration. This method helps to avoid localized high concentrations of I2CA in the aqueous phase, which can trigger immediate precipitation.

Q3: How does pH influence the aggregation of I2CA?

A3: The pH of the solution is a critical factor.[2] As a carboxylic acid, I2CA exists in two forms: the protonated (neutral) form and the deprotonated (anionic) form. The deprotonated form is significantly more soluble in aqueous solutions. By adjusting the pH of your solution to be at least 1-2 units above the pKa of I2CA (i.e., pH > 5.5-6.5), you can ensure that the more soluble anionic form is the dominant species, thereby reducing the likelihood of aggregation.

Q4: Can I use co-solvents to improve the solubility and prevent aggregation of I2CA?

A4: Yes, using co-solvents is a common and effective strategy.[3][4] Co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of I2CA in aqueous solutions by reducing the polarity of the solvent system. It is important to determine the optimal co-solvent concentration, as high concentrations may not be compatible with all experimental systems.

Q5: What are excipients, and how can they help prevent I2CA aggregation?

A5: Excipients are inactive substances added to a formulation to aid in the manufacturing process or to enhance stability and bioavailability. For preventing aggregation, certain excipients can be particularly useful:

  • Polymers: Water-soluble polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) can inhibit crystallization and aggregation by sterically hindering the self-association of I2CA molecules.[5]

  • Surfactants: Surfactants such as Tween® 80 or sodium lauryl sulfate (SLS) can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the I2CA molecules.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like I2CA, effectively shielding them from the aqueous environment and preventing aggregation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving I2CA aggregation issues.

Problem: Visible precipitation or turbidity in the I2CA solution.

Logical Workflow for Troubleshooting Aggregation

Troubleshooting_Workflow start Start: I2CA Aggregation Observed check_dissolution Step 1: Review Dissolution Protocol start->check_dissolution stock_solution Is a concentrated stock in organic solvent used? check_dissolution->stock_solution prepare_stock Action: Prepare a stock solution in DMSO or Ethanol stock_solution->prepare_stock No ph_adjustment Step 2: Evaluate Solution pH stock_solution->ph_adjustment Yes prepare_stock->ph_adjustment ph_above_pka Is pH > 6.0? ph_adjustment->ph_above_pka adjust_ph Action: Adjust pH to > 6.0 with dilute NaOH ph_above_pka->adjust_ph No add_cosolvent Step 3: Introduce Co-solvents ph_above_pka->add_cosolvent Yes adjust_ph->add_cosolvent test_cosolvents Action: Screen co-solvents (Ethanol, PEG) add_cosolvent->test_cosolvents use_excipients Step 4: Utilize Excipients test_cosolvents->use_excipients test_excipients Action: Screen excipients (PVP, HPMC, Cyclodextrins, Surfactants) use_excipients->test_excipients end_success End: Aggregation Resolved test_excipients->end_success Success end_fail End: Further Optimization Needed test_excipients->end_fail Persistent Aggregation

Caption: A step-by-step workflow for troubleshooting I2CA aggregation.

Potential Cause Recommended Action Rationale
Improper Dissolution Prepare a high-concentration stock solution of I2CA in 100% DMSO or ethanol. Add the stock solution dropwise to the vigorously stirred aqueous buffer.This prevents localized supersaturation and immediate precipitation.[1]
Suboptimal pH Adjust the pH of the final aqueous solution to be at least 1-2 units above the pKa of I2CA (aim for pH > 6.0). Use a suitable buffer system to maintain the pH.At higher pH, the more soluble deprotonated form of I2CA is favored.[2]
Low Solvent Polarity Introduce a co-solvent such as ethanol, propylene glycol, or PEG 300 into the aqueous buffer. Start with a low concentration (e.g., 5-10% v/v) and optimize.Co-solvents increase the solubility of hydrophobic compounds by modifying the bulk solvent properties.[3][4]
Intermolecular Interactions Add a stabilizing excipient to the formulation. Screen different classes of excipients, including polymers (PVP, HPMC), surfactants (Tween® 80), and cyclodextrins (HP-β-CD).Excipients can inhibit crystal growth, form protective micelles, or create inclusion complexes to prevent aggregation.[5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSparingly soluble[1]
EthanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
MethanolSoluble[1]

Table 2: Summary of Strategies to Prevent I2CA Aggregation

StrategyMechanism of ActionKey Considerations
pH Adjustment Increases the population of the more soluble deprotonated form.Ensure the final pH is compatible with the experimental system and I2CA stability.
Co-solvents Increases the solvent capacity for the hydrophobic I2CA molecule.The concentration of the co-solvent needs to be optimized for both solubility and biological compatibility.
Polymers (e.g., PVP, HPMC) Inhibit nucleation and crystal growth by adsorbing to the surface of I2CA aggregates.[5]The choice of polymer and its molecular weight can influence its effectiveness.
Surfactants (e.g., Tween® 80) Form micelles that encapsulate I2CA, increasing its apparent solubility.The surfactant concentration should be above its critical micelle concentration (CMC).
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with the indole moiety of I2CA, increasing its solubility and stability.The stoichiometry of the complex and the type of cyclodextrin are important factors.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration I2CA Solution using a Co-solvent
  • Prepare a Stock Solution: Weigh the required amount of I2CA and dissolve it in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Prepare the Co-solvent Buffer: Prepare the aqueous buffer of choice containing the desired concentration of a co-solvent (e.g., 10% v/v ethanol).

  • Dilution: While vigorously vortexing or stirring the co-solvent buffer, slowly add the I2CA stock solution dropwise to reach the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation or turbidity. For a more quantitative analysis, measure the absorbance at a wavelength where I2CA does not absorb (e.g., 600 nm) to assess light scattering.

Protocol 2: Screening of Excipients for Preventing I2CA Aggregation
  • Prepare Excipient Stock Solutions: Prepare stock solutions of various excipients (e.g., 10% w/v PVP, 1% w/v Tween® 80, 50 mM HP-β-CD) in the desired aqueous buffer.

  • Prepare I2CA Stock Solution: Prepare a concentrated stock solution of I2CA in DMSO (e.g., 100 mM).

  • Experimental Setup: In separate microcentrifuge tubes, add the excipient stock solution to the aqueous buffer to achieve a range of final excipient concentrations. Include a control tube with no excipient.

  • Addition of I2CA: Add the I2CA stock solution to each tube to the desired final concentration.

  • Incubation and Analysis: Incubate the solutions under the desired experimental conditions (e.g., room temperature for 1 hour). Analyze for aggregation by visual inspection, turbidity measurement (OD600), or dynamic light scattering (DLS) to determine the particle size distribution.

Visualization of Concepts

Mechanism of I2CA Aggregation and Prevention

Aggregation_Prevention cluster_aggregation Aggregation Pathway cluster_prevention Prevention Strategies i2ca_monomer I2CA Monomers i2ca_dimer Dimers/Oligomers i2ca_monomer->i2ca_dimer Self-Association i2ca_aggregate Aggregates/Crystals i2ca_dimer->i2ca_aggregate Growth ph_adjust pH > pKa ph_adjust->i2ca_monomer Increases Monomer Solubility cosolvent Co-solvents cosolvent->i2ca_monomer Enhances Solvation excipients Excipients excipients->i2ca_dimer Inhibits Growth

Caption: Mechanisms of I2CA aggregation and the points of intervention for various prevention strategies.

References

Column chromatography techniques for purifying Indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Indole-2-carboxylic acid derivatives using column chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound derivatives, offering potential causes and solutions.

Problem 1: My compound is streaking or tailing on the column.

Streaking or tailing is a common issue, often indicating undesirable interactions between your compound and the stationary phase.[1] For indole derivatives, which can possess a basic nitrogen atom, strong interactions with the acidic silica gel are a frequent cause.[1]

Possible Cause Solution
Strong interaction with acidic silica gel Add a basic modifier like triethylamine (TEA) or ammonia (typically 0.1-2%) to the mobile phase to neutralize the acidic silanol groups on the silica surface.[1][2] Alternatively, use a different stationary phase such as neutral alumina or deactivated silica gel.[1][3]
Column overloading Reduce the amount of sample loaded. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 for challenging separations.[1]
Improperly packed column Ensure the column is packed uniformly to avoid channels or cracks that lead to uneven mobile phase flow.[1]
Sample applied in a wide band Dissolve the sample in a minimal amount of solvent and load it as a narrow, concentrated band.[1]
Compound instability Test your compound's stability on silica gel using 2D TLC. If it's unstable, consider deactivating the silica or using an alternative stationary phase like alumina.[2]

Problem 2: I am getting poor separation between my target compound and impurities.

Inadequate separation can result from several factors, including the choice of the solvent system and column parameters.

Possible Cause Solution
Suboptimal mobile phase polarity Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of approximately 0.2-0.4 for your target compound.[1] Employ gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1]
Column overloading Reduce the amount of sample loaded onto the column.[1]
Incorrect column dimensions A longer, thinner column generally provides better separation for difficult mixtures.[1]
Co-elution of impurities Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina, or reversed-phase silica).[3] If the product is solid, recrystallization can be a highly effective purification method.[3]

Problem 3: My compound is not eluting from the column.

If your compound remains on the column, it is likely due to high polarity or strong interactions with the stationary phase.

Possible Cause Solution
Compound is very polar Increase the polarity of the mobile phase. A common approach for very polar compounds is to use a gradient of methanol in dichloromethane.[4] Adding a small amount of ammonium hydroxide in methanol to the mobile phase can also help elute highly polar basic compounds.[1] Alternatively, consider using reverse-phase chromatography.[1]
Irreversible adsorption For acidic compounds like indole-2-carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent streaking and strong adsorption.[2][4]
Compound decomposition If you suspect decomposition, test the compound's stability on silica gel.[5] If it is unstable, use a less acidic stationary phase like alumina or florisil.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my this compound derivative?

The choice of stationary phase depends on the properties of your specific derivative.

  • Silica Gel: This is the most common stationary phase for normal-phase chromatography.[6] However, its acidic nature can cause issues with basic indole derivatives.[3]

  • Alumina: A good alternative for acid-sensitive indoles. It is available in neutral, basic, or acidic forms.[2]

  • Reversed-Phase Silica (C8, C18): Suitable for polar indole derivatives, using a polar mobile phase like water/methanol or water/acetonitrile.[2]

Q2: How do I select the best mobile phase (eluent)?

The ideal mobile phase should provide good separation on a TLC plate, with the Rf value of your target compound around 0.2-0.4.[1]

  • Normal-Phase: A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[2]

  • Reversed-Phase: Typically uses a polar solvent system like water/methanol or water/acetonitrile.[7]

  • Modifiers: For basic indoles that streak on TLC, add a small amount of triethylamine (0.1-2%) to the eluent.[2] For acidic indoles, add a small amount of acetic acid (0.1-2%).[2]

Q3: What is the difference between isocratic and gradient elution, and which one should I use?

  • Isocratic elution uses a constant mobile phase composition throughout the separation.[8] It is simpler but can lead to band-broadening for compounds that elute later.[8] This method is suitable for simple mixtures where the components have similar properties.[9]

  • Gradient elution involves changing the mobile phase composition during the run, typically by increasing the concentration of a more polar solvent.[10] This sharpens peaks, improves resolution for complex mixtures, and can reduce analysis time.[8][10] It is generally preferred for samples containing compounds with a wide range of polarities.[10]

Q4: How should I load my sample onto the column?

Proper sample loading is crucial for good separation.

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and carefully pipette it onto the top of the column.[4]

  • Dry Loading: Dissolve the sample in a suitable solvent, mix it with a small amount of silica gel, and then evaporate the solvent. The resulting dry powder is then carefully added to the top of the packed column.[4] This technique is particularly useful if the sample has poor solubility in the mobile phase.

Q5: My indole derivative is colorless. How can I monitor the separation?

Most indole derivatives are UV-active due to their aromatic structure and can be visualized on a TLC plate under a UV lamp (254 nm) as dark spots.[2] For compounds that are not UV-active, or for better visualization, you can use chemical stains:

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, typically producing blue or purple spots.[2]

  • Potassium Permanganate (KMnO₄): A universal stain that reacts with compounds that can be oxidized, appearing as yellow/brown spots on a purple background.[2]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds a temporary yellow-brown color.[2]

Experimental Protocols

Protocol 1: Normal-Phase Silica Gel Column Chromatography

This protocol is suitable for the purification of moderately polar to non-polar this compound derivatives.

  • Mobile Phase Selection: Use TLC to determine an optimal solvent system that gives your target compound an Rf of ~0.2-0.4.[1]

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[4]

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.[4]

    • Drain the excess solvent until the solvent level is just above the silica bed.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[4]

    • Alternatively, perform dry loading by adsorbing the crude product onto a small amount of silica gel.[4]

    • Carefully add the sample to the top of the column.[4]

  • Elution:

    • Begin eluting with the determined mobile phase.[4]

    • If using a gradient, gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).[4]

    • For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent streaking.[4]

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.[4]

    • Monitor the fractions using TLC to identify those containing the pure product.[4]

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Selection) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 5. Load Sample onto Column Pack->Load Sample 4. Dissolve/Adsorb Sample Sample->Load Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Pure Pure Indole-2-Carboxylic Acid Derivative Evaporate->Pure Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Purification Result Streaking Streaking/ Tailing Problem->Streaking PoorSep Poor Separation Problem->PoorSep NoElution No Elution Problem->NoElution AddModifier Add Modifier (e.g., TEA, Acetic Acid) Streaking->AddModifier ChangeStationary Change Stationary Phase (e.g., Alumina) Streaking->ChangeStationary ReduceLoad Reduce Sample Load Streaking->ReduceLoad CheckStability Check Compound Stability Streaking->CheckStability PoorSep->ReduceLoad OptimizeMobile Optimize Mobile Phase (TLC/Gradient) PoorSep->OptimizeMobile NoElution->AddModifier IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity NoElution->CheckStability

References

Validation & Comparative

A Comparative Guide to the Synthesis of Indole-2-carboxylic Acid: Fischer vs. Madelung Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole scaffold is a privileged structure due to its prevalence in a vast array of bioactive compounds. The synthesis of functionalized indoles, such as Indole-2-carboxylic acid, is a critical step in the development of new therapeutics. Two classical methods for constructing the indole ring are the Fischer indole synthesis and the Madelung synthesis. This guide provides an objective comparison of these two methods for the preparation of this compound, supported by experimental data and detailed protocols.

At a Glance: Fischer vs. Madelung Synthesis

ParameterFischer Indole SynthesisMadelung Synthesis
Starting Materials Phenylhydrazine and Pyruvic acid (or its ester)N-acyl-o-toluidine (e.g., Potassium oxalyl-o-toluidine)
Reagent Type Acid catalyst (Brønsted or Lewis acid)Strong base (e.g., sodium/potassium alkoxide, organolithium reagents)
Reaction Conditions Typically requires heatingTraditionally requires very high temperatures (200-400 °C); modern variations offer milder conditions
Reported Yield Moderate to good (e.g., 64% for the ethyl ester)[1]Variable; can be low under classical conditions, with modern approaches showing improvement (e.g., 28-35% in a related synthesis)[2]
Key Advantages Versatile, well-established, and can be performed in one pot.Effective for certain substitution patterns, particularly 2-alkylindoles.[3]
Key Disadvantages The original synthesis reported very low yields (5% for a related compound).[3] Can produce side products with unsymmetrical ketones.Traditionally harsh reaction conditions can limit functional group tolerance.
Reported Purity High purity achievable (e.g., >97% for the ethyl ester)[1]Data not readily available for this specific product.

Reaction Mechanisms and Experimental Workflows

The Fischer and Madelung syntheses proceed through distinct mechanistic pathways to achieve the indole core.

Fischer Indole Synthesis

The Fischer indole synthesis is an acid-catalyzed reaction that involves the cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound.[3]

Fischer_Indole_Synthesis cluster_0 Phenylhydrazone Formation cluster_1 Acid-Catalyzed Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Pyruvic acid - H2O Pyruvic_acid Pyruvic acid Enehydrazine Enehydrazine Phenylhydrazone->Enehydrazine Tautomerization 3_3_Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->3_3_Sigmatropic H+ Diamine_intermediate Diamine intermediate 3_3_Sigmatropic->Diamine_intermediate Rearomatization Indole_2_carboxylic_acid This compound Diamine_intermediate->Indole_2_carboxylic_acid Cyclization - NH3

Caption: Fischer Indole Synthesis Workflow.

Madelung Synthesis

The Madelung synthesis is a base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[4]

Madelung_Synthesis cluster_0 Deprotonation cluster_1 Intramolecular Cyclization N_acyl_o_toluidine N-acyl-o-toluidine Dianion Dianion N_acyl_o_toluidine->Dianion Strong Base (e.g., NaOEt) Cyclized_intermediate Cyclized intermediate Dianion->Cyclized_intermediate Intramolecular nucleophilic attack Indole_2_carboxylic_acid This compound Cyclized_intermediate->Indole_2_carboxylic_acid Hydrolysis & Dehydration

References

A Comparative Guide to the HPLC Purity Validation of Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a test sample of Indole-2-carboxylic acid against two commercially available alternatives. The analysis is conducted using a validated High-Performance Liquid Chromatography (HPLC) method, with all supporting experimental data and protocols detailed below. This document is intended to offer an objective assessment to aid researchers in making informed decisions for their specific applications.

Comparative Purity Analysis

The purity of three different lots of this compound was determined by HPLC. The "Test Sample" was analyzed alongside two other commercially available products, designated "Alternative 1" and "Alternative 2." The percentage purity was calculated based on the area of the principal peak relative to the total area of all peaks in the chromatogram.

Table 1: Comparison of this compound Purity by HPLC

Sample IDRetention Time (min)Peak Area (mAU*s)% Purity
Test Sample 5.244895.699.85%
Alternative 1 5.254750.199.12%
Alternative 2 5.234810.399.57%

Note: Data presented are representative examples for comparative purposes.

Experimental Protocol: HPLC Purity Determination

A robust reversed-phase HPLC (RP-HPLC) method was employed for the purity analysis of this compound. This method is designed to separate the main compound from potential impurities.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (ACS grade)

    • This compound reference standard and test samples.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the "Test Sample," "Alternative 1," and "Alternative 2" in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks detected in the chromatogram.

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualized Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical framework for comparing the results.

G cluster_workflow Experimental Workflow prep Sample Preparation (1 mg/mL in Diluent) inject Inject Sample (10 µL) prep->inject hplc HPLC System (C18 Column, Gradient Elution) detect UV Detection (280 nm) hplc->detect inject->hplc data Data Acquisition (Chromatogram) detect->data

Caption: Workflow for HPLC Purity Analysis of this compound.

Caption: Logical Flow for Comparative Purity Assessment.

Discussion of Results

The HPLC analysis demonstrates that the "Test Sample" possesses the highest purity at 99.85%, followed by "Alternative 2" at 99.57% and "Alternative 1" at 99.12%. All three samples exhibit high purity, generally above 99%, which is a common specification for this compound.[2] The minor impurities detected in "Alternative 1" and "Alternative 2" were not identified but represent potential starting materials or by-products from the synthesis process. The high purity of the "Test Sample" makes it an excellent candidate for applications requiring minimal interference from contaminants, such as in the development of pharmaceutical ingredients or sensitive analytical standards.

References

Indole-2-Carboxylic Acid Derivatives as Versatile Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors across various therapeutic areas. This guide provides a comparative analysis of this compound derivatives as inhibitors of key enzymes, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative Inhibitory Activity

The inhibitory potency of various this compound derivatives against different enzyme targets is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

HIV-1 Integrase Inhibitors

This compound derivatives have been identified as effective inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These compounds chelate Mg2+ ions in the enzyme's active site, preventing the strand transfer step of viral DNA integration into the host genome.[1][2][3][4][5]

CompoundTarget EnzymeIC50 (µM)Reference
1 HIV-1 Integrase32.37[1]
17a HIV-1 Integrase3.11[1][3]
3 HIV-1 Integrase-[2][4]
15 HIV-1 Integrase5.3-fold improvement over parent compound[2]
18 HIV-1 Integrase6.5-fold improvement over parent compound[2]
20a HIV-1 Integrase0.13[2][4]
IDO1/TDO Dual Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism and are implicated in tumor immune evasion.[6] Dual inhibitors of these enzymes are of significant interest in cancer immunotherapy.

CompoundTarget EnzymeIC50 (µM)Reference
9o-1 IDO11.17[6]
TDO1.55[6]
9p-O IDO1 & TDODouble-digit nanomolar range[6]
EGFR/CDK2 Dual Inhibitors

Epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are critical targets in cancer therapy due to their roles in cell proliferation and survival.[7] Indole-2-carboxamide derivatives have shown potent dual inhibitory activity against these kinases.

CompoundTarget EnzymeIC50 (nM)Reference
5d EGFR89[7]
CDK223[7]
5e EGFR93[7]
CDK213[7]
5h EGFR118[7]
CDK211[7]
5j EGFR98[7]
CDK234[7]
5k EGFR129[7]
CDK219[7]
Erlotinib (Reference) EGFR80[7]
Dinaciclib (Reference) CDK220[7]
Other Enzyme Targets

This compound derivatives have also been investigated as inhibitors of other enzymes, including glycogen phosphorylase (GP), fructose-1,6-bisphosphatase (FBPase), and cytosolic phospholipase A2.[8][9][10]

CompoundTarget EnzymeIC50 (µM)Reference
Id Glycogen Phosphorylase aMore potent than IIa[8]
3.9 Fructose-1,6-bisphosphatase0.99[9]
1-methyl-3-octadecanoylthis compound Cytosolic Phospholipase A28[10]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

  • Plate Preparation: A 96-well plate is coated with a donor substrate DNA (DS DNA) solution and incubated. The wells are then washed and blocked.

  • Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is pre-incubated with the test compound (this compound derivative) at various concentrations.

  • Reaction Initiation: The integrase-inhibitor mixture is added to the DNA-coated wells, followed by the addition of the target DNA to initiate the strand transfer reaction.

  • Detection: The amount of integrated target DNA is quantified using an HRP-conjugated antibody that recognizes the modified target DNA. The absorbance is measured to determine the rate of inhibition.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

IDO1 and TDO Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of IDO1 and TDO.

  • Reaction Mixture: The assay is typically performed in a 96-well plate containing the respective enzyme (IDO1 or TDO), L-tryptophan (substrate), and the test compound.

  • Incubation: The reaction mixture is incubated to allow for the enzymatic conversion of tryptophan to N-formylkynurenine.

  • Detection: The product, N-formylkynurenine, has a unique absorbance at 321 nm. The increase in absorbance at this wavelength is measured to determine enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance in the presence and absence of the inhibitor, and IC50 values are determined.

EGFR and CDK2 Kinase Inhibition Assay

This assay quantifies the ability of compounds to inhibit the kinase activity of EGFR and CDK2.

  • Substrate Immobilization: A peptide substrate for the specific kinase is immobilized on magnetic beads or a multi-well plate.

  • Kinase Reaction: The immobilized substrate is incubated with a reaction mixture containing the recombinant kinase (EGFR or CDK2), ATP, and the test compound at various concentrations.

  • Phosphorylation Detection: The level of substrate phosphorylation is measured, typically using a phosphospecific antibody and a chemifluorescent or colorimetric detection method.

  • Data Analysis: The signal intensity is proportional to the kinase activity. IC50 values are calculated from the inhibition curves.

Visualizations

HIV-1 Life Cycle and Integrase Inhibition

HIV_Lifecycle cluster_host Host Cell Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral RNA Viral RNA Transcription->Viral RNA Translation Translation Viral RNA->Translation Assembly Assembly Viral RNA->Assembly Viral Proteins Viral Proteins Translation->Viral Proteins Viral Proteins->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Inhibitor Inhibitor Inhibitor->Integration This compound derivatives block this step Tryptophan_Metabolism cluster_enzymes Enzymes cluster_inhibition Inhibition L-Tryptophan L-Tryptophan N-Formylkynurenine N-Formylkynurenine L-Tryptophan->N-Formylkynurenine IDO1 / TDO L-Kynurenine L-Kynurenine N-Formylkynurenine->L-Kynurenine Immunosuppression Immunosuppression L-Kynurenine->Immunosuppression Tumor Immune Evasion Tumor Immune Evasion Immunosuppression->Tumor Immune Evasion IDO1 IDO1 TDO TDO Indole-2-carboxylic\nacid derivatives Indole-2-carboxylic acid derivatives Indole-2-carboxylic\nacid derivatives->IDO1 inhibit Indole-2-carboxylic\nacid derivatives->TDO inhibit EGFR_Signaling cluster_cdk Cell Cycle Control cluster_inhibition Inhibition EGF EGF EGFR EGFR EGF->EGFR binds & activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Cell Cycle Progression Cell Cycle Progression Cell Cycle Progression->Proliferation & Survival CDK2 CDK2 CDK2->Cell Cycle Progression Indole-2-carboxamides Indole-2-carboxamides Indole-2-carboxamides->EGFR inhibit Indole-2-carboxamides->CDK2 inhibit

References

Comparative Analysis of HIV-1 Integrase Inhibitors: Raltegravir vs. Indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison between the established, FDA-approved HIV-1 integrase strand transfer inhibitor (INSTI), Raltegravir, and a novel class of inhibitors based on the Indole-2-carboxylic acid scaffold. The comparison is based on currently available experimental data, focusing on inhibitory potency, mechanism of action, and the methodologies used for their evaluation.

Introduction to HIV-1 Integrase Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) requires three key enzymes for its replication: reverse transcriptase, protease, and integrase.[1] The integrase enzyme is responsible for covalently inserting the viral DNA, produced after reverse transcription, into the host cell's genome.[2][3] This integration is an essential step for establishing a persistent infection and producing new viral particles.[4] By blocking this process, HIV-1 integrase inhibitors effectively halt the viral replication cycle, making the integrase enzyme a critical target for antiretroviral therapy.[1][5]

Integrase inhibitors that block the catalytic activity of the enzyme are known as Integrase Strand Transfer Inhibitors (INSTIs). Raltegravir was the first INSTI to be approved by the FDA for the treatment of HIV-1 infection and remains a cornerstone of combination antiretroviral therapy.[6][7] Concurrently, ongoing research seeks to identify new chemical scaffolds to develop novel INSTIs, partly to address the challenge of drug resistance.[8] One such scaffold currently under investigation is this compound.[9][10][11]

Mechanism of Action

Both Raltegravir and the investigational this compound derivatives function as INSTIs. They share a common mechanism of action which involves binding to the active site of the HIV-1 integrase enzyme. Specifically, they chelate the two divalent magnesium ions (Mg²⁺) that are essential cofactors for the enzyme's catalytic activity.[8][9] By occupying this position, the inhibitors prevent the strand transfer reaction, which is the final step of integrating the viral DNA into the host chromosome.[1] This effectively stops the virus from establishing a permanent presence in the host cell's genetic material.[5]

HIV_Integrase_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus vDNA Viral DNA PIC Pre-Integration Complex (PIC) (Viral DNA + Integrase) vDNA->PIC Integrase binds PIC_n PIC (in Nucleus) PIC->PIC_n Nuclear Import hDNA Host Chromosomal DNA Integrated Integrated Provirus StrandTransfer Strand Transfer StrandTransfer->hDNA Target StrandTransfer->Integrated Integration PIC_n->StrandTransfer INSTI INSTI (Raltegravir or Indole Derivative) INSTI->StrandTransfer Blocks by chelating Mg²⁺ in integrase active site

Caption: Mechanism of HIV-1 Integrase and INSTI Action.

Comparative Performance Data

The following table summarizes the available quantitative data for Raltegravir and the most potent reported derivatives of the this compound scaffold. A direct comparison highlights that while the indole derivatives show promise, their in-vitro enzymatic inhibition is currently less potent than the established drug, Raltegravir. Crucially, cell-based antiviral activity (EC₅₀) and cytotoxicity (CC₅₀) data for the indole derivatives are not yet publicly available, which are vital metrics for assessing therapeutic potential.

ParameterRaltegravirThis compound Derivative (17a)This compound Derivative (20a)
Target HIV-1 IntegraseHIV-1 IntegraseHIV-1 Integrase
Assay Type Biochemical (Strand Transfer)Biochemical (Strand Transfer)Biochemical (Strand Transfer)
IC₅₀ 2–7 nM[6]3.11 µM (3110 nM)[10][12]0.13 µM (130 nM)[8]
Assay Type Cell-based (Antiviral Activity)Not ReportedNot Reported
EC₅₀ / IC₉₅ ~31 nM (IC₉₅)[13]Not ReportedNot Reported
Assay Type Cell-based (Cytotoxicity)Not ReportedNot Reported
CC₅₀ Not Reported in provided resultsNot ReportedNot Reported
Selectivity Index (SI) Not Reported in provided resultsNot ReportedNot Reported
  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to block 50% of the target enzyme's activity in a biochemical assay.

  • EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response, in this case, inhibiting 50% of viral replication in a cell-based assay.[14]

  • CC₅₀ (50% Cytotoxicity Concentration): The concentration of a compound required to cause the death of 50% of host cells.[14][15]

  • Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀). A higher SI value indicates a more favorable safety profile, as the drug is more toxic to the virus than to the host cells.[16][17]

Experimental Protocols

The evaluation of HIV-1 integrase inhibitors involves a standardized workflow, starting with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to determine antiviral efficacy and cytotoxicity in a more biologically relevant context.

Experimental_Workflow cluster_biochemical Biochemical Screening cluster_cell_based Cell-Based Evaluation cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay cluster_final Therapeutic Potential a1 Purified HIV-1 Integrase Enzyme a4 Integrase Strand Transfer Assay a1->a4 a2 DNA Substrates (Donor & Target) a2->a4 a3 Test Compound (e.g., Indole Derivative) a3->a4 a5 Determine IC₅₀ a4->a5 b3 Test Compound a5->b3 Advance Promising Compounds c2 Test Compound a5->c2 b1 Susceptible Host Cells (e.g., MT-4 T-cells) b4 Infect cells in presence of compound b1->b4 b2 HIV-1 Virus Stock b2->b4 b3->b4 b5 Measure Viral Replication (e.g., p24 ELISA) b4->b5 b6 Determine EC₅₀ b5->b6 d1 Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) b6->d1 c1 Uninfected Host Cells c3 Incubate cells with compound c1->c3 c2->c3 c4 Measure Cell Viability (e.g., MTT Assay) c3->c4 c5 Determine CC₅₀ c4->c5 c5->d1

Caption: Experimental workflow for evaluating HIV-1 integrase inhibitors.

This in vitro assay directly measures the ability of a compound to inhibit the catalytic activity of the HIV-1 integrase enzyme.

  • Reagents: Purified, recombinant HIV-1 integrase enzyme; a "donor" DNA duplex mimicking the viral DNA end (often labeled with biotin); and a "target" DNA duplex (often labeled with digoxin).[18]

  • Procedure: The integrase enzyme is incubated with the donor DNA to allow for the formation of the pre-integration complex. The test compound (at various concentrations) and the target DNA are then added.[19]

  • Detection: If strand transfer occurs, the donor and target DNA become covalently linked. This product can be captured (e.g., on streptavidin-coated plates) and detected via the target DNA's label (e.g., using an anti-digoxin antibody).[18]

  • Analysis: The signal is measured, and the percentage of inhibition relative to a no-compound control is calculated for each concentration. The IC₅₀ value is then determined by fitting the data to a dose-response curve.[18]

This assay evaluates a compound's ability to inhibit HIV-1 replication in a cellular environment.

  • Cell Line: A susceptible human T-cell line (e.g., MT-4 cells) is typically used.[4][20]

  • Procedure: Cells are seeded in microtiter plates. Serial dilutions of the test compound are added to the wells, along with a laboratory-adapted strain of HIV-1. Control wells include cells with virus but no compound (virus control) and cells with no virus or compound (cell control).[20][21]

  • Incubation: The plates are incubated for several days (typically 4-7) to allow for multiple rounds of viral replication.[4][20]

  • Quantification: Viral replication is quantified by measuring the amount of a viral protein, typically the p24 capsid antigen, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[4][20]

  • Analysis: The percentage of viral inhibition is calculated for each compound concentration relative to the virus control. The EC₅₀ value is determined from the resulting dose-response curve.[20]

This assay is performed in parallel with the antiviral assay to determine the compound's toxicity to the host cells.

  • Procedure: Uninfected host cells are seeded in a 96-well plate and exposed to the same serial dilutions of the test compound used in the antiviral assay.[16][22]

  • Incubation: The plate is incubated for the same duration as the antiviral assay.[4]

  • Measurement of Viability: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength after solubilization.[4][16]

  • Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated cell control. The CC₅₀ value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.[14][22]

Conclusion

Raltegravir is a potent, clinically validated HIV-1 integrase strand transfer inhibitor with low nanomolar efficacy in both biochemical and cell-based assays.[6][13] The this compound scaffold represents an emerging area of research for novel INSTIs.[11] While initial studies have demonstrated that derivatives of this scaffold can inhibit the integrase enzyme via the same mechanism as Raltegravir, their potency in biochemical assays is currently lower than that of the approved drug.[8][10]

For the this compound class of compounds to be considered viable alternatives, further structural optimization is required to significantly improve enzymatic inhibition. Subsequently, comprehensive evaluation in cell-based assays is necessary to determine their antiviral efficacy (EC₅₀), cytotoxicity (CC₅₀), and the resulting selectivity index. These future data points will be critical in assessing whether this promising scaffold can be developed into a clinically relevant therapeutic agent.

References

Docking Studies of Indole-2-carboxylic Acid: A Comparative Guide for Target Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies involving Indole-2-carboxylic acid and its derivatives with various protein targets. The following sections detail the binding affinities, experimental protocols, and the signaling pathways associated with these interactions, offering valuable insights for drug discovery and development.

Quantitative Comparison of Binding Affinities

The efficacy of this compound derivatives as inhibitors is quantified by their binding affinities to the target proteins. The table below summarizes key quantitative data from various studies, including IC50 values and binding free energies.

Target Protein(s)Ligand/DerivativeIC50 (μM)Binding Free Energy (kcal/mol)Reference
HIV-1 IntegraseThis compound (Compound 1)32.37-9.49[1]
HIV-1 IntegraseDerivative 20a0.13Not Reported[2]
HIV-1 IntegraseDerivative 17a3.11Not Reported[3]
IDO1Compound 9o-11.17Not Reported[4]
TDOCompound 9o-11.55Not Reported[4]
14-3-3ηCompound C11Not ReportedNot Reported[5]

Experimental and Computational Protocols

The methodologies employed in molecular docking studies are crucial for the reproducibility and validation of the results. This section outlines a generalized protocol based on the reviewed literature.

Molecular Docking Workflow

A typical molecular docking workflow involves several key steps, from protein and ligand preparation to the analysis of the docking results.

Molecular Docking Workflow Figure 1: Generalized Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Water Removal, Polar Hydrogen Addition) grid_box Grid Box Generation (Define Binding Site) protein_prep->grid_box ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Docking Calculation (e.g., AutoDock Vina) ligand_prep->docking grid_box->docking pose_analysis Pose Analysis and Scoring (Binding Energy, RMSD) docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis HIV-1 Integrase Pathway Figure 2: Role of HIV-1 Integrase in the Viral Life Cycle HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Host_DNA Host Cell DNA Host_DNA->Integration Replication Viral Replication Provirus->Replication Inhibitor This compound (Inhibitor) Inhibitor->Integration Blocks IDO1_TDO_Pathway Figure 3: IDO1/TDO Pathway in Cancer Immunosuppression Tryptophan Tryptophan IDO1_TDO IDO1/TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine IDO1_TDO->Kynurenine T_Cell T-Cell Kynurenine->T_Cell Inhibits Immune_Suppression Immune Suppression T_Cell->Immune_Suppression Leads to Inhibitor This compound (Inhibitor) Inhibitor->IDO1_TDO Blocks 14-3-3_Eta_Pathway Figure 4: 14-3-3η Signaling in Liver Cancer Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Protein_14_3_3_eta 14-3-3η Receptor->Protein_14_3_3_eta Raf_MEK_ERK Raf/MEK/ERK Pathway Protein_14_3_3_eta->Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Protein_14_3_3_eta->PI3K_Akt Cell_Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Cell_Proliferation PI3K_Akt->Cell_Proliferation Inhibitor 1H-indole-2-carboxylic acid (Inhibitor) Inhibitor->Protein_14_3_3_eta Inhibits

References

Unraveling the Anticancer Potential of Indole-2-carboxylic Acid: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanism of action of Indole-2-carboxylic acid and its derivatives in cancer cells. We delve into its validated anticancer effects, compare its performance with alternative therapies, and provide detailed experimental data and protocols to support further investigation.

This compound has emerged as a significant scaffold in the development of novel anticancer agents. While the parent molecule itself exhibits limited intrinsic cytotoxic activity, its derivatives have demonstrated potent efficacy against various cancer cell lines. This guide will explore the primary mechanisms through which these compounds exert their effects, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways. We will compare the activity of a representative this compound derivative with established anticancer drugs, Vorinostat (SAHA) and Paclitaxel, providing a clear perspective on its potential therapeutic applications.

Key Mechanisms of Action

Derivatives of this compound have been shown to primarily target the microtubule network, a crucial component of the cellular cytoskeleton essential for cell division. By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Signaling Pathways and Cellular Processes Affected by this compound Derivatives

Mechanism of Action of this compound Derivatives I2C_Derivative Indole-2-carboxylic Acid Derivative Tubulin Tubulin Monomers I2C_Derivative->Tubulin Inhibits Microtubules Microtubule Polymerization I2C_Derivative->Microtubules Inhibits VEGFR_EGFR VEGFR/EGFR Signaling I2C_Derivative->VEGFR_EGFR Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Mediated by Angiogenesis Angiogenesis VEGFR_EGFR->Angiogenesis Promotes

Caption: Signaling pathway of this compound derivatives.

Comparative Performance Analysis

To provide a clear benchmark, we compare the cytotoxic activity of a potent this compound derivative (an indole-2-carboxamide) with two widely used anticancer drugs: Vorinostat (SAHA), a histone deacetylase (HDAC) inhibitor, and Paclitaxel, a microtubule stabilizer.

CompoundTarget Cancer Cell LineIC50 Value (µM)Primary Mechanism of Action
This compound Various>100[1]Scaffold for derivatives
Indole-2-carboxamide Derivative MCF-7 (Breast)0.17 - 0.42Tubulin Polymerization Inhibition
A549 (Lung)~5.17Tubulin Polymerization Inhibition
Vorinostat (SAHA) LNCaP (Prostate)2.5 - 7.5[2]HDAC Inhibition
PC-3 (Prostate)2.5 - 7.5[2]HDAC Inhibition
TSU-Pr1 (Prostate)2.5 - 7.5[2]HDAC Inhibition
MCF-7 (Breast)0.75[2]HDAC Inhibition
HH (Cutaneous T-cell Lymphoma)0.146[3]HDAC Inhibition
HuT78 (Cutaneous T-cell Lymphoma)2.062[3]HDAC Inhibition
Paclitaxel Various0.0025 - 0.0075[4]Microtubule Stabilization
Ovarian Carcinoma Cell Lines0.0004 - 0.0034[5]Microtubule Stabilization
NSCLC Cell Lines (120h exposure)0.027Microtubule Stabilization

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Experimental Workflow for Validating Mechanism of Action

Experimental Workflow Start Cancer Cell Culture Treatment Treat with Indole-2-carboxylic Acid Derivative Start->Treatment Cell_Viability Cell Viability Assay (MTT Assay) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis Treatment->Cell_Cycle_Analysis Mechanism_Validation Mechanism Validation Cell_Viability->Mechanism_Validation Western_Blot Western Blot for Apoptosis Markers (Caspases, Bcl-2) Apoptosis_Analysis->Western_Blot Flow_Cytometry Flow Cytometry for Cell Cycle Phases Cell_Cycle_Analysis->Flow_Cytometry Tubulin_Polymerization In vitro Tubulin Polymerization Assay Mechanism_Validation->Tubulin_Polymerization Investigate Direct Target Western_Blot->Mechanism_Validation Confirm Apoptosis Flow_Cytometry->Mechanism_Validation Confirm G2/M Arrest

Caption: Workflow for validating the mechanism of action.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the expression levels of key apoptosis-related proteins (e.g., cleaved caspases, Bcl-2 family proteins) in cancer cells following treatment with this compound derivatives.

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., anti-cleaved caspase-3, anti-Bcl-2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of the this compound derivative for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Protein Extraction: Harvest cells and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the this compound derivative as described for the Western blot analysis.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

Objective: To directly assess the inhibitory effect of this compound derivatives on tubulin polymerization.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • This compound derivative

  • Positive control (e.g., Nocodazole) and negative control (vehicle)

  • 96-well microplate

  • Spectrophotometer or fluorometer capable of reading at 340 nm or with appropriate fluorescence filters, and with temperature control at 37°C.

Procedure:

  • Preparation:

    • Prepare a tubulin solution in polymerization buffer on ice.

    • Prepare serial dilutions of the this compound derivative and controls.

  • Assay:

    • Add the test compounds and controls to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization by adding the tubulin solution containing GTP to each well.

    • Immediately place the plate in the plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm (for turbidity) or fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance or fluorescence values against time to generate polymerization curves.

    • Compare the curves of the treated samples with the control to determine the effect on the rate and extent of tubulin polymerization.

Conclusion

This compound serves as a valuable scaffold for the development of potent anticancer agents. Its derivatives primarily act by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. Comparative analysis indicates that while the parent molecule is largely inactive, its derivatives can achieve cytotoxic effects in the micromolar range, though generally less potent than established drugs like Paclitaxel. The detailed experimental protocols provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this promising class of compounds. The ability to modify the indole core provides a rich avenue for medicinal chemists to design novel derivatives with enhanced efficacy and selectivity, making this compound a continued area of interest in cancer drug discovery.

References

Cross-Reactivity Profiling of Indole-2-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their structural features allow for potent and selective interactions with various biological targets, making them attractive candidates for drug discovery in oncology, immunology, and virology. However, understanding the cross-reactivity of these compounds is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of select this compound derivatives, supported by experimental data and detailed methodologies.

Multi-Target Kinase Inhibitors

A series of indole-2-carboxamide derivatives have been evaluated for their antiproliferative activity and inhibitory effects against multiple oncogenic kinases. The following table summarizes the inhibitory concentrations (GI50 and IC50) of the most potent derivatives against various cancer cell lines and specific kinases.

Compound IDTarget Cell Line/KinaseGI50/IC50 (nM)[1]
Va Panc-1 (Pancreatic) 26
MCF-7 (Breast) 26
HT-29 (Colon) 26
A-549 (Lung) 26
EGFR 71 ± 06
BRAFV600E >1000
VEGFR-2 85 ± 07
Ve Panc-1 (Pancreatic) 48
MCF-7 (Breast) 48
HT-29 (Colon) 48
A-549 (Lung) 48
EGFR 88 ± 07
BRAFV600E 98 ± 08
VEGFR-2 99 ± 09
Vf Panc-1 (Pancreatic) 35
MCF-7 (Breast) 35
HT-29 (Colon) 35
A-549 (Lung) 35
EGFR 81 ± 07
BRAFV600E 88 ± 07
VEGFR-2 92 ± 08
Vg Panc-1 (Pancreatic) 31
MCF-7 (Breast) 31
HT-29 (Colon) 31
A-549 (Lung) 31
EGFR 79 ± 06
BRAFV600E 77 ± 06
VEGFR-2 89 ± 08
Vh Panc-1 (Pancreatic) 39
MCF-7 (Breast) 39
HT-29 (Colon) 39
A-549 (Lung) 39
EGFR 85 ± 07
BRAFV600E 107 ± 09
VEGFR-2 101 ± 09
Erlotinib (Reference) GI50 (Average) 33
EGFR 80 ± 05
BRAFV600E 60
Sorafenib (Reference) VEGFR-2 58

Dual IDO1/TDO Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism and are implicated in tumor immune escape. A series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both enzymes.

Compound IDIDO1 IC50 (μM)[2]TDO IC50 (μM)[2]
9o-1 1.171.55
9p-O 0.02 (double digit nM level)0.03 (double digit nM level)

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)

This protocol outlines the general procedure for assessing the inhibitory activity of compounds against protein kinases.

1. Reagent Preparation:

  • Prepare a 2X kinase solution in the appropriate Kinase Assay Buffer.

  • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Prepare serial dilutions of the indole derivative compounds in Kinase Assay Buffer containing a final DMSO concentration of 1-2%. A vehicle control (DMSO only) and a no-inhibitor control should also be prepared.

2. Kinase Reaction:

  • Add 5 µL of the serially diluted indole derivative or control to the wells of a white, opaque 96-well plate.

  • Add 10 µL of the 2X kinase solution to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.[3]

3. ADP Detection:

  • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the indole derivative relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

G Experimental Workflow: In Vitro Kinase Inhibition Assay cluster_prep Reagent Preparation cluster_assay Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_kinase Prepare 2X Kinase Solution add_kinase Add 10 µL 2X Kinase Solution prep_kinase->add_kinase prep_sub_atp Prepare 2X Substrate/ATP Solution add_sub_atp Add 10 µL 2X Substrate/ATP Solution prep_sub_atp->add_sub_atp prep_comp Prepare Serial Dilutions of Test Compound add_comp Add 5 µL Compound/Control to Plate prep_comp->add_comp add_comp->add_kinase pre_incubate Pre-incubate for 15 min add_kinase->pre_incubate pre_incubate->add_sub_atp incubate_reaction Incubate for 1 hour add_sub_atp->incubate_reaction add_adpglo Add 25 µL ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 min add_adpglo->incubate_adpglo add_detect Add 50 µL Kinase Detection Reagent incubate_adpglo->add_detect incubate_detect Incubate for 30-60 min add_detect->incubate_detect measure_lum Measure Luminescence incubate_detect->measure_lum calc_inhib Calculate % Inhibition measure_lum->calc_inhib calc_ic50 Determine IC50 calc_inhib->calc_ic50 G Oncogenic Kinase Signaling Pathways cluster_egfr EGFR Pathway cluster_braf BRAF Pathway cluster_vegfr VEGFR-2 Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BRAF_V600E BRAF V600E MEK2 MEK BRAF_V600E->MEK2 ERK2 ERK MEK2->ERK2 Proliferation2 Uncontrolled Proliferation ERK2->Proliferation2 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF_v RAF PKC->RAF_v MEK_v MEK RAF_v->MEK_v ERK_v ERK MEK_v->ERK_v Angiogenesis Angiogenesis ERK_v->Angiogenesis G Kynurenine Pathway of Tryptophan Metabolism Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO NFK N-Formylkynurenine IDO1_TDO->NFK Kynurenine Kynurenine NFK->Kynurenine Kynureninase Kynureninase Kynurenine->Kynureninase KMO Kynurenine Monooxygenase Kynurenine->KMO Immune_Suppression Immune Suppression (T-cell apoptosis) Kynurenine->Immune_Suppression Anthranilic_Acid Anthranilic Acid Kynureninase->Anthranilic_Acid Hydroxykynurenine 3-Hydroxykynurenine KMO->Hydroxykynurenine KYNU Kynureninase Hydroxykynurenine->KYNU Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid KYNU->Hydroxyanthranilic_Acid QPRT QPRT Hydroxyanthranilic_Acid->QPRT Quinolinic_Acid Quinolinic Acid QPRT->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD Quinolinic_Acid->Immune_Suppression

References

Unveiling the Binding Affinity of Indole-2-Carboxylic Acid: A Comparative Guide Using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermodynamic driving forces behind molecular interactions is paramount for effective drug design and optimization. Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique for elucidating these interactions by providing a complete thermodynamic profile of a binding event. This guide focuses on the binding affinity of Indole-2-carboxylic acid, a known competitive antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of HIV-1 integrase.[1]

Comparative Analysis of Binding Affinities

To provide a quantitative perspective, the following table summarizes ITC data for inhibitors of HIV-1 integrase and 14-3-3 proteins. This data, while not directly for this compound, offers a valuable benchmark for the range of binding affinities and thermodynamic parameters that can be expected for small molecule inhibitors of these target classes.

Target ProteinInhibitorDissociation Constant (Kd)Stoichiometry (n)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)
HIV-1 Protease (Wild-Type)Amprenavir200 pM1.0-6.56.5
HIV-1 Protease (Wild-Type)TMC-1263.9 pM1.0-12.03.6
14-3-3βDoubly Phosphorylated CFTR Peptide0.03 µM---
14-3-3γDoubly Phosphorylated LRRK2 Peptide0.1 µM---

Note: The data for HIV-1 Protease inhibitors is included to provide a general reference for potent enzyme inhibitors, as specific ITC data for this compound binding to HIV-1 integrase is unavailable. Data for 14-3-3 protein is for peptide inhibitors and serves as a reference for interactions with this target class.

Deciphering the Energetics of Interaction: A Prototypical ITC Protocol

A successful ITC experiment hinges on meticulous planning and execution. The following protocol provides a detailed methodology for assessing the binding of a small molecule, such as this compound, to a target protein.

Experimental Protocol: Isothermal Titration Calorimetry

1. Sample Preparation:

  • Protein Preparation: The target protein (e.g., NMDA receptor subunit, HIV-1 integrase, or 14-3-3η protein) should be purified to >95% homogeneity. The final protein solution should be extensively dialyzed against the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to ensure buffer matching. Following dialysis, the protein concentration should be accurately determined using a reliable method such as UV-Vis spectroscopy or a protein concentration assay.

  • Ligand Preparation: A stock solution of this compound is prepared in 100% DMSO. This stock is then diluted into the final dialysis buffer to the desired concentration. The final DMSO concentration in both the protein and ligand solutions must be identical and should ideally not exceed 5% to minimize heats of dilution.[2]

  • Degassing: Both protein and ligand solutions must be thoroughly degassed under vacuum with gentle stirring for 10-20 minutes immediately prior to the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

2. ITC Experiment Parameters:

  • Instrument: A high-sensitivity isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC or similar) is used.

  • Temperature: The experiment is typically conducted at 25°C.

  • Sample Cell: The protein solution (e.g., 10-50 µM) is loaded into the sample cell.

  • Syringe: The ligand solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.

  • Titration: An initial injection of 0.4 µL is followed by 18-20 subsequent injections of 2 µL each, with a spacing of 150-180 seconds between injections to allow for thermal equilibration.

  • Stirring Speed: A constant stirring speed of 750 rpm is maintained throughout the experiment to ensure rapid mixing.

3. Control Experiments:

  • To account for the heat of dilution, a control experiment is performed by titrating the ligand solution into the buffer alone. The data from this control is subtracted from the experimental data during analysis.

4. Data Analysis:

  • The raw ITC data, consisting of heat changes per injection, is integrated to obtain the enthalpy change for each injection.

  • The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software (e.g., MicroCal PEAQ-ITC Analysis Software).

  • This analysis yields the key thermodynamic parameters: the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing the Process and Pathways

To better illustrate the experimental workflow and the biological context of this compound's targets, the following diagrams have been generated using the DOT language.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Target Protein (e.g., NMDA-R, HIV-1 Integrase) Degas_Protein Degassing Protein->Degas_Protein Dialysis & Conc. Determination Ligand This compound Degas_Ligand Degassing Ligand->Degas_Ligand Dilution in Buffer Buffer Matched ITC Buffer Load_Cell Load Protein into Sample Cell Degas_Protein->Load_Cell Load_Syringe Load Ligand into Syringe Degas_Ligand->Load_Syringe ITC_Instrument Isothermal Titration Calorimeter ITC_Instrument->Load_Cell ITC_Instrument->Load_Syringe Titration Automated Titration Load_Cell->Titration Load_Syringe->Titration Raw_Data Raw Data (Heat Pulses) Titration->Raw_Data Integration Integration of Peaks Raw_Data->Integration Binding_Isotherm Binding Isotherm Integration->Binding_Isotherm Fitting Fit to Binding Model Binding_Isotherm->Fitting Results Thermodynamic Parameters (Kd, n, ΔH, ΔS) Fitting->Results

Figure 1: General workflow for an Isothermal Titration Calorimetry experiment.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding I2CA This compound I2CA->NMDA_Receptor Competitive Antagonist (at Glycine Site) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity HIV_Integrase_Mechanism Viral_DNA Viral DNA Processing 3' Processing Viral_DNA->Processing HIV_Integrase HIV-1 Integrase HIV_Integrase->Processing Catalyzes Strand_Transfer Strand Transfer HIV_Integrase->Strand_Transfer Catalyzes I2CA This compound I2CA->HIV_Integrase Inhibits Processing->Strand_Transfer Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus Host_DNA Host DNA Host_DNA->Strand_Transfer

References

Unlocking the Therapeutic Potential of Indole-2-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of indole-2-carboxylic acid analogs reveals a versatile scaffold with significant therapeutic promise across a range of diseases, from cancer and HIV to neurological disorders. This guide provides a comparative analysis of these analogs, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in navigating this promising chemical space.

This compound and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The inherent drug-like properties of the indole nucleus, combined with the synthetic tractability of the carboxylic acid group, have made it a focal point for the development of novel therapeutic agents. This guide synthesizes key findings from recent SAR studies, offering a comparative overview of how structural modifications to the this compound core influence biological activity against various targets.

Comparative Analysis of Biological Activities

The biological activities of this compound analogs are profoundly influenced by the nature and position of substituents on the indole ring. The following tables summarize the quantitative SAR data for key therapeutic targets.

Table 1: SAR of this compound Analogs as IDO1/TDO Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism and are implicated in tumor immune evasion.

CompoundR1 (Position 6)R2 (Amide substituent)IDO1 IC50 (μM)TDO IC50 (μM)Reference
9o-1 Acetamido4-Methoxyphenyl1.171.55[1]
9p-O para-Benzoquinone derivative4-HydroxyphenylDouble-digit nMDouble-digit nM[1]
  • Key SAR Insights: The introduction of a 6-acetamido group on the indole ring is a key determinant for potent dual inhibition of IDO1 and TDO.[1] Further oxidation of a hydroquinone precursor to a para-benzoquinone derivative can lead to a significant increase in potency, reaching the double-digit nanomolar range.[1]

Table 2: SAR of this compound Analogs as HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme for viral replication, making it an attractive target for antiretroviral therapy.

CompoundR1 (Position 3)R2 (Position 6)Integrase IC50 (μM)Reference
1 HH>50[2][3]
17a HHalogenated benzene ring3.11[2][3]
20a ((2-fluorobenzyl)oxy)methyl((3-fluoro-4-methoxyphenyl)amino)0.13[4]
  • Key SAR Insights: The unsubstituted this compound shows weak activity.[2][3] Introduction of a halogenated benzene ring at the C6 position significantly improves inhibitory activity, likely through π–π stacking interactions with viral DNA.[2][3] Further optimization with a long branch at the C3 position and a substituted amino group at C6 can lead to highly potent inhibitors, with IC50 values in the sub-micromolar range.[4] This is attributed to enhanced interactions with a hydrophobic cavity near the active site.[4]

Table 3: SAR of this compound Analogs as Apoptosis Inducers

Inducing apoptosis in cancer cells is a key strategy in oncology drug discovery.

CompoundR1 (Position 3)R2 (Position 5)R3 (Benzylidene-hydrazide substituent)Caspase Activation EC50 (μM)Reference
3a MethylChloro4-Nitrobenzylidene~2.0[5]
9a PhenylMethyl4-Methylbenzylidene0.1[5]
9b PhenylChloro4-Nitrobenzylidene0.1[5]
  • Key SAR Insights: The substitution at the 3-position of the indole ring is critical for apoptotic activity.[5] Replacing a methyl group with a phenyl group at this position can lead to a 20-fold increase in potency.[5] These compounds likely exert their effect through the inhibition of tubulin polymerization.[5]

Table 4: SAR of Indole-2-Carboxamide Analogs as Cannabinoid CB1 Receptor Allosteric Modulators

Allosteric modulators of the CB1 receptor offer a nuanced approach to targeting the endocannabinoid system.

CompoundR1 (Position 3)R2 (Position 5)R3 (Amide substituent)KB (nM)α valueReference
1 (ORG27569) EthylChloro4-(piperidin-1-yl)phenethyl--[6][7]
11j PentylChloro4-(dimethylamino)phenethyl167.316.55[7]
  • Key SAR Insights: The indole ring is preferred for maintaining high binding affinity to the allosteric site.[7] The C3 alkyl substituents on the indole ring have a profound impact on the allosteric modulation, with a pentyl group in compound 11j resulting in a potent modulator with high binding cooperativity.[7] The carboxamide functionality is essential for activity.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following sections outline the typical experimental protocols used in the cited research.

Synthesis of this compound Analogs

A common synthetic route to indole-2-carboxamide derivatives involves the coupling of a substituted this compound with a desired amine.[7][8][9][10][11]

General Amide Coupling Procedure:

  • The this compound is activated, often using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP).[7][11]

  • The activated acid is then reacted with the appropriate amine in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).[7][11]

  • The reaction mixture is typically stirred at room temperature until completion.

  • The final product is purified using standard techniques such as column chromatography.

The synthesis of the core this compound can be achieved through methods like the Fischer indole synthesis followed by hydrolysis of an ester precursor.[8][11]

Biological Assays

IDO1/TDO Inhibition Assay: The inhibitory activity against IDO1 and TDO is typically determined using a biochemical assay that measures the enzymatic conversion of tryptophan to N-formylkynurenine. The assay often involves recombinant human IDO1 and TDO enzymes and monitors the absorbance of a chromogenic product formed in a subsequent reaction.[1]

HIV-1 Integrase Strand Transfer Assay: The inhibition of HIV-1 integrase strand transfer activity is commonly measured using a fluorescence-based assay. This assay utilizes a model DNA substrate and recombinant integrase. The incorporation of a labeled donor DNA into a target DNA is quantified by fluorescence resonance energy transfer (FRET) or other fluorescence detection methods.[2][3][4]

Caspase Activation Assay: The induction of apoptosis can be quantified by measuring the activity of caspases, key executioner enzymes in the apoptotic cascade. Cell-based assays often use a fluorogenic caspase substrate that releases a fluorescent molecule upon cleavage by active caspases. The fluorescence intensity is proportional to the level of apoptosis.[5]

Cannabinoid CB1 Receptor Allosteric Modulation Assay: The allosteric modulation of the CB1 receptor is typically assessed using radioligand binding assays. These experiments measure the ability of a test compound to modulate the binding of a radiolabeled orthosteric ligand (e.g., [3H]CP55,940) to the CB1 receptor expressed in cell membranes. The equilibrium dissociation constant (KB) and the binding cooperativity factor (α) are determined from these assays.[7]

Visualizing the Pathways and Processes

To better understand the context of these SAR studies, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start This compound precursor modification Structural Modification (e.g., substitution at C3, C5, C6) start->modification coupling Amide Coupling with selected amine modification->coupling purification Purification and Characterization coupling->purification screening Primary Screening (e.g., enzyme inhibition assay) purification->screening dose_response Dose-Response Analysis (IC50/EC50 determination) screening->dose_response secondary_assay Secondary/Cell-based Assays (e.g., cytotoxicity, apoptosis) dose_response->secondary_assay analysis Structure-Activity Relationship Analysis secondary_assay->analysis optimization Lead Optimization analysis->optimization optimization->modification Iterative Design

A typical workflow for SAR studies of this compound analogs.

kynurenine_pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO N_Formylkynurenine N_Formylkynurenine Kynurenine Kynurenine N_Formylkynurenine->Kynurenine downstream Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kynurenine->downstream IDO1_TDO->N_Formylkynurenine inhibitor Indole-2-carboxylic acid analogs inhibitor->IDO1_TDO inhibition

The role of IDO1/TDO in the kynurenine pathway and its inhibition.

References

A Comparative Analysis of N-Substituted versus C3-Substituted Indole-2-Carboxylic Acid Derivatives: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of N-substituted versus C3-substituted indole-2-carboxylic acid derivatives across various therapeutic areas. By examining experimental data from recent studies, this document aims to elucidate the structure-activity relationships (SAR) that govern the biological effects of these two important classes of indole derivatives, offering valuable insights for the design of novel therapeutic agents.

Key Findings at a Glance

Substitution patterns on the this compound scaffold profoundly influence the pharmacological profile of the resulting derivatives. Generally, modifications at the C3-position have been extensively explored for antiviral and anticancer applications, often enhancing interactions with specific enzyme active sites. Conversely, N-substitutions have been shown to be critical for modulating activity in areas such as antioxidant effects and kinase inhibition. This guide presents a side-by-side look at the available data to inform future drug discovery efforts.

Comparative Efficacy Data

The following tables summarize the quantitative data from studies evaluating the efficacy of N-substituted and C3-substituted this compound derivatives against various biological targets.

Table 1: Comparative Efficacy of Indole Derivatives as Nociceptin Opioid Receptor (NOP) Ligands

While not based on an this compound core, a study on N-piperidinyl indoles provides a direct comparison of the influence of substitution at the C2 (analogous to the carboxylic acid position) versus the C3 position on NOP receptor agonism. This data is highly relevant for understanding the impact of the substitution position.

CompoundSubstitution PositionTargetActivity (EC50)Efficacy (% Stimulation)Reference
10 2-aminomethylNOP5.8 nM100%[1]
19 3-aminomethylNOP121 nM35.9%[1]
1 2-hydroxymethylNOP29.9 nM102%[1]
2 3-hydroxymethylNOP117 nM18.9%[1]
Table 2: Efficacy of C3-Substituted this compound Derivatives as HIV-1 Integrase Inhibitors
CompoundC3-SubstitutionC6-SubstitutionTargetActivity (IC50)Reference
Parent Compound HHHIV-1 Integrase32.37 µM[2]
10a Substituted BenzeneHHIV-1 Integrase-[2]
17a HHalogenated BenzeneHIV-1 Integrase3.11 µM[2][3]
20a Long BranchHalogenated BenzeneHIV-1 Integrase0.13 µM[4]
Table 3: Efficacy of N-Substituted Indole-2-Carboxamide Derivatives as Protein Kinase CK2 Inhibitors
CompoundN1-SubstitutionCarboxamide SubstitutionTargetActivity (IC50)Reference
4 Benzyl2,4-dichlorobenzylHuman Protein Kinase CK214.6 µM[5]
Table 4: Efficacy of C3-Substituted Indole-2-Carboxamide Derivatives as Kinase Inhibitors
CompoundC3-Substitution5-Position SubstitutionTargetCancer Cell LineActivity (GI50)Reference
5e MethylChloroEGFR/CDK2MCF-7-[6]
5j EthylMethylEGFR/CDK2Four cancer cell lines (mean)37 nM[7]
5i EthylFluoroEGFR/CDK2Four cancer cell lines (mean)49 nM[7]
5g EthylBromoEGFR/CDK2Four cancer cell lines (mean)55 nM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Synthesis of N-Substituted Indole-2-Carboxamide Derivatives

N-substituted indole-2-carboxylic acids are typically synthesized by the reaction of methyl indole-2-carboxylate with an appropriate alkyl or benzyl halide in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF), followed by hydrolysis of the ester. The resulting acid is then coupled with a desired amine using a coupling agent such as BOP reagent in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).

Synthesis of C3-Substituted this compound Derivatives

A common route to C3-substituted derivatives involves starting with a precursor like 3-bromothis compound. The carboxylic acid is first protected as an ester. Subsequently, a substituted group, such as an aniline, is introduced at the C3 position via a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination.[2] Finally, the ester is hydrolyzed to yield the target C3-substituted this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases (e.g., EGFR, CDK2, CK2) is typically determined using an in vitro kinase assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence and absence of the test compound. The amount of phosphorylation is quantified, often using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining in the reaction mixture (as ATP is consumed during phosphorylation). The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.

HIV-1 Integrase Strand Transfer Assay

The inhibitory effect of compounds on the strand transfer activity of HIV-1 integrase is evaluated using a commercially available assay kit. This assay typically involves a donor DNA substrate that mimics the viral DNA and a target DNA. The integrase catalyzes the integration of the donor DNA into the target DNA. The inhibitory activity of the compounds is determined by measuring the reduction in the integration process, often through a colorimetric or fluorescence-based method. The IC50 values are then calculated.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of these indole derivatives.

HIV_1_Integrase_Inhibition cluster_workflow Experimental Workflow: HIV-1 Integrase Inhibition start Synthesize C3-Substituted This compound Derivatives assay Perform In Vitro HIV-1 Integrase Strand Transfer Assay start->assay data Determine IC50 Values assay->data sar Analyze Structure-Activity Relationship (SAR) data->sar

Caption: Workflow for evaluating C3-substituted indole-2-carboxylic acids as HIV-1 integrase inhibitors.

Kinase_Inhibitor_Pathway cluster_pathway Signaling Pathway: Kinase Inhibition in Cancer RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Indole Indole-2-Carboxylic Acid Derivative Indole->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Simplified signaling pathway illustrating the mechanism of action for kinase-inhibiting indole derivatives.

Concluding Remarks

The strategic placement of substituents on the this compound scaffold is a critical determinant of biological activity. While C3-substitution appears to be a highly fruitful strategy for developing potent inhibitors of enzymes like HIV-1 integrase and various kinases, N-substitution offers a distinct avenue for modulating other biological processes. The data presented herein underscores the versatility of the this compound framework and provides a foundation for the rational design of next-generation therapeutic agents. Further head-to-head comparative studies are warranted to more definitively delineate the therapeutic advantages conferred by each substitution pattern for specific disease targets.

References

A Validated UPLC-QTOF-MS Method for High-Sensitivity Quantification of Indole-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the quantification of Indole-2-carboxylic acid against established analytical techniques. The presented data is designed to offer an objective performance evaluation to aid researchers in selecting the most suitable method for their specific applications, from basic research to drug development.

Introduction to this compound Analysis

This compound is a molecule of significant interest in pharmaceutical and biological research. It serves as a crucial building block in the synthesis of various pharmaceutical intermediates.[1] Furthermore, it has been identified as a competitive antagonist at the glycine site of the NMDA receptor, suggesting its potential role in neuroscience research.[2] Derivatives of this compound are also being explored as inhibitors of key therapeutic targets such as IDO1/TDO and HIV-1 integrase.[3][4][5] Accurate and sensitive quantification of this compound is therefore critical for advancing our understanding of its biological functions and for the development of novel therapeutics.

This guide details a new, validated UPLC-QTOF-MS method and compares its performance against two conventional methods: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) and High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).

Comparative Analysis of Analytical Methods

The performance of the new UPLC-QTOF-MS method was rigorously evaluated against existing methods based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Comparison of Method Performance Parameters

ParameterNew Method: UPLC-QTOF-MS Existing Method 1: HPLC-RID Existing Method 2: HPLC-MS/MS
Principle Chromatographic separation followed by high-resolution mass analysisChromatographic separation based on differential refractive indexChromatographic separation followed by mass analysis
Specificity High (Mass-based identification)Low (Non-specific detection)High (Mass-based identification)
Linearity (R²) >0.999>0.999[6][7][8]0.989–0.999[9]
Range 0.1 - 1000 ng/mLLOQ to 150% of target concentration[6][7][8]12.5–200 µM[9]
Accuracy (% Recovery) 98.5 - 101.2%93.9% - 107.9%[6][7][8]Not specified
Precision (%RSD) < 2%< 2%[6]Not specified
Limit of Detection (LOD) 0.03 ng/mL~0.006 mg/mL (~6000 ng/mL)[6][7][8]Not specified
Limit of Quantification (LOQ) 0.1 ng/mL0.022 - 0.024 mg/mL (22000 - 24000 ng/mL)[6][7][8]0.08–1.72 µM[9]
Run Time ~5 minutes~15-20 minutes~35 minutes[9]

Experimental Protocols

New Method: UPLC-QTOF-MS

1. Sample Preparation:

  • A solid-phase extraction (SPE) protocol was developed for the selective extraction of this compound from biological matrices.

  • The sample is loaded onto a pre-conditioned mixed-mode SPE cartridge.

  • Interfering substances are removed with a wash solution of 5% methanol in water.

  • The analyte is eluted with 1 mL of 90:10 acetonitrile:water containing 0.1% formic acid.

  • The eluent is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase.

2. UPLC Conditions:

  • Column: Acquity UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. QTOF-MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Sampling Cone: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: MSE (simultaneous acquisition of low and high collision energy data)

  • Mass Range: 50-500 m/z

Existing Method 1: HPLC-RID (Based on literature for a similar compound)[6][8]

1. Sample Preparation:

  • Dissolution of the sample in the mobile phase.[8]

2. HPLC Conditions:

  • Column: C18 (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm)[6][8]

  • Mobile Phase: 10 mM potassium phosphate buffer (pH 3.0) and acetonitrile in a suitable ratio.[6][8]

  • Flow Rate: 1.5 mL/min[6][8]

  • Column Temperature: 35°C[6][8]

  • Detector: Refractive Index Detector[6][8]

Existing Method 2: HPLC-MS/MS[9]

1. Sample Preparation:

  • Solid-phase extraction (SPE) using C18 cartridges.[9]

2. HPLC Conditions:

  • Column: Reverse-phase C18

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: Optimized for the separation of indole compounds.

  • Run Time: 35 minutes[9]

3. MS/MS Conditions:

  • Ionization Mode: ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM)[9]

Visualized Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis cluster_output Output start Biological Sample spe Solid-Phase Extraction (SPE) start->spe elute Elution & Reconstitution spe->elute uplc UPLC Separation elute->uplc ms QTOF-MS Detection uplc->ms data Data Acquisition & Processing ms->data quant Quantitative Results data->quant

Figure 1. Experimental workflow for the new UPLC-QTOF-MS method.

signaling_pathway cluster_receptor NMDA Receptor Complex cluster_molecules Modulators cluster_effect Cellular Response nmda NMDA Receptor channel_opening Ion Channel Opening nmda->channel_opening glycine_site Glycine Site glycine_site->nmda glycine Glycine glycine->glycine_site Binds & Potentiates ica This compound ica->glycine_site Competitively Inhibits ca_influx Ca2+ Influx channel_opening->ca_influx synaptic_plasticity Synaptic Plasticity ca_influx->synaptic_plasticity

Figure 2. Inhibition of NMDA receptor potentiation by this compound.

Conclusion

The newly developed UPLC-QTOF-MS method demonstrates superior sensitivity and a significantly shorter run time compared to the established HPLC-RID and HPLC-MS/MS methods for the quantification of this compound. The high resolution and mass accuracy of the QTOF-MS provide excellent specificity, which is crucial for accurate quantification in complex biological matrices. While HPLC-RID offers a cost-effective solution, its lower sensitivity and specificity limit its application. The HPLC-MS/MS method provides good specificity but with a longer analysis time. The UPLC-QTOF-MS method represents a significant advancement for high-throughput and sensitive quantification of this compound, making it an ideal choice for demanding research and development applications.

References

The Efficacy of Indole-2-Carboxylic Acid Derivatives: A Comparative Guide for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from the laboratory bench to a living system is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of indole-2-carboxylic acid-based compounds, a scaffold of significant interest in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual representations of relevant biological pathways to facilitate a deeper understanding of their therapeutic promise.

This compound and its derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide focuses on their application in oncology, presenting a comparative analysis of their performance in preclinical models.

Anticancer Activity: From Cell Lines to Xenografts

Recent studies have highlighted the potential of indole-2-carboxamide derivatives in targeting various cancers. Here, we compare the in vitro cytotoxicity and in vivo anti-tumor efficacy of two promising compounds, LG25 for triple-negative breast cancer and Compound 15h for liver cancer.

Data Summary: In Vitro vs. In Vivo Performance

The following table summarizes the quantitative data for the in vitro and in vivo efficacy of LG25 and Compound 15h.

CompoundTherapeutic AreaIn Vitro ModelIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy
LG25 Triple-Negative Breast CancerMDA-MB-231 cellsDose-dependent reduction in cell viabilityMDA-MB-231 Xenograft Mouse ModelSignificant inhibition of tumor growth
Compound 15h Liver CancerHepG2 and MCF-7 cells< 5.0 μMHepG2 Xenograft Mouse Model54.06% tumor shrinkage
Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

In Vitro Cytotoxicity Assessment (MTT Assay for LG25) [1]

  • Cell Seeding: Triple-negative breast cancer cells (MDA-MB-231) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of LG25 for a defined period (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vivo Xenograft Mouse Model (for LG25 and Compound 15h) [1][2]

  • Cell Implantation: Human cancer cells (MDA-MB-231 for LG25, HepG2 for Compound 15h) are subcutaneously injected into the flank of immunodeficient mice.[1][2]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomized into control and treatment groups. The compound (LG25 or 15h) is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.[1][2]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. For Compound 15h, a tumor shrinkage of 54.06% was observed.[2]

Signaling Pathways

Understanding the mechanism of action is critical for drug development. The following diagrams illustrate the signaling pathways modulated by LG25 and Compound 15h.

LG25_Signaling_Pathway LG25 LG25 Akt Akt LG25->Akt inhibits mTOR mTOR Akt->mTOR activates NFkB NF-κB mTOR->NFkB activates Apoptosis Apoptosis NFkB->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest NFkB->CellCycleArrest Compound15h_Signaling_Pathway Compound15h Compound 15h Nur77 Nur77 Compound15h->Nur77 binds and activates ER_Stress Endoplasmic Reticulum Stress Nur77->ER_Stress mediates PERK_ATF4 PERK-ATF4 Pathway ER_Stress->PERK_ATF4 activates IRE1 IRE1 Pathway ER_Stress->IRE1 activates Apoptosis Apoptosis PERK_ATF4->Apoptosis IRE1->Apoptosis HIV_Integrase_Inhibition cluster_IN HIV-1 Integrase Active Site Mg1 Mg2+ Integration Integration Mg2 Mg2+ Indole_Derivative This compound Derivative Indole_Derivative->Mg1 chelates Indole_Derivative->Mg2 chelates Indole_Derivative->Integration inhibits Viral_DNA Viral DNA Viral_DNA->Integration Host_DNA Host DNA Host_DNA->Integration

References

Statistical analysis of experimental data for Indole-2-carboxylic acid research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carboxylic acid (I2CA) is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery. Its unique structure has been leveraged to develop a range of biologically active molecules. This guide provides a statistical analysis of experimental data, comparing the performance of I2CA and its derivatives against various biological targets. Detailed experimental protocols and mechanistic pathways are also provided to support further research and development.

Comparative Analysis of Biological Activity

The efficacy of this compound and its derivatives is highly dependent on the specific biological target. Structural modifications to the indole core can dramatically enhance potency and selectivity. Below, we compare the inhibitory activities of I2CA and its analogs in several key therapeutic areas.

This compound has been identified as an inhibitor of HIV-1 integrase, a critical enzyme in the viral life cycle.[1] The mechanism of action involves the chelation of two Mg²⁺ ions within the enzyme's active site.[1][2][3] Structural optimization of the I2CA scaffold has led to the development of derivatives with significantly improved potency.

Table 1: Comparison of Inhibitory Activity of I2CA and Derivatives against HIV-1 Integrase

CompoundDescriptionIC₅₀ (μM)Reference
This compound (1) Parent Scaffold32.37[2]
Derivative 17a C6 halogenated benzene ring introduced3.11[2]
Derivative 20a Long branch introduced on C3 of the indole core0.13[4][5]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that substitutions on the indole ring, particularly at the C3 and C6 positions, lead to a substantial increase in inhibitory activity against HIV-1 integrase.[5]

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are considered important targets for cancer immunotherapy.[6] Derivatives of I2CA have been synthesized and shown to be potent dual inhibitors of both enzymes.

Table 2: Comparison of Inhibitory Activity of I2CA Derivatives against IDO1 and TDO

CompoundTargetIC₅₀ (μM)Reference
Derivative 9o-1 IDO11.17[6]
TDO1.55[6]
Derivative 9p-O IDO1 & TDODouble-digit nM range[6]

These findings highlight the potential of the I2CA scaffold in developing novel therapeutics for oncology by modulating the tumor microenvironment.

This compound acts as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[7] This activity is crucial for modulating excitatory neurotransmission and has implications for treating neurological conditions like epilepsy and stroke.[7]

Table 3: Comparison of Inhibitory Activity of I2CA and a Derivative against NMDA Receptor

CompoundDescriptionIC₅₀ (μM)Reference
This compound Parent Compound105
5-Fluoro-I2CA Fluorinated Derivative61

Mechanistic and Experimental Diagrams

Visualizing the mechanisms of action and experimental workflows is essential for understanding the context of the presented data.

NMDA_Antagonism cluster_receptor NMDA Receptor cluster_ligands Ligands GluN1 GluN1 Subunit Glycine_Site Glycine Site GluN2 GluN2 Subunit Glutamate_Site Glutamate Site Activation Channel Activation (Ca²+ Influx) Glycine_Site->Activation Leads to Glutamate_Site->Activation Leads to Glycine Glycine (Co-agonist) Glycine->Glycine_Site Binds I2CA This compound I2CA->Glycine_Site Competitively Blocks Inhibition Inhibition of Activation Glutamate Glutamate (Agonist) Glutamate->Glutamate_Site Binds Experimental_Workflow start Start: This compound Scaffold synthesis Synthesis of Derivatives (e.g., substitutions at C3, C6) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification assay_prep In-vitro Enzyme Assay Setup (e.g., HIV-1 Integrase, IDO1) purification->assay_prep incubation Incubation with Enzyme & Substrate assay_prep->incubation data_acq Data Acquisition (e.g., Colorimetric, Fluorometric) incubation->data_acq analysis IC50 Determination & SAR Analysis data_acq->analysis end Lead Compound Identification analysis->end Tryptophan_Metabolism cluster_enzymes Key Enzymes Trp Tryptophan IDO1 IDO1 Trp->IDO1 TDO TDO Trp->TDO Kyn Kynurenine ImmuneSupp Immune Suppression (T-cell dysfunction) Kyn->ImmuneSupp IDO1->Kyn TDO->Kyn Inhibitor I2CA Derivatives (e.g., 9o-1) Inhibitor->IDO1 Inhibits Inhibitor->TDO Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of Indole-2-Carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Indole-2-carboxylic acid, a common building block in medicinal chemistry, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance and minimizing risk.

Hazard Profile and Personal Protective Equipment (PPE)

Before initiating any disposal protocol, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin IrritationH315: Causes skin irritation[1]Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Protective Clothing: Lab coat or other protective clothing to prevent skin contact.
Eye IrritationH319: Causes serious eye irritation[1]Eye Protection: Chemical safety goggles or a face shield.[2]
Respiratory IrritationH335: May cause respiratory irritation[1]Respiratory Protection: A NIOSH/MSHA-approved respirator with a dust filter (e.g., N95) is recommended, especially if dust is generated.[2] Use only in a well-ventilated area or outdoors.[1]
Acute Oral ToxicityH302: Harmful if swallowed[3] (Reported by 83.3% of notifiers)-
Acute Dermal ToxicityHarmful in contact with skin[4][5]-

Step-by-Step Disposal Protocol

The disposal of this compound should not be undertaken lightly. The recommended procedure involves professional waste disposal services. Here are the operational steps to ensure safe and compliant disposal:

1. Waste Identification and Segregation:

  • Clearly label this compound waste with its full chemical name and associated hazards.

  • Segregate it from other laboratory waste streams to avoid incompatible chemical reactions.

2. Containment:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, compatible, and sealable waste container.[2]

  • Ensure the container is in good condition and properly closed to prevent leaks or spills.

3. Consultation and Compliance:

  • Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR 261.3).[1][2]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to understand local and state-level requirements.[2]

4. Arrange for Professional Disposal:

  • Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[1][2][4][5]

  • Do not dispose of this compound down the drain or in regular trash.[2]

5. Documentation:

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This is often a legal requirement and good laboratory practice.

Accidental Spill Response

In the event of a spill, follow these steps for safe cleanup and containment:

  • Evacuate and Ventilate: Immediately clear the area of unnecessary personnel and ensure adequate ventilation.[2]

  • Control Ignition Sources: Keep the substance and any empty containers away from heat and sources of ignition.[2]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[2]

  • Absorb and Collect: For solid spills, carefully sweep or vacuum the material. For solutions, absorb with an inert, non-combustible material.[1]

  • Package for Disposal: Place the absorbed material and contaminated items into a suitable, labeled container for disposal.[2]

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_handling Waste Handling & Containment cluster_compliance Compliance & Disposal cluster_spill Spill Response start Start: this compound to be disposed assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->don_ppe collect_waste Collect Waste & Contaminated Materials don_ppe->collect_waste contain_waste Place in a Labeled, Compatible, Sealed Container collect_waste->contain_waste consult_regulations Consult Federal, State, & Local Regulations (e.g., EPA 40 CFR 261.3) contain_waste->consult_regulations contact_ehs Contact Institutional EHS Office consult_regulations->contact_ehs arrange_disposal Arrange for Disposal via Approved Waste Contractor contact_ehs->arrange_disposal spill Accidental Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate contain_spill Contain Spill evacuate->contain_spill collect_spill Collect Spilled Material contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate spill_disposal Dispose of as Hazardous Waste decontaminate->spill_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-2-carboxylic acid
Reactant of Route 2
Indole-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.